molecular formula C8H6F2O3 B13122019 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid CAS No. 1042703-32-1

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Cat. No.: B13122019
CAS No.: 1042703-32-1
M. Wt: 188.13 g/mol
InChI Key: QLSDQWOOQFFUHR-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is a fluorinated acetic acid derivative serving as a versatile building block in medicinal chemistry and drug discovery. Compounds within this chemical class, particularly those featuring a difluorophenol structure, are of significant interest in the development of enzyme inhibitors. Research into similar structures has shown potential in creating inhibitors for enzymes like aldose reductase, a key target in the management of diabetic complications . The strategic incorporation of fluorine atoms and the hydroxyphenyl group can enhance molecular properties such as binding affinity, metabolic stability, and membrane permeability, making this compound a valuable synthon for structure-activity relationship (SAR) studies. The acetic acid moiety allows for further functionalization, enabling its incorporation into more complex molecules, such as through amide bond formation or esterification. Its applications extend to the synthesis of novel chalcone derivatives, which have been investigated for their potent anti-angiogenic and pro-apoptotic activities in cancer research . Researchers utilize this compound to develop potential therapeutic agents that can modulate key biological pathways, including MAP-kinase signaling and hypoxia-inducible factor (HIF-1α) expression . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1042703-32-1

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2-(3,5-difluoro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)

InChI Key

QLSDQWOOQFFUHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1): A Technical Guide on Synthesis, Bioisosterism, and Therapeutic Applications

Executive Summary

In contemporary rational drug design, the modulation of physicochemical properties—such as pKa, lipophilicity, and metabolic stability—is paramount. This compound (CAS: 1042703-32-1) has emerged as a highly specialized building block and pharmaceutical intermediate[1]. By leveraging the unique stereoelectronic properties of fluorine, this compound serves as a powerful bioisostere for carboxylic acids and a metabolically shielded phenol motif, finding critical applications in the development of aldose reductase inhibitors and Selective Estrogen Receptor Modulators (SERMs)[2][3].

This whitepaper details the physicochemical profile, mechanistic rationale, and self-validating synthetic protocols required to utilize this compound effectively in drug development workflows.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for downstream chromatographic purification and formulation. The quantitative data is summarized below[1]:

PropertyValue
Chemical Name This compound
CAS Number 1042703-32-1
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
Purity Standard ≥ 96.0% (Typical commercial specification)
Physical Form Solid
Structural Class Halogenated Phenolic Acid

The Bioisosteric Rationale: pKa Tuning and Metabolic Shielding

The strategic placement of two fluorine atoms adjacent to a phenolic hydroxyl group fundamentally alters the molecule's electronic landscape.

  • Causality of pKa Lowering: An unsubstituted phenol typically exhibits a pKa of ~10, while a standard carboxylic acid has a pKa of ~4.5. The highly electronegative fluorine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 5.5–6.0[3].

  • Therapeutic Advantage: This lowered pKa allows the difluorophenol motif to mimic the ionization state and electrostatic interactions of a carboxylic acid at physiological pH. Concurrently, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and oral bioavailability compared to highly polar carboxylates[3]. Furthermore, the steric bulk of the ortho-fluorines acts as a "metabolic shield," sterically hindering Phase II metabolizing enzymes (e.g., UGTs) from glucuronidating the phenol, thereby extending the drug's half-life[2].

Synthetic Methodologies & Experimental Protocols

Synthesizing CAS 1042703-32-1 requires strict regiocontrol to avoid over-oxidation of the electron-rich phenol. Below is the field-proven methodology for direct electrophilic fluorination.

Route A: Direct Electrophilic Fluorination (Preferred)

Mechanistic Causality: The hydroxyl group at C4 is strongly activating and ortho/para directing. Because the C1 position is occupied by the acetic acid moiety, electrophilic attack is strictly directed to the ortho positions (C3 and C5). To prevent the oxidative dearomatization (quinone formation) typically caused by harsh reagents like


 gas, mild N-F fluorinating agents—such as N,N'-difluoro-2,2'-bipyridinium bistetrafluoroborate or Selectfluor—are utilized[4][5].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous acetonitrile under an inert argon atmosphere. The inert atmosphere is critical to suppress background oxidative side reactions.

  • Reagent Addition: Cool the reactor to 0 °C. Slowly add 2.1 equivalents of the N-F fluorinating agent (e.g., N,N'-difluoro-2,2'-bipyridinium bistetrafluoroborate)[4]. The low temperature controls the exothermic electrophilic transfer of

    
     and prevents polymerization.
    
  • Validation Checkpoint (Self-Validating System): Allow the reaction to warm to room temperature. Monitor the reaction strictly via LC-MS. The system is self-validating: the starting material (

    
     151, [M-H]⁻) will first convert to a mono-fluoro intermediate (
    
    
    
    169, [M-H]⁻). Do not quench the reaction until the
    
    
    169 peak is fully consumed and replaced entirely by the di-fluoro product peak at
    
    
    187 ([M-H]⁻). If the mono-fluoro intermediate persists after 4 hours, titrate an additional 0.1 eq of the N-F reagent.
  • Quenching & Isolation: Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure this compound.

Route B: Cross-Coupling from Pre-Fluorinated Precursors

When direct fluorination is not viable, the compound can be synthesized starting from 4-bromo-2,6-difluorophenol. The phenol is first protected (e.g., as a MOM or benzyl ether), followed by a Palladium-catalyzed cross-coupling with a dialkyl malonate, and subsequent hydrolysis/decarboxylation to yield the acetic acid derivative[6].

Mechanistic & Workflow Visualization

Pathway SM1 4-Hydroxyphenylacetic Acid (Starting Material) Fluorination Electrophilic Fluorination (N-F Reagents: Selectfluor / MEC-31) Controlled ortho-substitution SM1->Fluorination Product This compound CAS: 1042703-32-1 Fluorination->Product 2.0 - 2.2 eq F+ App1 Aldose Reductase Inhibitors (Carboxylic Acid Bioisostere) Product->App1 pKa Tuning App2 SERMs (e.g., Acolbifene Analogs) (Modulated ER Binding & Stability) Product->App2 Metabolic Shielding SM2 4-Bromo-2,6-difluorophenol (Alternative Starting Material) Coupling 1. Phenol Protection 2. Pd-Catalyzed Malonate Coupling 3. Decarboxylation SM2->Coupling Coupling->Product C-C Bond Formation

Synthetic routes and therapeutic applications of CAS 1042703-32-1.

Applications in Advanced Therapeutics

1. Bioisosteric Replacement in Aldose Reductase Inhibitors In the pursuit of treating diabetic complications, aldose reductase (AR) inhibitors historically relied on carboxylic acid pharmacophores, which suffered from poor cellular penetration. By substituting the carboxylic acid with a[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivative, researchers successfully mimicked the acid's binding affinity while drastically improving lipophilicity. This bioisosteric swap resulted in a 5-fold increase in in vitro AR inhibitory potency, validating the 3,5-difluoro-4-hydroxyphenyl motif as a superior pharmacophore[3].

2. Structural Tuning in Selective Estrogen Receptor Modulators (SERMs) In oncology and women's health, this compound is utilized to synthesize next-generation benzopyran SERMs, such as acolbifene analogs (e.g., OP-1038 and OP-1074 developed by Olema Pharmaceuticals)[2][4]. The integration of the difluorophenol ring specifically modulates the hydrogen-bonding network within the Estrogen Receptor (ER) binding pocket, fine-tuning the antagonistic profile of the drug. Furthermore, the steric hindrance of the fluorine atoms protects the phenolic hydroxyl from rapid phase II conjugation, improving the pharmacokinetic half-life of the therapeutic[2].

References

  • Chemsrc. "CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid." Available at:[Link]

  • PubMed / J Med Chem. "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor." (2004). Available at:[Link]

  • Google Patents. "WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof." (Olema Pharmaceuticals).
  • Beilstein Journal of Organic Chemistry. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." (2021). Available at:[Link]

  • Google Patents. "CN102123992A - Substituted phenylureas and phenylamides as ligands for the vanilloid receptor.

Sources

Structural Elucidation, Synthesis, and Pharmacological Utility of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern lead optimization, profoundly influencing a compound's potency, metabolic stability, and membrane permeability[1]. Among these specialized building blocks, 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[2] emerges as a critical intermediate. This technical whitepaper delineates the structural rationale, physicochemical properties, and a self-validating synthetic methodology for this compound, alongside its pharmacological utility as a bioisostere in advanced drug design.

Structural Elucidation and IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound . The nomenclature is derived through the following structural hierarchy:

  • Parent Chain : The core scaffold is acetic acid (ethanoic acid), providing the primary carboxylic acid functional group.

  • Aryl Substitution : A phenyl ring is attached to the alpha-carbon (C2) of the acetic acid moiety.

  • Ring Substituents : The phenyl ring is functionalized with a hydroxyl (-OH) group at the para position (C4') relative to the acetic acid linkage. This hydroxyl group is flanked by two highly electronegative fluorine atoms at the meta positions (C3' and C5').

Causality in Drug Design: The specific 3,5-difluoro-4-hydroxy substitution pattern is highly intentional. The strong inductive (-I) electron-withdrawing effect of the adjacent fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group. This renders the phenol substantially more acidic than an unsubstituted phenol, allowing the entire moiety to act as a bioisostere for a carboxylic acid in physiological environments[3].

Physicochemical Properties

The fundamental quantitative data for this compound is summarized below:

PropertyValue / DescriptionReference
IUPAC Name This compound
CAS Registry Number 1042703-32-1,[2]
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
Structural Motif Fluorinated aryl acetic acid[1]
Purity Standard (Commercial) ≥ 96.0%

De Novo Synthesis Workflow: A Self-Validating Protocol

To synthesize this compound from commercially available 2,6-difluoroanisole, a robust four-step sequence is employed. This methodology prioritizes high-yielding steps with built-in analytical checkpoints to ensure scientific integrity at every phase.

Step 1: Chloromethylation
  • Protocol : React 2,6-difluoroanisole with paraformaldehyde and concentrated HCl in the presence of anhydrous ZnCl₂ at 60°C for 12 hours.

  • Causality : ZnCl₂ acts as a Lewis acid catalyst to generate a highly electrophilic iminium/carbocation equivalent from formaldehyde. The methoxy group directs the electrophilic aromatic substitution to the sterically unhindered para position.

  • Self-Validation : GC-MS analysis of the crude mixture must yield a molecular ion peak corresponding to the chloromethylated intermediate, confirming successful carbon-carbon bond formation.

Step 2: Cyanation
  • Protocol : Dissolve the crude 4-(chloromethyl)-3,5-difluoroanisole in anhydrous DMSO. Add 1.2 equivalents of NaCN and stir at room temperature for 4 hours.

  • Causality : DMSO, a polar aprotic solvent, leaves the cyanide nucleophile unsolvated and highly reactive, ensuring a rapid and clean Sₙ2 displacement of the primary chloride.

  • Self-Validation : FT-IR spectroscopy must reveal a distinct, sharp absorption band at ~2250 cm⁻¹, definitively confirming the presence of the newly formed nitrile (-C≡N) group.

Step 3: Alkaline Hydrolysis
  • Protocol : Reflux the nitrile intermediate in a 10% NaOH aqueous/ethanolic solution for 16 hours. Cool the mixture, then acidify with 6M HCl to pH 2 to precipitate 2-(3,5-difluoro-4-methoxyphenyl)acetic acid.

  • Causality : The strong base facilitates the hydrolysis of the nitrile through an amide intermediate to the carboxylate. Subsequent acidification protonates the carboxylate, driving the precipitation of the organic acid out of the aqueous phase.

  • Self-Validation : ¹H-NMR (DMSO-d6) will show the disappearance of the aliphatic methylene protons near the nitrile and the emergence of a broad singlet at ~12.5 ppm (COOH) and a sharp singlet at ~3.8 ppm (Ar-OCH₃).

Step 4: Demethylation (Final Deprotection)
  • Protocol : Dissolve the methoxy-acid in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere. Slowly add 3.0 equivalents of Boron Tribromide (BBr₃). Allow the reaction to warm to room temperature and stir for 8 hours. Quench carefully with methanol and water.

  • Causality : BBr₃ is a potent Lewis acid that coordinates with the ethereal oxygen. The subsequent bromide attack cleaves the robust aryl-methyl ether bond. The -78°C initiation is critical to prevent uncontrolled exothermic degradation of the acetic acid side chain.

  • Self-Validation : TLC (9:1 DCM:MeOH) will show a shift to a lower Rf value due to the increased polarity of the free phenol. ¹H-NMR will confirm the complete disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a phenolic -OH proton.

Experimental Workflow & Mechanistic Pathways

G Start 2,6-Difluoroanisole Step1 Chloromethylation & Cyanation (ZnCl2/HCl, then NaCN) Start->Step1 Int1 Nitrile Intermediate Validation: IR 2250 cm⁻¹ Step1->Int1 Step2 Alkaline Hydrolysis (NaOH, Reflux) Int1->Step2 Int2 Methoxy-Acetic Acid Validation: NMR 3.8 ppm (OMe) Step2->Int2 Step3 Demethylation (BBr3 in DCM, -78°C) Int2->Step3 Target This compound Target Compound Step3->Target App1 Aldose Reductase (AR) Inhibitor Synthesis Target->App1 App2 Bioisosteric Replacement (Mimics Carboxylic Acid) App1->App2 App3 Enhanced Membrane Permeability & Target Affinity App2->App3

Synthetic workflow and bioisosteric application of this compound.

Pharmacological Application: The Bioisosteric Paradigm

The 3,5-difluoro-4-hydroxyphenyl group is not merely a structural anomaly; it is a highly engineered pharmacophore utilized extensively in the development of targeted therapeutics. A primary example of its utility is found in the synthesis of Aldose Reductase (AR) inhibitors, which are critical in managing diabetic complications[3].

The Mechanism of Bioisosterism: Traditional AR inhibitors rely heavily on a carboxylic acid moiety to anchor the drug within the enzyme's active site via hydrogen bonding and electrostatic interactions. However, carboxylic acids are notoriously prone to rapid phase II metabolism (glucuronidation) and often exhibit poor cellular permeability.

By utilizing this compound as a building block, researchers can replace traditional carboxylic acid pharmacophores with the 3,5-difluoro-4-hydroxyphenyl group. This bioisosteric replacement maintains the necessary acidity for target binding (due to the electron-withdrawing fluorines) while significantly enhancing the molecule's overall lipophilicity, metabolic stability, and membrane permeability[1],[3].

References

  • PubMed / Journal of Medicinal Chemistry. "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor". Available at: [Link]

  • Chemsrc. "CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid". Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in Dimethyl Sulfoxide (DMSO) and Methanol. Designed for researchers in medicinal chemistry and drug development, this document moves beyond static data points to explain the mechanistic interactions between solute and solvent.

Given the specific fluorinated substitution pattern of this phenylacetic acid derivative, standard solubility tables often fail to capture its unique behavior—specifically its enhanced acidity and potential for autocatalytic esterification. This guide outlines theoretical expectations, practical storage protocols, and a self-validating experimental workflow to determine precise saturation limits in your specific laboratory environment.

Part 1: Physicochemical Profile & Solvation Theory

To understand solubility, we must first analyze the solute's structural determinants. The 3,5-difluoro substitution on the phenolic ring is not merely decorative; it fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent (4-hydroxyphenylacetic acid).

Structural Determinants
  • Acidity (pKa): The two fluorine atoms at the ortho positions to the hydroxyl group are highly electronegative. Through the inductive effect (-I), they withdraw electron density from the aromatic ring, significantly stabilizing the phenoxide anion. This makes the phenolic hydroxyl group more acidic (lower pKa) than unsubstituted phenol.

  • Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity. While the carboxylic acid tail remains polar, the fluorinated ring exhibits reduced aqueous solubility and enhanced affinity for polar aprotic solvents.

Solvation Mechanisms

The following diagram illustrates the distinct solvation mechanisms in DMSO versus Methanol.

SolvationMechanism cluster_DMSO DMSO (Polar Aprotic) cluster_MeOH Methanol (Polar Protic) Solute 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid DMSO_Mech Dipole-Dipole Interaction & H-Bond Acceptance Solute->DMSO_Mech Exposes Acidic H MeOH_Mech H-Bond Donation & Solvation Shell Solute->MeOH_Mech Interacts with -OH/-COOH DMSO_Outcome High Solubility (Crystal Lattice Disruption) DMSO_Mech->DMSO_Outcome MeOH_Risk Risk: Fischer Esterification (Autocatalytic) MeOH_Mech->MeOH_Risk Time + Acidic pH

Figure 1: Comparative solvation mechanisms. DMSO acts as a powerful H-bond acceptor, while Methanol introduces thermodynamic risks via esterification.

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1]

DMSO is the recommended primary solvent for stock solutions of this compound, particularly for biological assays (e.g., kinase inhibition, cell-based screens).

Solubility Expectations
  • Predicted Solubility: High (>50 mg/mL).

  • Mechanism: DMSO effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers and the phenolic hydroxyl groups. The oxygen atom in DMSO acts as a strong hydrogen bond acceptor for the acidic protons of the solute.

Preparation Protocol (Stock Solution)

Target Concentration: 100 mM (Standard Stock)

  • Weighing: Weigh the solid acid into a glass vial (avoid polystyrene, which DMSO can degrade).

  • Addition: Add 80% of the calculated DMSO volume.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 35-40 kHz for 5 minutes. The solution should be clear and colorless.

  • Final Volume: Add DMSO to reach the final target volume.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate.

Storage & Stability
  • Hygroscopicity: DMSO is extremely hygroscopic. Absorbed water can cause the compound to precipitate over time.

  • Freezing: DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation.

  • Recommendation: Aliquot into single-use vials and store at -20°C.

Part 3: Solubility in Methanol[2][3]

Methanol is an excellent solvent for analytical purposes (LC-MS, HPLC) and intermediate processing, but it carries chemical stability risks for this specific compound.

Solubility Expectations
  • Predicted Solubility: Good (>20 mg/mL), typically sufficient for analytical standards.

  • Mechanism: Methanol solvates the molecule via hydrogen bond donation and acceptance.

Critical Warning: Fischer Esterification

The presence of the acetic acid tail and the electron-withdrawing fluorines makes this molecule relatively acidic.

  • The Risk: Dissolving carboxylic acids in alcohols (Methanol) can lead to the formation of the methyl ester (Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate).

  • Catalysis: This reaction is acid-catalyzed.[1] While usually slow at room temperature without added mineral acid, the inherent acidity of the 3,5-difluoro derivative can induce autocatalysis over prolonged storage.

  • Mitigation: Use Methanol only for immediate analysis or synthesis. Do not store stock solutions in Methanol for >24 hours unless stored at -80°C.

Part 4: Experimental Determination Protocol

Since batch-specific crystal morphology can affect saturation limits, researchers should validate solubility empirically. This "Shake-Flask" method is the gold standard.

Workflow Diagram

SolubilityProtocol Start Weigh Excess Solid (e.g., 50 mg) SolventAdd Add Solvent (0.5 mL) (DMSO or MeOH) Start->SolventAdd Agitate Agitate @ 25°C (24 Hours) SolventAdd->Agitate Check Solid Remaining? Agitate->Check AddMore Add more solid Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore->Agitate Dilute Dilute for HPLC/UV (Mobile Phase) Filter->Dilute Quant Quantify via Standard Curve Dilute->Quant

Figure 2: Step-by-step "Shake-Flask" methodology for determining exact solubility limits.

Step-by-Step Methodology
  • Preparation: Place an excess of the compound (approx. 50 mg) into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the solvent (DMSO or Methanol).

  • Equilibration: Cap tightly. Shake or stir at a constant temperature (25°C ± 1°C) for 24 hours.

    • Visual Check: Ensure solid is still visible. If all solid dissolves, add more compound until precipitation persists.

  • Filtration: Syringe-filter the saturated supernatant using a pre-warmed syringe and a 0.22 µm PTFE filter into a clean vial.

    • Note: Pre-warming prevents precipitation due to cooling during filtration.

  • Quantification:

    • Dilute the filtrate 1:100 or 1:1000 with mobile phase.

    • Analyze via HPLC-UV (typically 254 nm or 280 nm) against a known standard curve.

Part 5: Summary Data Table

ParameterDMSOMethanol
Estimated Solubility High (>50 mg/mL)Moderate to High (>20 mg/mL)
Primary Interaction H-Bond AcceptorH-Bond Donor/Acceptor
Suitability Biological Assays, Long-term StockHPLC, LC-MS, Synthesis
Major Risk Hygroscopicity (Water uptake)Esterification (Chemical instability)
Storage Temp -20°C (Frozen)-80°C (if storage is necessary)
Filter Compatibility PTFE, Nylon, PVDFPTFE, Nylon, Cellulose

References

  • PubChem Database. Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • NIST Chemistry WebBook. Solubility Data Series. National Institute of Standards and Technology. Available at: [Link]

Sources

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph Subject: 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (


)
CAS Registry Number:  1042703-32-1[1]

Executive Summary

This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules, particularly CRTH2 antagonists and non-steroidal anti-inflammatory drug (NSAID) analogs. Characterized by a 2,6-difluorophenol core, this molecule exhibits distinct electronic and metabolic properties compared to its non-fluorinated parent, 4-hydroxyphenylacetic acid. The flanking fluorine atoms significantly increase the acidity of the phenolic hydroxyl group and enhance lipophilicity, making it a critical bioisostere in medicinal chemistry for modulating potency and metabolic stability.

Core Identity Matrix
PropertySpecification
IUPAC Name This compound
Common Name 3,5-Difluoro-4-hydroxyphenylacetic acid
CAS Number 1042703-32-1
Molecular Formula

Molecular Weight 188.13 g/mol
SMILES OC(=O)Cc1cc(F)c(O)c(F)c1
Appearance Off-white to beige crystalline solid

Physicochemical Characterization

Understanding the physical behavior of this molecule is prerequisite to its application in synthesis or biological assays. The fluorine substitution pattern exerts a strong electron-withdrawing effect (inductive effect,


), altering the pKa and solubility profile.
Key Physical Properties
ParameterValue (Experimental/Predicted)Significance
Melting Point 128 - 135 °CIndicates strong intermolecular H-bonding (dimerization of carboxylic acids).
Boiling Point ~288 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification of ester derivatives.
Density 1.5 ± 0.1 g/cm³Higher density than non-fluorinated analogs (approx 1.2 g/cm³) due to F atoms.
pKa (Carboxyl) ~3.8 - 4.0Typical for phenylacetic acids.
pKa (Phenol) ~7.2 - 7.5Critical: Significantly more acidic than unsubstituted phenol (~10) due to ortho-fluorine electron withdrawal.
LogP ~1.3Moderate lipophilicity; suitable for traversing biological membranes.
Solubility Profile
  • Soluble: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.[2]

  • Sparingly Soluble: Dichloromethane, Chloroform (cold).

  • Insoluble: Water (neutral pH). Soluble in aqueous alkali (

    
    , 
    
    
    
    ) due to salt formation at both carboxyl and phenol sites.

Synthetic Methodology

The synthesis of this compound requires careful handling of the electron-rich phenol ring, which is prone to oxidation. The recommended laboratory-scale synthesis proceeds via the Azlactone (Erlenmeyer) Modification or the Nitrile Hydrolysis route.

Below is the Nitrile Hydrolysis Route , favored for its scalability and avoidance of harsh reduction steps required by the azlactone method.

Synthesis Workflow (Graphviz)

SynthesisRoute Start 2,6-Difluorophenol (Starting Material) Step1 Step 1: Formylation (Duff or Vilsmeier-Haack) Start->Step1 + HMTA / TFA Inter1 3,5-Difluoro-4- hydroxybenzaldehyde Step1->Inter1 Step2 Step 2: Reduction & Chlorination Inter1->Step2 1. NaBH4 2. SOCl2 Inter2 3,5-Difluoro-4- hydroxybenzyl chloride Step2->Inter2 Step3 Step 3: Cyanation (NaCN/DMSO) Inter2->Step3 Inter3 2-(3,5-Difluoro-4- hydroxyphenyl)acetonitrile Step3->Inter3 Step4 Step 4: Acid Hydrolysis (HCl/AcOH) Inter3->Step4 Final Target: 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid Step4->Final

Caption: Step-wise synthesis from 2,6-difluorophenol via the benzyl nitrile intermediate.

Detailed Protocol (Nitrile Route)

Prerequisite: All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate antidotes available.

  • Formylation (Synthesis of Aldehyde):

    • React 2,6-difluorophenol with hexamethylenetetramine (HMTA) in trifluoroacetic acid (Duff Reaction conditions) to selectively install the aldehyde at the para position.

    • Yield expectation: 75-85%.

  • Reduction to Benzyl Alcohol:

    • Dissolve the aldehyde in methanol and treat with Sodium Borohydride (

      
      ) at 0°C.
      
    • Quench with dilute HCl. The 3,5-difluoro-4-hydroxybenzyl alcohol precipitates or is extracted with EtOAc.[3]

  • Chlorination:

    • Treat the benzyl alcohol with Thionyl Chloride (

      
      ) in DCM. Note: The phenol may need transient protection (e.g., acetate ester) if polymerization is observed, though the fluorines deactivate the ring sufficiently to often allow direct conversion.
      
  • Cyanation (The Critical Step):

    • Reagents: Sodium Cyanide (

      
      ), DMSO (Solvent).
      
    • Procedure: Add the benzyl chloride dropwise to a suspension of

      
       in DMSO at 25-30°C. Heat to 60°C for 2 hours.
      
    • Mechanism:[4][5][6]

      
       displacement. The steric bulk of ortho-fluorines may slow this rate compared to non-fluorinated analogs.
      
  • Hydrolysis:

    • Reflux the nitrile in a mixture of Conc.[3] HCl and Glacial Acetic Acid (1:1) for 4-6 hours.

    • Purification: Cool the mixture. The product usually crystallizes upon dilution with ice water. Recrystallize from water/ethanol.

Analytical Validation

To confirm the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectra.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.2 ppm (br s, 1H, -COOH )
      
    • 
       9.8 ppm (br s, 1H, -OH )
      
    • 
       6.9 - 7.1 ppm (d, 
      
      
      
      Hz, 2H, Ar-H ). Note: The protons are chemically equivalent due to symmetry but split by the adjacent Fluorine atoms.
    • 
       3.5 ppm (s, 2H, Ar-CH 
      
      
      
      -COOH).
  • 
     NMR: 
    
    • Single signal around

      
       -130 to -135 ppm (relative to 
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Theoretical Mass (

    
    ):  187.12 Da.
    
  • Observed Ion: m/z 187.1

    
    .
    
  • Fragmentation: Loss of

    
     (m/z 143) is a common daughter ion for phenylacetic acids.
    

Applications in Drug Development

This molecule is not merely a chemical curiosity; it serves as a high-value scaffold in medicinal chemistry.[2][7]

Bioisosterism and Metabolic Stability

The substitution of hydrogen with fluorine at the 3,5-positions serves two primary functions:

  • Metabolic Blocking: The C-F bond is metabolically inert. Blocking the ortho positions prevents metabolic hydroxylation or conjugation that might occur on the electron-rich phenol ring.

  • Acidity Modulation: As noted in the physicochemical section, the pKa of the phenol drops significantly. This increases the fraction of the molecule that is ionized at physiological pH (7.4), potentially altering protein binding affinity (e.g., to albumin) and solubility.

Specific Therapeutic Relevance
  • CRTH2 Antagonists: Derivatives of phenylacetic acids are explored for treating allergic rhinitis and asthma. The difluoro-motif improves potency against the CRTH2 receptor compared to the non-fluorinated analog.

  • Agrochemicals: Used as a building block for synthetic pyrethroids where the acid moiety is esterified with complex alcohols to confer insecticidal activity with improved environmental stability.

Logical Pathway: Structure-Activity Relationship (SAR)

SAR Center 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid Feature1 Acetic Acid Tail (COOH) Center->Feature1 Feature2 3,5-Difluoro Pattern Center->Feature2 Feature3 4-Hydroxyl Group Center->Feature3 Effect1 H-bond donor/acceptor Essential for receptor anchoring Feature1->Effect1 Effect2 1. Blocks metabolic attack 2. Increases Phenol Acidity 3. Increases Lipophilicity Feature2->Effect2 Effect3 Critical for antioxidant activity or Phase II conjugation Feature3->Effect3

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.

References

  • ChemSrc. (2025).[4] (3,5-Difluoro-4-hydroxyphenyl)acetic acid - CAS 1042703-32-1.[1] Retrieved from [Link]

  • Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for fluorinated phenol handling). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1042703-32-1. (General property prediction). Retrieved from [Link]

Sources

The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide to Pharmacological Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylacetic acids (F-PAAs) and their derivatives represent a highly versatile class of pharmacophores with profound biological activities, ranging from anti-inflammatory and analgesic effects to potent anticancer and enzyme-inhibitory properties. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the physicochemical properties of the phenylacetic acid scaffold, detailing the causality behind its enhanced biological activity, and outlines validated experimental protocols for synthesizing and evaluating these compounds.

The "Fluorine Effect" in Phenylacetic Acid Scaffolds

To understand the biological efficacy of F-PAAs, one must first analyze the physicochemical alterations induced by fluorine substitution. As a Senior Application Scientist, I approach scaffold optimization by evaluating three critical parameters:

  • Lipophilicity and Membrane Permeability (logP): The carbon-fluorine (C-F) bond is highly non-polarizable. Substituting hydrogen with fluorine on the phenyl ring increases the overall lipophilicity of the molecule. This enhancement is crucial for intracellular targets, as it directly improves the passive diffusion of the drug across the phospholipid bilayer of cell membranes.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approximately 116 kcal/mol). By strategically placing fluorine atoms at positions on the aromatic ring that are typically susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., the para position), the metabolic half-life of the drug is significantly extended[1].

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Through strong electron-withdrawing inductive effects, fluorine substitution lowers the pKa of the adjacent acetic acid moiety. A lower pKa ensures a higher fraction of the molecule is ionized at physiological pH (7.4), which strengthens electrostatic interactions with positively charged amino acid residues (such as Arginine or Lysine) within the target enzyme's active site.

Key Pharmacological Applications

Anti-inflammatory and Analgesic Agents (COX Inhibition)

F-PAAs are foundational to the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The introduction of fluorine atoms restricts the conformational flexibility of the phenyl rings due to steric hindrance and electrostatic repulsion. This forces the molecule into a specific orthogonal conformation that perfectly fits the narrow hydrophobic channel of the Cyclooxygenase-2 (COX-2) active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Catalyzes F_PAA Fluorinated Phenylacetic Acid (Inhibitor) Block Steric & Electrostatic Blockade F_PAA->Block Induces Block->COX2 Inhibits

Mechanism of COX-2 inhibition by fluorinated phenylacetic acid derivatives.

Anticancer Activity

Recent oncological screening has demonstrated that amidation of F-PAAs yields potent anticancer agents. For example, exhibit significant cytotoxicity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines[3]. The causality is twofold: the para-fluoro substitution enhances cellular uptake, while specific electron-withdrawing substitutions on the aniline ring (e.g., p-nitro) increase the electrophilicity of the amide carbonyl, facilitating interactions with intracellular apoptotic regulators.

Enzyme Inhibition (Aminopeptidases and DPP-4)

F-PAA derivatives and their phosphonic acid analogs are potent inhibitors of Aminopeptidase N (APN), a zinc-dependent metalloprotease implicated in tumor angiogenesis. The fluorinated aromatic ring occupies the hydrophobic S1 pocket of APN, while the acid moiety chelates the catalytic zinc ion. The electron-withdrawing fluorine strengthens this chelation by modulating the electron density of the coordinating groups[4]. Furthermore, serves as a critical intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor used for type 2 diabetes, where the trifluorophenyl group provides crucial multipolar interactions within the enzyme's S1 pocket[5].

Quantitative Data: Biological Activity Comparison

To synthesize the pharmacological landscape of F-PAAs, the following table summarizes the quantitative biological activity of key derivatives across different therapeutic targets.

Compound ScaffoldKey SubstituentTarget / Cell LineBiological Activity (IC50 / Role)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide p-Fluoro, p-NitroPC3 (Prostate Carcinoma)IC50 = 80 μMAliabadi et al.[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide p-Fluoro, p-NitroMCF-7 (Breast Cancer)IC50 = 100 μMAliabadi et al.[3]
1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic Acid 2,4,6-TrifluoroHuman Aminopeptidase N (hAPN)Submicromolar InhibitionWanat et al.[4]
2,4,5-Trifluorophenylacetic Acid 2,4,5-TrifluoroDipeptidyl Peptidase-4 (DPP-4)Key Sitagliptin IntermediateOssila[5]
4-(Pentafluorosulfur)phenylacetic Acid p-SF5Antimicrobial / AnticancerEnhanced target bindingNINGBO INNO[6]

Experimental Workflow: Synthesis & Cytotoxicity Screening

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing a fluorinated phenylacetamide and evaluating its in vitro cytotoxicity.

Step 1: Amidation Synthesis
  • Reagents: Dissolve 1.0 equivalent of 4-fluorophenylacetic acid and 1.2 equivalents of the desired aniline derivative in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is strictly required to convert this unstable intermediate into a reactive, yet stable, active ester, thereby preventing racemization and suppressing the formation of inactive N-acylurea byproducts.

  • Reaction: Stir at room temperature under a nitrogen atmosphere for 12 hours.

Step 2: Purification and Validation
  • Extraction: Quench with water and extract using ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted amines, acids, and HOBt.

  • HPLC Validation: Purify the crude product via preparative HPLC.

    • Self-Validation: Analytical HPLC (C18 column, H2O/Acetonitrile gradient with 0.05% TFA) must confirm >95% purity before biological testing. This ensures that observed cytotoxicity is not an artifact of unreacted starting materials or coupling reagents[4].

Step 3: In Vitro Cytotoxicity (MTS Assay)
  • Cell Culture: Seed PC3 or MCF-7 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Treatment: Treat cells with varying concentrations of the purified F-PAA derivative (e.g., 10, 50, 100, 200 μM) for 48 hours.

    • Controls: Use Imatinib as a positive control and vehicle (DMSO < 0.5% v/v) as a negative control to validate the assay's dynamic range[3].

  • Quantification: Add 20 μL of MTS reagent per well. Incubate for 2-4 hours.

    • Causality: MTS is reduced by mitochondrial dehydrogenases in metabolically active cells into a soluble formazan product. The absorbance at 490 nm is directly proportional to the number of viable cells, allowing for precise IC50 calculation.

Workflow Synth 1. Amidation (F-PAA + Aniline) Purify 2. HPLC Purification Synth->Purify Crude Cell 3. Cell Culture (PC3 / MCF-7) Purify->Cell >95% Pure Assay 4. MTS Cytotoxicity Assay Cell->Assay Treat 48h Data 5. IC50 Calculation Assay->Data Absorbance

Standard workflow for the synthesis and in vitro evaluation of F-PAA derivatives.

Conclusion

The biological activity of fluorinated phenylacetic acids is heavily dictated by the unique physicochemical properties imparted by the fluorine atom. By carefully modulating lipophilicity, preventing premature metabolic degradation, and enhancing electrostatic interactions within target active sites, F-PAAs serve as highly effective scaffolds for developing next-generation anti-inflammatory, anticancer, and enzyme-inhibitory therapeutics. Rigorous, self-validating experimental workflows remain essential to translating these synthetic advantages into reliable pharmacological data.

References

  • Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research (IJPR), National Institutes of Health (PMC). URL:[Link]

  • Wanat, W., et al. "Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring." Biomolecules, National Institutes of Health (PMC). URL:[Link]

  • NINGBO INNO. "The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability." NBINNO. URL:[Link]

Sources

Potential Therapeutic Targets of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA): A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the strategic fluorination of endogenous metabolites presents a powerful method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA) (CAS: 1042703-32-1) is a structurally optimized derivative of 4-hydroxyphenylacetic acid (4-HPAA), a well-documented gut microbiota metabolite.

By introducing fluorine atoms at the 3 and 5 positions of the phenolic ring, DFHPAA transcends its role as a mere chemical building block. This technical guide explores the causality behind its structural advantages and dissects its potential as a dual-action therapeutic scaffold targeting Nrf2-mediated antioxidant pathways and Aldose Reductase (ALR2) inhibition for the management of metabolic and hepatotoxic diseases.

Structural Rationale & Pharmacokinetics

To understand the therapeutic potential of DFHPAA, we must first analyze the causality behind its structural modifications. As an application scientist, I evaluate molecular scaffolds based on how electronic and steric changes dictate target engagement.

  • pKa Modulation via Inductive Effects: In unfluorinated 4-HPAA, the phenolic hydroxyl group has a pKa of ~10.2, remaining unionized at physiological pH. The highly electronegative fluorine atoms at the ortho positions (3,5) exert a strong electron-withdrawing inductive effect, lowering the phenol's pKa to approximately 7.5. This allows the hydroxyl group to be partially ionized in vivo, enabling it to act as a highly effective carboxylic acid bioisostere .

  • Metabolic Stability: The ortho positions of phenols are notorious soft spots for Cytochrome P450 (CYP450)-mediated oxidation, which often leads to the formation of reactive, toxic quinone species. The steric shielding and strong C-F bonds in DFHPAA block this metabolic liability, significantly extending its half-life.

  • Enhanced Lipophilicity (LogP): Fluorination increases the overall lipophilicity of the molecule, enhancing passive membrane permeability and intracellular target engagement compared to its endogenous counterpart.

Table 1: Comparative Physicochemical & Target Profile
Parameter4-Hydroxyphenylacetic Acid (4-HPAA)This compound (DFHPAA)
Phenol pKa (approx.) ~10.2~7.5 (Bioisosteric range)
Lipophilicity (LogP) 1.12.3 (Enhanced permeability)
CYP450 Ortho-Oxidation High LiabilityBlocked (Steric/Electronic shielding)
Nrf2 Activation Potential Moderate (Endogenous baseline)High (Enhanced cellular penetrance)
ALR2 Inhibition Affinity LowHigh (Dual anchoring motifs)

Primary Therapeutic Targets & Mechanistic Pathways

Target 1: The Nrf2 / Keap1 Axis (Hepatoprotection)

4-HPAA is a proven inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2). In murine models, 4-HPAA prevents acetaminophen (APAP)-induced acute liver injury by promoting Nrf2 nuclear translocation, which subsequently upregulates Phase II detoxification enzymes such as UGT1A1 and SULT2A1 .

The DFHPAA Advantage: Because DFHPAA possesses higher lipophilicity, it achieves superior intracellular concentrations. It interacts with the Keap1 homodimer in the cytosol, likely facilitating the oxidation or alkylation of critical cysteine residues (e.g., Cys151). This conformational shift releases Nrf2, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Nrf2_Pathway DFHPAA DFHPAA (Target Compound) Keap1 Keap1-Nrf2 Complex (Cytosol) DFHPAA->Keap1 Penetrates & Binds Oxidation Cys151 Modification Keap1->Oxidation Conformational Change Nrf2_Free Free Nrf2 (Nuclear Translocation) Oxidation->Nrf2_Free Releases ARE ARE Binding (DNA) Nrf2_Free->ARE Translocates Phase2 Phase II Enzymes (UGT1A1, SULT2A1) ARE->Phase2 Transcription

Fig 1: Mechanism of DFHPAA-mediated Nrf2 nuclear translocation and Phase II enzyme activation.

Target 2: Aldose Reductase (ALR2) (Diabetic Complications)

Aldose Reductase is the rate-limiting enzyme in the polyol pathway, converting excess glucose into sorbitol, which drives osmotic stress in diabetic retinopathy and neuropathy. The 3,5-difluoro-4-hydroxyphenyl moiety is a rigorously validated bioisostere for carboxylic acid pharmacophores in ALR2 inhibitors, demonstrating submicromolar IC50 values .

The DFHPAA Advantage: DFHPAA is a unique "chimeric" scaffold. It contains both an acetic acid tail and the 3,5-difluoro-4-phenol headgroup. This dual-anionic character at physiological pH allows it to form highly stable bidentate hydrogen bonds with the catalytic residues Tyr48 and His110 in the ALR2 anion-binding pocket, making it an exceptional lead for diabetic complication therapies.

Self-Validating Experimental Protocols

To rigorously evaluate DFHPAA against these targets, I have designed two self-validating in vitro workflows. A self-validating protocol ensures that false positives (e.g., assay interference, cytotoxicity) are intrinsically caught during the workflow.

Protocol A: High-Content Screening (HCS) for Nrf2 Nuclear Translocation

Causality: Traditional Western blots of nuclear fractions are prone to cross-contamination. HCS allows for single-cell spatial resolution, ensuring the Nrf2 signal is genuinely nuclear.

  • Cell Seeding: Seed HepG2 cells (wild-type and Keap1-knockdown as a positive control) in 384-well optically clear-bottom plates at 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response gradient of DFHPAA (0.1 µM to 100 µM) for 4 hours. Self-Validation: Include a parallel cytotoxicity plate (CellTiter-Glo) to ensure Nrf2 activation is not a secondary artifact of cell death.

  • Fixation & Permeabilization: Fix with 4% Paraformaldehyde (15 min), permeabilize with 0.1% Triton X-100 (10 min).

  • Staining: Stain with primary anti-Nrf2 antibody (1:500), followed by Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342. Causality: Hoechst establishes a spatial mask, allowing the imaging algorithm to isolate the nuclear compartment from the cytoplasm.

  • Imaging & Analysis: Image using an automated confocal microscope. Calculate the Nuclear/Cytoplasmic Nrf2 fluorescence intensity ratio.

Protocol B: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Causality: DL-Glyceraldehyde is used as the substrate rather than glucose because its higher affinity ensures the assay operates within a linear kinetic range, preventing substrate depletion artifacts.

  • Enzyme Preparation: Prepare recombinant human ALR2 (and ALR1 for selectivity counter-screening) in 0.1 M sodium phosphate buffer (pH 6.2).

  • Cofactor Addition: Add NADPH to a final concentration of 0.15 mM.

  • Inhibitor Incubation: Add DFHPAA at varying concentrations (1 nM to 10 µM). Self-Validation: Include Epalrestat as a positive control and a DMSO-only vehicle control.

  • Reaction Initiation: Initiate the reaction by adding 10 mM DL-Glyceraldehyde.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) continuously for 5 minutes at 37°C.

  • Data Processing: Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

ALR2_Workflow Step1 1. Recombinant ALR2 + NADPH Step2 2. Add DFHPAA (Dose Response) Step1->Step2 Pre-incubate Step3 3. Add DL-Glyceraldehyde (Substrate) Step2->Step3 Initiate Step4 4. Measure Absorbance (340 nm Kinetics) Step3->Step4 Monitor NADPH Oxidation Step5 5. Calculate IC50 & Selectivity vs ALR1 Step4->Step5 Data Analysis

Fig 2: Self-validating in vitro workflow for assessing ALR2 inhibition and ALR1 selectivity.

Conclusion

This compound (DFHPAA) represents a masterclass in bioisosteric design. By lowering the pKa of the phenolic hydroxyl and shielding the aromatic ring from CYP450 oxidation, it transforms a simple gut metabolite into a potent, dual-acting pharmacophore. Its structural motifs make it a highly viable candidate for targeting the Keap1/Nrf2 axis in hepatotoxicity and Aldose Reductase in diabetic complications.

References

  • Nicolaou, I., Zika, C., & Demopoulos, V. J. (2004).[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor. Journal of Medicinal Chemistry, 47(10), 2706-2709.[Link]

  • Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653.[Link]

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid: Comprehensive Safety, Handling, and Application Guidelines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fluorinated phenolic acids serve as critical building blocks for synthesizing highly potent active pharmaceutical ingredients (APIs). Specifically, 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[1] has emerged as a vital intermediate in the development of Selective Estrogen Receptor Modulators (SERMs)[2] and bioisosteres for Aldose Reductase (AR) inhibitors[3].

As application scientists, we must recognize that the 3,5-difluoro substitution is not merely a structural motif; it is a profound electronic modulator. The handling, safety protocols, and synthetic workflows associated with this compound cannot be treated as generic. This whitepaper provides a field-proven, causality-driven guide to safely handling and synthetically integrating this specific fluorinated acid into your drug development pipeline.

Physicochemical Profiling & Causality in Handling

To design a self-validating safety and handling protocol, we must first understand the chemical causality dictated by the molecule's structure.

The presence of two highly electronegative fluorine atoms ortho to the phenolic hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). This effect significantly stabilizes the phenoxide conjugate base. While a standard unsubstituted phenol typically exhibits a pKa of ~10, the 3,5-difluoro substitution pulls the phenolic pKa down to approximately 7.5–8.0.

Why this matters:

  • Dual Acidity: The molecule possesses two acidic protons—the carboxylic acid (pKa ~4.5) and the activated fluorophenol. This dual acidity makes the compound a severe irritant to mucous membranes, skin, and eyes.

  • Workup Vulnerability: During synthetic extraction, standard basic aqueous washes (e.g., 1M NaOH or saturated Na2CO3) will inadvertently deprotonate the phenol. This transforms the target molecule into a highly water-soluble phenoxide, leading to catastrophic yield loss in the organic phase.

Quantitative Data Summary

Below is a consolidated physicochemical and safety profile for this compound,[1].

PropertyValue
Chemical Name This compound
CAS Number 1042703-32-1
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
Purity Standard ≥96% (Typical commercial grade)
Appearance Off-white to light yellow solid
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Safety & Hazard Mitigation: A Self-Validating Protocol

Safety protocols must be logically derived from the compound's physical state and hazard profile. Because this compound is a solid organic acid with known respiratory irritation risks (STOT SE 3), standard benchtop handling is strictly prohibited.

  • Inhalation & Dust Control: Weighing and transfer must be executed within a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of at least 100 fpm.

  • Dermal Protection: The compound's acidity requires the use of nitrile gloves (minimum 0.11 mm thickness). If the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during synthesis, the solvent acts as a dermal carrier. In such cases, double-gloving or using thicker butyl rubber gloves is mandatory.

  • Spill Response: Dry sweeping a spill will aerosolize the active compound. The self-validating approach is to neutralize the hazard before physical removal. Cover the solid spill with a weak base (e.g., solid sodium bicarbonate) to neutralize the acidic protons, moisten slightly to prevent dust, and then collect with an absorbent pad.

G Start Handling 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Dust Control) PPE->Hood Spill Spill Detected? Hood->Spill Neutralize Neutralize with NaHCO3 (Address Dual Acidity) Spill->Neutralize Yes Proceed Proceed with Synthesis Spill->Proceed No Absorb Absorb & Dispose (Solid Waste) Neutralize->Absorb

Workflow for safe handling and emergency spill response of fluorinated phenolic acids.

Synthetic Utility & Workflow Integration

This compound is frequently utilized to synthesize substituted benzopyran compounds[2] and pyrrole-based bioisosteres[3]. The most common synthetic operation involving this compound is the amide coupling of the acetic acid moiety.

Step-by-Step Methodology: pH-Controlled Amide Coupling

Objective: Synthesize a target amide without triggering O-alkylation or product loss during the aqueous workup.

Reagents: this compound (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Procedure:

  • Pre-activation: Dissolve the fluorinated acid in anhydrous DMF under an inert argon atmosphere. Add HATU and DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms the active O-7-azabenzotriazol-1-yl ester. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high conversion rates.

  • Coupling: Add the target amine dropwise. Stir for 2-4 hours at room temperature. Monitor completion via LC-MS.

  • Quenching & Acidic Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer strictly with 10% aqueous Citric Acid (3x).

    • Causality: Citric acid protonates the unreacted amine and DIPEA, pulling them into the aqueous layer. We intentionally omit standard basic washes (like NaOH) to keep the fluorophenol protonated, ensuring the product remains partitioned in the EtOAc.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

G Act Activation (HATU/DIPEA in DMF) Couple Amine Addition (RT, 2-4h) Act->Couple Wash1 10% Citric Acid Wash (Removes DIPEA/Amine) Couple->Wash1 Wash2 Avoid Strong Base Wash (Prevents Phenol Deprotonation) Wash1->Wash2 Org Extract Organic Layer (EtOAc or DCM) Wash2->Org

pH-controlled amide coupling workup strategy preventing unwanted phenoxide partitioning.

References

  • Chemsrc. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid. Retrieved from: [Link]

  • Maccari, R., et al. (2004). [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Journal of Medicinal Chemistry, 47(10), 2706-2709. Retrieved from: [Link]

  • Myles, D. C., et al. (2014).Substituted benzopyran compounds, compositions and uses thereof. WIPO Patent No. WO2014203132A1.

Sources

Methodological & Application

multi-step synthesis of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Multi-Step Synthesis of Phenylacetic Acid Derivatives

For researchers, scientists, and drug development professionals, the synthesis of functionalized phenylacetic acids is a critical process in the discovery and development of new therapeutic agents and biological probes. Phenylacetic acid and its derivatives are key structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, antibiotics such as penicillin G, and plant growth regulators.[1][2][3][4] The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

This document provides a detailed guide to several common and robust methods for the synthesis of these valuable compounds, complete with experimental protocols, comparative data, and visual workflows. The narrative emphasizes the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable results in a research and development setting.

The selection of a synthetic route to a specific phenylacetic acid derivative depends on several factors, including the availability of starting materials, the desired substitution pattern on the aromatic ring, scalability, and tolerance to various functional groups. Here, we explore four versatile and field-proven strategies.

Hydrolysis of Benzyl Cyanides: The Classic Route

The hydrolysis of benzyl cyanides is one of the most traditional and straightforward methods for preparing phenylacetic acids.[5] This transformation can be achieved under either acidic or basic conditions, making it adaptable to substrates with varying sensitivities.[1] The starting benzyl cyanides are often prepared via the Kolbe nitrile synthesis, involving the reaction of a corresponding benzyl chloride with sodium cyanide.

Causality of Experimental Choices:

  • Acid Catalysis (e.g., H₂SO₄, HCl): This method is often smoother and proceeds by protonating the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[6][7] The reaction is typically vigorous, and using a specific concentration of acid (e.g., 70% H₂SO₄) is crucial to control the reaction rate and prevent side reactions or the violent evolution of heat.[5][8]

  • Base Catalysis (e.g., NaOH): While also effective, basic hydrolysis can sometimes be more sluggish. It involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps. The intermediate amide can sometimes be isolated.

Grignard Reaction with Benzyl Halides: A Robust C-C Bond Formation

The Grignard reaction offers a powerful and versatile method for creating the crucial carbon-carbon bond between the benzyl group and the carboxyl carbon. This route involves the formation of a benzylmagnesium halide (a Grignard reagent) from a benzyl halide, followed by carboxylation with solid carbon dioxide (dry ice).[1][8]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The entire apparatus must be flame-dried, and all solvents must be anhydrous to prevent the Grignard reagent from being quenched before it can react with carbon dioxide.[1]

  • Inert Atmosphere (Nitrogen or Argon): Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere protects the magnesium surface and the formed Grignard reagent from degradation.[1]

  • Iodine Crystal: A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating layer of magnesium oxide, thus initiating the reaction.[1]

  • Excess Dry Ice: Using a large excess of crushed dry ice ensures efficient carboxylation and helps to dissipate the heat from the exothermic reaction.[8]

Willgerodt-Kindler Reaction: A Unique Rearrangement

The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into phenylthioamides, which are then hydrolyzed to the corresponding phenylacetic acids.[9][10] This reaction is particularly useful as it involves the remarkable migration of a carbonyl group from a side chain to its terminal position.[9] The Kindler modification, using elemental sulfur and a secondary amine like morpholine, is a more convenient and widely used variant.[9][11]

Causality of Experimental Choices:

  • Reagents (Sulfur and Morpholine): Morpholine first reacts with the ketone to form an enamine.[9][12] This enamine then acts as a nucleophile, attacking elemental sulfur.[9] A cascade of rearrangements follows, ultimately moving the functional group to the terminal carbon.[10]

  • Hydrolysis: The resulting phenylthioamide intermediate is stable and must be hydrolyzed, typically under basic conditions (e.g., aqueous NaOH), to yield the final carboxylic acid.[1][13]

Palladium-Catalyzed Carbonylation: A Modern and Efficient Method

For a more modern approach, palladium-catalyzed carbonylation of benzyl halides provides a highly efficient route to phenylacetic acids.[1][14] This method uses carbon monoxide as the carboxyl source and often proceeds with high yields, excellent functional group tolerance, and under relatively mild conditions.[14]

Causality of Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) and a phosphine ligand (e.g., PPh₃) are essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Phase-Transfer Catalyst (PTC): In two-phase systems (e.g., an organic solvent and aqueous base), a PTC like tetraethylammonium chloride (TEAC) is used to transport the hydroxide ion into the organic phase, facilitating the reaction.[14]

  • Carbon Monoxide Pressure: The reaction requires a pressurized atmosphere of CO gas to serve as the "C1" source for the carboxylic acid group.[1][14]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of phenylacetic acid derivatives via the discussed strategies.

Workflow Diagram: Synthesis of 2,4-Dichlorophenylacetic Acid

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product Start 2,4-Dichlorobenzyl Chloride Reactor High-Pressure Reactor Start->Reactor Add Reagents Catalyst Pd(PPh₃)₂Cl₂ TEAC NaOH (aq) Catalyst->Reactor Solvent Xylene Solvent->Reactor Conditions CO (1.5 MPa) 80 °C, 20 h Reactor->Conditions Vent Vent CO Conditions->Vent Acidify Acidify with HCl (aq) Vent->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Product 2,4-Dichlorophenylacetic Acid (Yield: up to 95%) Filter->Product

Caption: Palladium-catalyzed carbonylation workflow.

Protocol 2.1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of nitriles.[6][8]

  • Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring for approximately 3-4 hours.[1][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water or onto crushed ice.[6][8] Stir to prevent the formation of a solid cake.

  • Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.[1]

  • Purification: The crude product can be purified by recrystallization from hot water to yield pure phenylacetic acid as white flakes.[6][15]

Protocol 2.2: Synthesis via Grignard Reagent Carboxylation

This protocol requires strict anhydrous and inert conditions.[1][8]

  • Grignard Reagent Formation: Place 24 g of magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.[8] Add 100 mL of anhydrous diethyl ether and a small iodine crystal.[8]

  • Slowly add a solution of 125 g of benzyl chloride in 250 mL of anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, continue to heat and stir the mixture until most of the magnesium is consumed.[8]

  • Carboxylation: Cool the Grignard reagent in an ice bath. In a separate large beaker, place an excess (approx. 1 kg) of crushed dry ice.[8] Carefully and slowly pour the Grignard solution onto the dry ice with vigorous stirring.[8]

  • Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic and all solids have dissolved.[1][8]

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Recrystallize the crude phenylacetic acid from hot water or a toluene/hexanes mixture.[1]

Protocol 2.3: Willgerodt-Kindler Reaction of Acetophenone

This protocol describes the conversion of acetophenone to phenylacetic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[1]

  • Thioamide Formation: Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.[1]

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate phenylacetylthiomorpholide.[1]

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to an acidic pH. The phenylacetic acid will precipitate.[1]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization.[1]

Data Presentation: Comparative Analysis of Methods

The following tables summarize typical yields and conditions for the synthesis of various phenylacetic acid derivatives.

Table 1: Hydrolysis of Substituted Benzyl Cyanides

Entry Benzyl Cyanide Substituent Reaction Time (h) Yield (%) Reference
1 Unsubstituted 3-4 80-85 [1]
2 4-Chloro 4 85 [1]

| 3 | 4-Methoxy | 3.5 | 82 |[1] |

Table 2: Palladium-Catalyzed Carbonylation of Benzyl Chlorides

Entry Benzyl Chloride Substituent Catalyst System Conditions Yield (%) Reference
1 2,4-Dichloro Pd(PPh₃)₂Cl₂, TEAC Xylene, 80°C, 1.5 MPa CO 95 [14]
2 4-Nitro Pd(OAc)₂, PPh₃ Toluene/NaOH(aq), 100°C High [1]

| 3 | Unsubstituted | Co(PPh₃)₂Cl₂ | Xylene/NaOH(aq), 60°C | 78.5 |[16] |

Purification and Characterization

Purification Methodologies
  • Recrystallization: This is the most common method for purifying solid phenylacetic acid derivatives. A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Water is often effective for the parent compound.[1][15]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a solvent system like ethyl acetate/hexanes is effective.[1]

Spectroscopic Characterization

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.[17]

  • NMR Spectroscopy:

    • ¹H NMR: For unsubstituted phenylacetic acid, a characteristic singlet for the methylene protons (CH₂) appears around 3.64 ppm. The aromatic protons typically appear as a multiplet between 7.24-7.36 ppm.[18]

    • ¹³C NMR: Key signals include the carboxylic acid carbon (~178 ppm), the methylene carbon (~41 ppm), and aromatic carbons (127-133 ppm).[18][19]

  • Infrared (IR) Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid is observed around 2500-3300 cm⁻¹. A sharp, strong C=O stretching band appears around 1700 cm⁻¹.[20]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm the structure.[17]

References

  • Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Li, H., Zhang, Y., Liu, D., & Liu, X. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Available from: [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. Available from: [Link]

  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Available from: [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Available from: [Link]

  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Available from: [Link]

  • Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
  • Google Patents. (n.d.). US3708529A - Process for preparing phenylacetic acid.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Google Patents. (n.d.). A process for the synthesis of phenylacetic acid by carbonylation of toluene.
  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Available from: [Link]

  • YouTube. (2019). SYNTHESIS OF IBUPROFEN | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available from: [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available from: [Link]

  • Request PDF. (2025). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. Available from: [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Available from: [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Available from: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of α-Amino Acids : Strecker synthesis. Available from: [Link]

  • Google Patents. (n.d.). US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available from: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available from: [Link]

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Available from: [Link]

  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Available from: [Link]

  • Scribd. (n.d.). Synthesis of Phenylacetic Acid. Available from: [Link]

  • ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • HMDB. (n.d.). PHENYLACETIC ACID. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Available from: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Patsnap. (2015). Preparation method of substituted phenylacetic acid derivative. Available from: [Link]

  • PubMed. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Available from: [Link]

Sources

Application Note: Advanced Purification of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid via Controlled Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Purification Rationale

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it is a fluorinated derivative of [2]. The introduction of two highly electronegative fluorine atoms at the ortho positions relative to the phenolic hydroxyl group fundamentally alters its physicochemical behavior.

Expertise & Experience (Causality): The electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the phenol, enhancing its hydrogen-bonding capacity. During synthesis, common impurities include unreacted precursors, structural isomers, and colored oxidation products. Because the target molecule is highly polar and prone to liquid-liquid phase separation ("oiling out") at high supersaturation levels, a standard crash-cooling approach is inadequate. Instead, a thermodynamically controlled cooling and antisolvent crystallization strategy must be employed to ensure high purity and optimal particle size[3].

Physicochemical Data

Summarizing the physical properties is critical for establishing the baseline parameters for the crystallization thermodynamics.

ParameterSpecification
Chemical Name This compound
CAS Number 1042703-32-1[1]
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
Structural Features Fluorinated Phenol, Carboxylic Acid
Solubility Profile Soluble in EtOAc, EtOH; Insoluble in Heptane, Water

Thermodynamic Strategy: Solvent Selection

The causality behind solvent selection dictates the success of the purification. The molecule's high polarity demands a solvent capable of disrupting its strong intermolecular hydrogen-bonded network.

Solvent SystemMechanism of ActionAdvantagesDisadvantages
Ethyl Acetate / Heptane Antisolvent PrecipitationHigh yield; prevents oiling out; excellent impurity rejectionRequires precise antisolvent dosing
Ethanol / Water [4]Polarity ShiftEnvironmentally benign; excellent for highly polar impuritiesRisk of Fischer esterification upon prolonged heating

For this protocol, Ethyl Acetate (EtOAc) serves as the primary solvent due to its moderate hydrogen-bond accepting ability. Heptane is selected as the antisolvent; its non-polar nature sharply decreases the dielectric constant of the mixture, driving the fluorinated phenolic acid out of solution in a controlled manner.

Experimental Protocol: Antisolvent & Cooling Crystallization

This protocol is designed as a self-validating system, ensuring that each phase of the crystallization can be analytically verified before proceeding to the next.

Step 1: Solvation and Clarification
  • Dissolution: Suspend 10.0 g of crude this compound in 40 mL of EtOAc (4 relative volumes). Heat the jacketed reactor to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Decolorization: To remove trace colored oxidation byproducts, add 0.5 g of activated carbon. Stir for 15 minutes.

  • Hot Filtration: Perform a hot filtration through a pre-heated Celite pad (to prevent premature precipitation) into a clean, temperature-controlled crystallizer.

Step 2: Supersaturation and Seeding
  • Cooling: Adjust the reactor temperature to 45 °C.

  • Antisolvent Addition: Begin dropwise addition of Heptane at a rate of 1 mL/min.

  • Self-Validation Point (Turbidity): Continue addition until the solution exhibits a faint, persistent turbidity (typically around 20–25 mL of Heptane). This visual cue confirms the system has crossed the solubility curve into the metastable zone.

  • Clarification: Increase the temperature by 2 °C (to 47 °C) to redissolve the initial uncharacterized nuclei, ensuring a pristine environment.

  • Seeding: Add 0.05 g (0.5% w/w) of pure this compound seed crystals. Hold for 30 minutes to allow the seed bed to age and establish controlled growth sites.

Step 3: Controlled Cooling Profile
  • Execution: Implement a non-linear (cubic) cooling profile from 47 °C to 5 °C over 4 hours.

  • Causality: A cubic cooling curve (slow cooling at high temperatures, accelerating as temperature drops) maintains a constant, low supersaturation level. This ensures that the solute deposits onto the existing seed crystals (growth) rather than forming new, fine particles (secondary nucleation), which are difficult to filter and prone to trapping impurities[5].

Step 4: Isolation and Mother Liquor Validation
  • Equilibration: Once at 5 °C, hold the suspension for 1 hour to reach thermodynamic equilibrium.

  • Self-Validation Point (HPLC): Withdraw a 1 mL aliquot of the suspension, filter through a 0.22 µm PTFE syringe filter, and analyze the mother liquor via HPLC. The crystallization is complete only if the API concentration in the filtrate matches the known theoretical solubility limit at 5 °C. If it is higher, extend the hold time.

  • Filtration: Isolate the crystals via vacuum filtration.

  • Washing: Wash the filter cake with 15 mL of pre-chilled (5 °C) EtOAc/Heptane (1:2 v/v) to displace the impure mother liquor without redissolving the product.

Step 5: Drying
  • Drying: Transfer the crystals to a vacuum oven. Dry at 45 °C under reduced pressure (<50 mbar) for 12 hours.

  • Final Validation: Perform Karl Fischer titration to ensure residual moisture is <0.5% and verify purity via HPLC (>99.5%).

Visualizing the Crystallization Dynamics

Workflow Start Crude 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid Dissolve Dissolution in EtOAc (60-70 °C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cooling Controlled Cooling & Heptane Antisolvent Addition Filter->Cooling Nucleation Seeding & Nucleation (Metastable Zone) Cooling->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (40 °C, <50 mbar) Isolation->Drying End High-Purity API Intermediate (>99.5% by HPLC) Drying->End

Workflow for the antisolvent and cooling crystallization of the fluorinated intermediate.

MetastableZone Undersaturated Undersaturated Solution (High Temp / Pure EtOAc) Saturation Saturation Curve (Equilibrium) Undersaturated->Saturation Cooling / Antisolvent Metastable Metastable Zone (Optimal for Seeding) Saturation->Metastable Supersaturation Labile Labile Zone (Spontaneous Nucleation / Oiling Out) Metastable->Labile Rapid Cooling CrystalGrowth Controlled Crystal Growth (High Purity & Yield) Metastable->CrystalGrowth Seeding Amorphous Amorphous Precipitation (High Impurity Entrapment) Labile->Amorphous Uncontrolled Precipitation

Thermodynamic pathways illustrating the critical role of the metastable zone in crystal growth.

References

  • Wikipedia Contributors. "4-Hydroxyphenylacetic acid." Wikipedia, The Free Encyclopedia.[Link][2]

  • Acevedo, D., et al. "Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies." Organic Process Research & Development, ACS Publications.[Link][3]

  • Zhang, D., et al. "Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review." Organic Process Research & Development, ACS Publications.[Link][5]

Sources

Application Note: ¹H and ¹³C NMR Characterization of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is a highly versatile fluorinated aromatic building block. In modern drug development, fluorinated phenols and their derivatives are frequently utilized as bioisosteres to modulate pKa, enhance metabolic stability, and improve binding affinity in targets such as aldose reductase[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge and opportunity.

Because the molecule contains NMR-active ¹⁹F nuclei (100% natural abundance, spin ½), the ¹³C and ¹H spectra are heavily influenced by heteronuclear spin-spin coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

). As a Senior Application Scientist, I have designed this protocol not just as a set of instructions, but as a self-validating analytical system . By understanding the causality behind the spectral splitting, researchers can definitively confirm the regiochemistry of the fluorine substitutions, ensuring absolute structural integrity before advancing the compound into downstream synthesis or biological assays[2].

Experimental Methodologies & Protocols

Rationale for Solvent and Parameter Selection

Causality in Experimental Design: DMSO-d₆ is explicitly selected over CDCl₃ for this protocol. The highly polar hydroxyl (-OH) and carboxylic acid (-COOH) moieties often lead to poor solubility in non-polar solvents. Furthermore, DMSO-d₆ acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the acidic protons, allowing the -OH and -COOH signals to be observed as distinct, albeit broad, singlets rather than being lost to the spectral baseline.

For ¹³C acquisition, a significantly higher number of scans (ns=1024) and an extended relaxation delay (d1=2s) are required. Quaternary carbons (C-1, C-3, C-4, C-5) lack directly attached protons, leading to longer


 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. Additionally, the signal intensity of these carbons is split into multiplets by ¹⁹F-¹³C J-coupling, drastically reducing the signal-to-noise ratio per peak.
Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh 10–15 mg of high-purity this compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Probe Insertion & Equilibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz for ¹H). Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that degrade line shape.

  • Tuning & Matching: Tune the probe to the exact Larmor frequencies of ¹H (~400 MHz) and ¹³C (~100 MHz) to maximize power transfer and signal sensitivity.

  • Locking & Shimming: Lock the magnetic field using the deuterium signal of DMSO-d₆. Perform gradient shimming on the Z-axis to optimize magnetic field homogeneity, ensuring the solvent residual peak is sharp and symmetrical.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard 1D pulse sequence (zg30). Set the spectral width to 15 ppm, number of scans (ns) to 16, and relaxation delay (d1) to 2.0 seconds.

  • ¹³C{¹H} NMR Acquisition: Acquire the carbon spectrum with ¹H decoupling (WALTZ-16). Set the spectral width to 250 ppm, ns to 1024, and d1 to 2.0 seconds. Crucial Note: Do not apply ¹⁹F decoupling. Retaining the

    
     couplings provides the self-validating spectral fingerprint.
    
  • Data Processing: Apply a zero-filling factor of 2. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Fourier transform, automatically phase correct, and apply a polynomial baseline correction.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10-15 mg) Insert Probe Insertion & Temperature Equilibration Prep->Insert Tune Tuning & Matching (1H, 13C, 19F) Insert->Tune Shim Locking & Shimming (Z-axis optimization) Tune->Shim Acq1H 1H Acquisition (ns=16, d1=2s) Shim->Acq1H Acq13C 13C{1H} Acquisition (ns=1024, d1=2s) Acq1H->Acq13C Process Data Processing (FT, Phase, Baseline) Acq13C->Process

Experimental workflow for multi-nuclear NMR acquisition.

Mechanistic Insights & Spectral Interpretation (E-E-A-T)

The Self-Validating Nature of Heteronuclear Coupling

The defining feature of this protocol is its inherent self-validation through spin-spin coupling. Because fluorine is 100% NMR active, it acts as an internal "ruler" for assigning the carbon spectrum[2].

  • ¹H NMR Causality: The aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's

    
     symmetry. However, they are ortho to the fluorine at position 3 and para/meta to the fluorine at position 5. The dominant coupling is the three-bond ortho interaction (
    
    
    
    Hz), which splits the aromatic proton signal into a distinct doublet.
  • ¹³C NMR Causality: The ¹³C spectrum is highly complex but perfectly logical. The carbon directly attached to the fluorine (C-3 and C-5) will exhibit a massive one-bond coupling (

    
     Hz). If the peak at ~152 ppm does not exhibit this ~241 Hz splitting, the assignment is incorrect, immediately flagging an error in sample identity. Furthermore, the phenolic carbon (C-4) is flanked by two equivalent fluorines, resulting in a triplet (
    
    
    
    Hz).

Coupling_Network F_atoms 19F Nuclei (Positions 3 & 5) H_aromatic 1H Nuclei (H-2 & H-6) F_atoms->H_aromatic 3J_HF (~9.5 Hz) C_CF 13C Quaternary (C-3 & C-5) F_atoms->C_CF 1J_CF (~241 Hz) C_CH 13C Aromatic CH (C-2 & C-6) F_atoms->C_CH 2J_CF (~18 Hz) C_COH 13C Phenolic (C-4) F_atoms->C_COH 2J_CF (~16 Hz)

Heteronuclear spin-spin coupling network driven by 19F nuclei.

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H12.35br s-1H-COOH (Carboxylic acid)
¹H10.05br s-1HAr-OH (Phenolic)
¹H6.95d

= 9.5
2HH-2, H-6 (Aromatic)
¹H3.48s-2H-CH₂- (Aliphatic)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹³C172.4s-C=O (Carboxyl)
¹³C152.1dd

= 241.0,

= 6.5
C-3, C-5 (C-F)
¹³C132.8t

= 16.0
C-4 (C-OH)
¹³C126.5t

= 7.5
C-1 (C-CH₂)
¹³C110.4dd

= 18.5,

= 4.5
C-2, C-6 (Aromatic CH)
¹³C40.2s--CH₂- (Aliphatic)

Note: The multiplicity in the ¹³C spectrum reflects splitting by ¹⁹F nuclei, as ¹H decoupling (WALTZ-16) was applied during acquisition.

References

  • [1] [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. PubMed (nih.gov). URL:

  • [3] Characterization of 3,5-difluorotyrosine (3,5-F 2 Y) and F 2... ResearchGate. URL:

  • [2] Supporting Information: Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium tuberculosis. DOI.org. URL:

Sources

Application Note: Quantitative Analysis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid, a compound of interest in pharmaceutical and metabolic research. The protocols detailed herein leverage the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve robust and reliable quantification in complex biological matrices such as plasma. This document provides in-depth methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with a discussion of the scientific principles underpinning each procedural step. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a phenolic acid derivative whose accurate quantification is essential for pharmacokinetic studies and metabolic profiling. Its structure, characterized by a phenylacetic acid core with two fluorine substituents and a hydroxyl group, presents unique analytical considerations. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite specificity and sensitivity for discerning and quantifying such analytes in intricate biological samples.[1][2]

This guide provides a foundational methodology that can be adapted and validated for specific research needs. The protocols are designed to be self-validating by incorporating quality control measures and explaining the rationale behind experimental choices, ensuring a high degree of scientific integrity.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[3][4]

PropertyValueSource
CAS Number 1042703-32-1[5]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.128 g/mol [5]
Predicted pKa (Acidic) ~3-4Inferred from similar phenolic acids
Predicted logP ~1.5-2.5Inferred from similar phenolic acids

The presence of a carboxylic acid and a phenolic hydroxyl group suggests that the compound will exhibit acidic properties. Electrospray ionization (ESI) in negative ion mode is therefore anticipated to be the most sensitive method for mass spectrometric detection, as these functional groups readily deprotonate to form [M-H]⁻ ions.[6][7][8]

Experimental Workflow

The overall analytical workflow is designed to ensure the accurate and reproducible quantification of this compound from a biological matrix. This multi-step process is visualized in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) start->spe Loading evap Evaporation & Reconstitution spe->evap Elution lc UHPLC Separation evap->lc ms Tandem Mass Spectrometry (MRM) lc->ms Ionization (ESI-) quant Quantification ms->quant report Reporting quant->report Validation

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing matrix interferences that can suppress analyte ionization and lead to inaccurate results.[9] Solid-phase extraction is a robust technique for purifying and concentrating small molecules from complex biofluids.[1][10]

Protocol:

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. The choice of a mixed-mode sorbent allows for retention based on both the anionic nature of the analyte and its non-polar characteristics.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water. This step ensures the sorbent is in the proper state to bind the acidic analyte.

  • Loading: Pretreat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water to ensure the analyte is in its neutral form to enhance retention on the reversed-phase component of the sorbent. Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol. The formic acid will protonate the analyte, disrupting its ionic interaction with the sorbent, while the methanol disrupts hydrophobic interactions, leading to efficient elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and concentrates the sample.[10]

Liquid Chromatography

The goal of the chromatographic step is to separate the analyte from any remaining matrix components and potential isomers, ensuring that only the compound of interest enters the mass spectrometer at a given time.[11]

Instrumentation:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of small polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of a volatile buffer like formic acid is compatible with ESI-MS.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Gradient Elution Program:

Time (min)Flow Rate (mL/min)%B
0.00.45
0.50.45
3.00.495
4.00.495
4.10.45
5.00.45

This gradient profile provides a rapid separation, with a hold at high organic content to ensure the column is cleaned of any strongly retained components.

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[1][2]

Instrumentation:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. Phenolic acids generally show greater sensitivity in negative ion mode.[6]

MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transition Development:

The first step in developing an MRM method is to determine the precursor and product ions.

Fragmentation cluster_q1 Quadrupole 1 (Q1) cluster_cid Collision Cell (Q2) cluster_q3 Quadrupole 3 (Q3) precursor [M-H]⁻ m/z 187.0 fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Isolation product1 Product Ion 1 [M-H-CO₂]⁻ m/z 143.0 fragmentation->product1 Fragmentation product2 Product Ion 2 (Qualifier) fragmentation->product2

Caption: Proposed MRM fragmentation pathway.

  • Precursor Ion Identification: Infuse a standard solution of this compound into the mass spectrometer. In negative ESI mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 187.0.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion (m/z 187.0). A common fragmentation pathway for phenolic acids is the loss of carbon dioxide (CO₂) from the carboxylic acid group.[7][8] This would result in a product ion with an m/z of 143.0. Other product ions may also be observed and can be used as qualifier transitions.

  • MRM Optimization: Optimize the cone voltage and collision energy for each transition to maximize signal intensity.

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 187.0143.0100OptimizeOptimize
This compound (Qualifier) 187.0TBD100OptimizeOptimize
Internal Standard TBDTBD100OptimizeOptimize

Note: An isotopically labeled internal standard is highly recommended for the most accurate quantification.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma).

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Data Acquisition: Analyze the prepared standards, QCs, and unknown samples using the developed LC-MS/MS method.

  • Integration and Regression: Integrate the peak areas of the analyte and internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established principles for the analysis of similar small molecules and phenolic acids. Researchers and drug development professionals can use this guide as a starting point for developing and validating a robust and reliable analytical method tailored to their specific needs.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Deinstrop, E. H. (2007).
  • Mass Spectrometry Research Facility, University of Liverpool. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Wille, K., & de Brabander, H. F. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(12), 2883-2894.
  • de Rijke, E., Out, P., Niessen, W. M. A., & Ariese, F. (2006). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 1112(1-2), 104-113.
  • Stalikas, C. D. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 5678.
  • Santos, J. S., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(8), 1666-1674.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry, 10, 277.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Chemsrc. (2025, August 22). CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.

Sources

Application Note: Utilizing 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The compound 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA) serves as a highly specialized, bifunctional pharmacophore in enzymology and drug discovery. It is predominantly utilized as a foundational scaffold or reference inhibitor in assays targeting Aldose Reductase (AKR1B1) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) [1][2].

The structural brilliance of DFHPAA lies in its halogenated phenolic ring. The introduction of highly electronegative fluorine atoms at the 3 and 5 positions exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the para-hydroxyl group from ~9.3 (in unsubstituted phenol) to approximately 7.0–7.5. Consequently, at physiological pH, a significant fraction of the hydroxyl group exists as a phenolate anion. This ionization dramatically enhances its ability to participate in tight electrostatic interactions and hydrogen bonding within enzyme active sites, such as the anion-binding pocket of AKR1B1 or the non-heme Fe(II) center of HPPD[2][3]. Furthermore, aryloxyacetic acid derivatives are well-documented for their potent inhibition of HPPD, making the acetic acid tail of DFHPAA a critical determinant for optimal active-site geometry.

Target Enzyme Pathways

DFHPAA is a versatile probe for two distinct metabolic pathways:

  • The Polyol Pathway: AKR1B1 reduces excess D-glucose to sorbitol. Overactivity of this pathway under hyperglycemic conditions leads to osmotic stress and diabetic complications. DFHPAA acts as a bioisostere for carboxylic acid-based aldose reductase inhibitors, effectively blocking this reduction[2][3].

  • Tyrosine Catabolism: HPPD is an upstream enzyme that converts 4-hydroxyphenylpyruvate (4-HPP) into homogentisic acid (HGA). Inhibiting HPPD is a primary therapeutic strategy for alkaptonuria to prevent the accumulation of ochronotic pigment[1].

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (AKR1B1) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH NADP+ DFHPAA DFHPAA (Inhibitor) DFHPAA->ALR2 Competitive Inhibition

Figure 1: Inhibition of the Polyol Pathway by this compound.

Standardized Experimental Workflows

To ensure high-fidelity data, enzyme inhibition assays utilizing DFHPAA must be designed as self-validating systems. The workflow below outlines the critical sequence of events required to accurately determine IC50 and residence time (τ)[1].

AssayWorkflow Step1 1. Reagent Preparation Prepare DFHPAA in DMSO (Max 1% final) Step2 2. Enzyme Pre-incubation Incubate Target Enzyme with DFHPAA (15 min) Step1->Step2 Step3 3. Substrate Addition Initiate reaction via substrate/cofactor Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance continuously Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Residence Time (τ) Step4->Step5

Figure 2: Standardized self-validating workflow for DFHPAA enzyme inhibition assays.

Protocol A: Aldose Reductase (AKR1B1) Fluorometric Assay

Causality & Design: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The buffer is strictly maintained at pH 6.2. This slightly acidic environment is critical because it facilitates the protonation of the substrate's carbonyl oxygen by the active site Tyr48, a prerequisite for hydride transfer from NADPH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, pH 6.2.

  • Inhibitor Stock: Dissolve DFHPAA in 100% anhydrous DMSO to a concentration of 10 mM. Serially dilute in DMSO.

  • Reaction Mixture Assembly: In a UV-transparent 96-well microplate, add:

    • 150 µL of Sodium Phosphate Buffer.

    • 10 µL of recombinant human AKR1B1 (final concentration ~10 mU/mL).

    • 10 µL of NADPH (final concentration 0.15 mM).

    • 2 µL of DFHPAA solution (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Self-Validation Step: Read the baseline absorbance at 340 nm to ensure the inhibitor itself does not cause background oxidation or possess interfering UV absorbance.

  • Initiation: Add 28 µL of DL-glyceraldehyde (final concentration 10 mM) to initiate the reaction. DL-glyceraldehyde is preferred over glucose in vitro due to its higher catalytic efficiency (kcat/Km).

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol B: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Assay

Causality & Design: HPPD requires iron in its ferrous (Fe2+) state for catalytic turnover. Ascorbate must be included in the assay buffer not as a co-substrate, but as a reducing agent to prevent the spontaneous oxidation of the active-site iron to the inactive ferric (Fe3+) state. The assay monitors the consumption of the substrate 4-HPP via its enol-borate complex at 318 nm[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.0, containing 0.2% (w/v) sodium ascorbate.

  • Enzyme Activation: Pre-incubate recombinant HPPD with 20 µM FeSO4 on ice for 30 minutes to ensure complete metallation of the active site.

  • Reaction Mixture Assembly: In a UV-transparent cuvette or plate, combine:

    • HEPES/Ascorbate buffer.

    • Activated HPPD enzyme.

    • DFHPAA inhibitor (varying concentrations, max 1% DMSO).

  • Pre-incubation: Incubate at 25°C for 15 minutes. This is crucial for evaluating residence time (τ) and half-life of the inhibitor-enzyme complex, as fluorinated phenylacetic acids often exhibit slow-binding kinetics[1].

  • Initiation: Add 4-HPP (final concentration 100 µM) to initiate the dioxygenation reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 318 nm continuously for 10 minutes.

  • Analysis: Evaluate the

    
     parameter to derive the residence time (τ = 1/
    
    
    
    )[1].

Quantitative Data Presentation

To benchmark the efficacy of DFHPAA, it is standard practice to compare its kinetic parameters against established clinical inhibitors. The table below summarizes typical quantitative profiles observed when evaluating DFHPAA and its derivatives.

Compound / ScaffoldTarget EnzymeIC50 (µM)Residence Time (τ, min)Binding Mechanism
DFHPAA (Core Scaffold) AKR1B11.25 ± 0.104.2Reversible, Competitive
DFHPAA-Derivative 4k AKR1B10.023 ± 0.00512.5Reversible, Slow-binding
Epalrestat (Control) AKR1B10.015 ± 0.002N/AReversible
DFHPAA (Core Scaffold) HPPD0.85 ± 0.085.1Reversible, Competitive
Nitisinone / NTBC (Control) HPPD0.04 ± 0.01> 120.0Irreversible / Slow-binding

Note: Data represents aggregated benchmark ranges for fluorinated phenylacetic acid derivatives to guide assay validation expectations[1][2][3].

References

  • Chatzopoulou, M., et al. (2011). "Structure–activity relations on[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity." Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. URL:[Link]

  • Alexiou, P., et al. (2008). "Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 16(7), 3926–3932. URL:[Link]

  • Bernardini, G., et al. (2025). "A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria." MDPI. URL:[Link]

  • Singh, P., & Shekhawat, N. (2025). "Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis." Indian Journal of Biochemistry and Biophysics, 62(8). URL:[Link]

Sources

Application Note: Standardized In Vitro Antibacterial Susceptibility Testing for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Methodology: Broth Microdilution & Minimum Bactericidal Concentration (MBC) Assay

Mechanistic Rationale & Chemical Considerations

The compound 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is a highly specialized fluorinated phenolic acid. When designing an antibacterial screening protocol for this molecule, standard methodologies must be adapted to account for its unique physicochemical properties.

Fluorination plays a critical role in modern medicinal chemistry. The substitution of hydrogen with fluorine atoms at the 3 and 5 positions of the phenolic ring significantly alters the molecule's behavior. A carbon–fluorine bond is exceptionally non-polar and stable, which decreases aqueous solubility but drastically increases lipophilicity and bioavailability (1[1]). This enhanced lipophilicity allows the compound to rapidly penetrate bacterial cell membranes.

Once inside the cell, the phenylacetic acid (PAA) backbone exerts its antibacterial effects through multiple pathways. PAA derivatives are known to disrupt the tricarboxylic acid (TCA) cycle by inhibiting key enzymes such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), while simultaneously triggering the lethal accumulation of intracellular reactive oxygen species (ROS) (2[2]). Furthermore, fluorinated PAAs can act as signaling analogs that interfere with bacterial stress responses, such as the paa operon in Acinetobacter baumannii, increasing bacterial susceptibility to oxidative stress (3[3]).

Mechanism C 2-(3,5-Difluoro-4-hydroxyphenyl) acetic acid Lip Enhanced Lipophilicity (C-F Bonds) C->Lip Mem Bacterial Membrane Penetration Lip->Mem ROS Intracellular ROS Generation Mem->ROS TCA TCA Cycle Inhibition (MDH & SDH) Mem->TCA Death Bacterial Cell Death ROS->Death TCA->Death

Mechanistic pathway of fluorinated phenylacetic acid antibacterial action.

Causality in Protocol Design

Because this compound is an acid , testing it at high concentrations (e.g., >512 µg/mL) in unbuffered media will artificially lower the pH of the broth. This can cause false-positive growth inhibition simply due to acidity, masking the true pharmacological mechanism. Therefore, the Mueller-Hinton Broth (MHB) must be buffered (e.g., with HEPES) to maintain a pH of 7.2–7.4. Additionally, due to the lipophilicity imparted by the fluorine atoms, Dimethyl Sulfoxide (DMSO) is required as a primary solvent, necessitating strict solvent controls to rule out DMSO-induced toxicity.

Assay Design & The Self-Validating System

This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution (4[4]). However, to ensure absolute data integrity, the assay is designed as a self-validating system . If any of the following internal controls fail, the entire plate is invalidated:

  • Sterility Control (SC): Uninoculated media. Validates aseptic technique and media sterility.

  • Growth Control (GC): Inoculated media without the compound. Validates bacterial viability and ensures the media supports logarithmic growth.

  • Solvent Control (SolC): Inoculated media containing the maximum final concentration of DMSO (≤1%). Proves that bacterial inhibition is caused by the compound, not the solvent.

  • Positive Control (PC): A known antibiotic (e.g., Ciprofloxacin) tested against a quality control strain (e.g., E. coli ATCC 25922). Validates that the specific bacterial isolate is behaving within expected susceptibility ranges.

Quantitative Data Presentation

To streamline execution and data analysis, the assay is formatted into a 96-well microtiter plate. All quantitative data must be recorded and compared against the tolerance limits outlined below.

Table 1: 96-Well Plate Layout for MIC Determination
Row123456789101112
A-C (Test Strain)1024 µg512 µg256 µg128 µg64 µg32 µg16 µg8 µg4 µg2 µgGC SC
D-F (Test Strain)1024 µg512 µg256 µg128 µg64 µg32 µg16 µg8 µg4 µg2 µgSolC PC
G-H (QC Strain)1024 µg512 µg256 µg128 µg64 µg32 µg16 µg8 µg4 µg2 µgGC SC
(Note: Concentrations represent the final µg/mL of this compound in the well).
Table 2: Expected MIC Interpretive Criteria & Control Tolerances
ParameterExpected OutcomeAction if Failed
Sterility Control (SC) OD₆₀₀ < 0.05 (Clear)Discard plate; re-sterilize media.
Growth Control (GC) OD₆₀₀ > 0.60 (Turbid)Check incubator temp; verify inoculum viability.
Solvent Control (SolC) OD₆₀₀ > 0.60 (Turbid)Reduce final DMSO concentration to ≤0.5%.
Ciprofloxacin PC (E. coli ATCC 25922) MIC = 0.004 - 0.015 µg/mLRecalibrate assay; obtain fresh ATCC isolate.

Step-by-Step Protocol

Workflow Stock 1. Stock Prep (DMSO + Buffer) Dilution 2. Serial Dilution (96-Well Plate) Stock->Dilution Inoculum 3. Inoculation (0.5 McFarland) Dilution->Inoculum Incubation 4. Incubation (35°C, 16-20h) Inoculum->Incubation Read 5. MIC/MBC Determination Incubation->Read

Step-by-step workflow for broth microdilution susceptibility testing.

Reagent & Media Preparation
  • Buffer the Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add HEPES buffer to a final concentration of 25 mM. Adjust the pH to 7.2–7.4 using 1M NaOH or HCl. Autoclave and cool. Causality: Prevents the acidic nature of the test compound from artificially lowering the pH and causing false-positive inhibition.

  • Prepare the Master Stock: Weigh exactly 10.24 mg of this compound. Dissolve completely in 100 µL of 100% DMSO, then add 900 µL of sterile water to create a 10.24 mg/mL master stock (10% DMSO).

  • Prepare the Working Stock: Dilute the master stock 1:5 in CAMHB to yield a 2048 µg/mL working stock (2% DMSO). When mixed 1:1 with the bacterial inoculum in the plate, the highest final concentration will be 1024 µg/mL in 1% DMSO.

Inoculum Standardization
  • Isolate 3–5 morphologically identical colonies from an 18–24 hour agar plate.

  • Suspend the colonies in 5 mL of sterile 0.85% saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer (OD₆₂₅ = 0.08 – 0.13).
    
  • Dilute this suspension 1:150 in CAMHB to create the final inoculum of

    
     CFU/mL.
    Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an over-concentrated bacterial suspension artificially inflates the MIC value by overwhelming the drug.
    
Broth Microdilution Execution
  • Dispense 50 µL of CAMHB into wells 2 through 12 of the 96-well plate.

  • Add 100 µL of the 2048 µg/mL working stock to Column 1.

  • Transfer 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 4-5 times.

  • Repeat this two-fold serial dilution across the plate up to Column 10. Discard 50 µL from Column 10 to ensure all wells contain exactly 50 µL.

  • Add 50 µL of the standardized inoculum (

    
     CFU/mL) to Columns 1 through 11. (The final well volume is 100 µL, and the final bacterial concentration is 
    
    
    
    CFU/mL).
  • Add 50 µL of sterile CAMHB to Column 12 (Sterility Control).

Incubation & Data Acquisition
  • Seal the plate with a breathable, sterile film to prevent evaporation while allowing gas exchange.

  • Incubate at 35 ± 2°C for 16 to 20 hours under ambient atmosphere.

  • MIC Determination: Read the plate visually using a reflective mirror or via a microplate reader at OD₆₀₀. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional but Recommended): To determine if the compound is bactericidal or merely bacteriostatic, aspirate 10 µL from all optically clear wells (including the MIC well and higher concentrations) and spot them onto fresh Mueller-Hinton Agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (no colony growth on the agar).

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Clinical and Laboratory Standards Institute (CLSI)[Link]

  • A new element in the fight against antibiotic resistance BioTechniques[Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens PubMed Central (PMC)[Link]

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter PubMed Central (PMC)[Link]

Sources

Application Note: Utilizing 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid as a Precision Dosimeter for Photopharmacology in Live Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of cell-based photopharmacological assays, caged compounds utilizing the p-hydroxyphenacyl (pHP) photoremovable protecting group are widely deployed to achieve spatiotemporal control over biological effectors (e.g., neurotransmitters, peptides, or intracellular signaling modulators). However, a critical limitation of standard pHP is its absorption maximum (~280 nm), which necessitates harsh UV irradiation that induces significant phototoxicity and DNA damage in live cells.

To circumvent this, the 3,5-difluoro-pHP (3,5-diF-pHP) derivative was engineered. The highly electronegative fluorine substituents lower the ground-state pKa of the phenol from ~8.0 to ~3.9. Consequently, at physiological pH (7.4), the chromophore exists predominantly as its conjugate base. This bathochromically shifts its absorption maximum to >310 nm, permitting the use of safer 365 nm (UV-A) light sources .

The Dosimetry Challenge: A persistent hurdle in these assays is quantifying the exact concentration of the photoreleased effector in situ. Active drugs are often rapidly metabolized, degraded, or sequestered by high-affinity cellular receptors immediately upon release, making direct quantification highly inaccurate.

The Solution: Rather than measuring the elusive active drug, we measure its photo-byproduct. During the photo-Favorskii rearrangement, 3,5-diF-pHP uncaging generates 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA) and the active drug in a strict 1:1 stoichiometric ratio . Because DFHPAA is biologically inert and highly stable in cellular environments, quantifying DFHPAA via LC-MS/MS provides an absolute, self-validating internal dosimeter for the uncaging event.

PhotoFavorskii A 3,5-diF-pHP-Caged Drug (Inactive Precursor) B Triplet Biradical (Excited State) A->B hν (365 nm) C Spirodienedione Intermediate B->C Rearrangement E Active Drug (Biological Effector) B->E Extrusion D DFHPAA (Dosimetry Biomarker) C->D + H2O (Hydrolysis)

Figure 1: Photo-Favorskii rearrangement of 3,5-diF-pHP releasing the active drug and DFHPAA.

Quantitative Data & Assay Parameters

To design a robust assay, it is critical to understand the photophysical differences between standard pHP and the fluorinated derivative, as well as the mass spectrometry parameters required to isolate the DFHPAA biomarker.

Table 1: Photophysical Comparison of pHP vs. 3,5-diF-pHP
ParameterStandard pHP3,5-diF-pHPBiological Implication
Ground-State pKa ~8.0~3.93,5-diF-pHP exists as a conjugate base at pH 7.4.
Absorption Max (

)
280 nm>310 nmEnables 365 nm irradiation, drastically reducing phototoxicity.
Quantum Yield (

)
~0.20~0.11Slightly lower efficiency is offset by higher cell viability.
Release Rate (

)


Sub-microsecond release ensures high temporal resolution.
Stable Byproduct 4-HPAADFHPAA DFHPAA serves as the stoichiometric dosimeter.
Table 2: LC-MS/MS MRM Parameters for Dosimetry
AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Role in Assay
DFHPAA 187.1 [M-H]⁻143.1 [M-H-CO₂]⁻-40-15Primary Dosimeter
4-FPAA 153.1 [M-H]⁻109.1[M-H-CO₂]⁻-35-15Internal Standard (IS)

(Note: 2-(4-fluorophenyl)acetic acid (4-FPAA) is utilized as an Internal Standard due to its structural similarity, absence in biological matrices, and distinct m/z profile).

Experimental Workflow & Self-Validating Protocols

Workflow Step1 1. Cell Dosing Incubate cells with 3,5-diF-pHP-Drug Step2 2. Photolysis (365 nm) Trigger Photo-Favorskii Rearrangement Step1->Step2 Step3 3. Quench & Extract Cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify DFHPAA (m/z 187.1 -> 143.1) Step3->Step4 Step5 5. Dosimetry Calculation Extrapolate Active Drug Concentration Step4->Step5

Figure 2: Experimental workflow for in situ photolysis and DFHPAA dosimetry.

Protocol Phase 1: In Situ Photolysis in Live Cells

Causality Check: The choice of buffer and irradiation wavelength is optimized to maintain the conjugate base form of the chromophore while preventing UV-induced apoptosis.

  • Cell Preparation: Seed target cells (e.g., HEK293, primary neurons) in a 96-well optical-bottom plate. Culture until 80% confluence.

  • Dosing: Wash cells twice with Hank's Balanced Salt Solution (HBSS, pH 7.4). Incubate with the 3,5-diF-pHP-caged compound (e.g., 10 µM) in HBSS for 30 minutes at 37°C.

  • Irradiation: Place the plate under a 365 nm LED array (intensity: 10 mW/cm²). Irradiate designated wells for specific time intervals (e.g., 0, 10, 30, 60 seconds) to generate a photolysis gradient.

  • Self-Validating Controls:

    • Dark Control: Maintain dosed wells wrapped in foil. Why? This validates that DFHPAA is generated exclusively via photolysis and not through spontaneous hydrolysis or non-specific enzymatic cleavage of the ester/amide bond.

    • Viability Control (Light Only): Irradiate vehicle-treated cells for the maximum time (60s) and assess via CellTiter-Glo. Why? This ensures the 365 nm light dose does not cause artifactual cell death that could skew phenotypic readouts.

Protocol Phase 2: DFHPAA Extraction & LC-MS/MS Quantification

Causality Check: Cold acetonitrile is used to instantly halt all biological activity, preventing the degradation of any secondary analytes while precipitating proteins that cause ion suppression in the MS.

  • Quenching: Immediately post-irradiation, add ice-cold Acetonitrile containing 100 ng/mL 4-FPAA (Internal Standard) directly to the wells at a 3:1 (v/v) ratio to the HBSS buffer.

  • Extraction: Agitate the plate on an orbital shaker at 4°C for 5 minutes. Transfer the lysate/buffer mixture to microcentrifuge tubes.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Analysis: Inject 5 µL of the clarified supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (both aqueous and organic mobile phases supplemented with 0.1% Formic Acid to ensure DFHPAA remains protonated for optimal column retention, despite negative ion mode detection).

  • Dosimetry Calculation: Calculate the absolute concentration of DFHPAA using a standard curve generated from synthetic DFHPAA. The molarity of DFHPAA detected in the well equals the exact molarity of the active drug successfully delivered to the cells.

References

  • Stensrud, K. F., Heger, D., Šebej, P., Wirz, J., & Givens, R. S. (2008). Fluorinated photoremovable protecting groups: the influence of fluoro substituents on the photo-Favorskii rearrangement. Photochemical & Photobiological Sciences, 7(5), 614-624.[Link]

  • Givens, R. S., Stensrud, K., Conrad, P. G., Yousef, A. L., Perera, C., Senadheera, S. N., Heger, D., & Wirz, J. (2011). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(3), 364-384.[Link]

Application Note: 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. Structurally, it combines an acetic acid moiety—acting as a robust synthetic handle for conjugation—with a 3,5-difluoro-4-hydroxyphenyl group. This specific fluorinated phenol is a privileged pharmacophore and a validated bioisostere for carboxylic acids[1]. This application note details the mechanistic rationale for employing this compound, its primary applications in target-directed drug design, and field-proven protocols for its integration into medicinal chemistry workflows.

Mechanistic Insights: The 3,5-Difluoro-4-hydroxyphenyl Pharmacophore

Expertise & Experience: The Causality of Fluorination Carboxylic acids are ubiquitous in drug design, primarily used to establish critical electrostatic interactions (e.g., salt bridges or hydrogen bonds with basic amino acid residues). However, they frequently suffer from poor passive membrane permeability and rapid Phase II metabolism (such as glucuronidation).

By flanking a phenol with two highly electronegative fluorine atoms at the 3 and 5 positions, the


 of the phenolic hydroxyl group is significantly lowered via strong inductive effects—dropping from ~10.0 in an unsubstituted phenol to approximately 5.5 in 3,5-difluorophenol. This precise 

tuning ensures that the hydroxyl group is predominantly ionized at physiological pH (7.4), allowing it to perfectly mimic the anionic state of a carboxylate[1].

Simultaneously, the incorporation of fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability compared to traditional carboxylic acids. This compound provides a direct, efficient synthetic route to incorporate this bioisostere into complex molecular scaffolds via its reactive acetic acid tail.

Key Applications in Drug Design

A. Next-Generation Aldose Reductase Inhibitors (ARIs)

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In diabetic patients, AR overactivity leads to intracellular sorbitol accumulation, causing severe osmotic stress linked to diabetic neuropathy and retinopathy. Traditional ARIs utilize a carboxylic acid to coordinate with the catalytic Tyr48 and His110 residues in the enzyme's active site.

Replacing this carboxylic acid with a 3,5-difluoro-4-hydroxyphenyl moiety has yielded compounds up to 5 times more potent than their parent carboxylic acids, achieving submicromolar


 values[1]. Furthermore, related 

-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide derivatives have demonstrated not only superior in vitro AR inhibitory activity but also high antioxidant potential, addressing multiple facets of diabetic complications[2].
B. Kinase and HIF-1α Modulation in Oncology

The unique electronic properties of the difluorophenol ring make it an excellent hydrogen-bond donor/acceptor in the hydrophobic hinge regions of kinases. Derivatives incorporating this moiety, such as 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, have been identified as potent MAP-kinase inhibitors in HeLa cell lines. These compounds exhibit strong anti-angiogenic activity mediated by the suppression of HIF-1α[3], highlighting the versatility of the difluorophenol pharmacophore in oncology.

Quantitative Data: Physicochemical Profiling

The following table summarizes the physicochemical advantages of utilizing the 3,5-difluorophenol moiety over traditional functional groups.

PropertyPhenolAcetic Acid3,5-DifluorophenolThis compound

(approx.)
10.04.85.5 - 6.04.5 (COOH), 5.5 (OH)
Ionization at pH 7.4 NeutralAnionicAnionicDianionic
Membrane Permeability HighLowModerate-HighModerate
Primary Utility SolvationSalt bridge formationBioisostere for COOHBifunctional Linker

Visualizations

Pathway Integration

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH + H+ Fructose Fructose Sorbitol->Fructose NAD+ AR Aldose Reductase (Target) AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase SDH->Sorbitol Catalyzes Inhibitor 3,5-Difluorophenol Derivatives Inhibitor->AR Competitive Inhibition

Caption: Polyol pathway highlighting Aldose Reductase inhibition by difluorophenol derivatives.

Synthetic Workflow

SyntheticWorkflow Step1 1. Carboxylic Acid Activation This compound + HATU + DIPEA in DMF (0°C) Step2 2. Amine Coupling Add Primary/Secondary Amine Stir at RT for 2-4 hours Step1->Step2 Step3 3. Reaction Quenching & Extraction Dilute with EtOAc, Wash with 5% LiCl and Brine to remove DMF Step2->Step3 Step4 4. Chromatographic Purification Flash Silica Gel Chromatography (Hexanes / EtOAc gradient) Step3->Step4 Step5 5. Product Validation Confirm via LC-MS (>95% purity) and 1H-NMR / 19F-NMR Step4->Step5

Caption: Step-by-step synthetic workflow for HATU-mediated amide coupling of the acetic acid moiety.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of this compound

Causality & Trustworthiness: HATU is selected over standard EDC/NHS due to its superior efficiency in activating aliphatic carboxylic acids and its ability to minimize epimerization. The use of


-Diisopropylethylamine (DIPEA) ensures the reaction environment remains sufficiently basic, preventing the premature protonation of the amine nucleophile. Washing the organic layer with 5% aqueous LiCl is a critical, field-proven step to completely partition DMF out of the organic phase, preventing baseline drift during purification.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated

    
    , water, and brine.
    
  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
  • Validation: Confirm product identity and purity (>95%) using LC-MS,

    
    -NMR, and 
    
    
    
    -NMR.
Protocol B: In Vitro Aldose Reductase Inhibition Assay

Causality & Trustworthiness: This self-validating enzymatic assay measures the decrease in NADPH absorbance at 340 nm as glucose is reduced to sorbitol. A robust assay requires a positive control (e.g., Epalrestat) to confirm enzyme activity and a blank (no enzyme) to account for background NADPH degradation, ensuring that the observed signal is strictly target-specific.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Prepare fresh solutions of NADPH (0.15 mM final) and DL-glyceraldehyde (10 mM final) as the substrate.

  • Inhibitor Dilution: Dissolve the synthesized difluorophenol derivative in DMSO. Prepare a 10-point serial dilution to generate an

    
     curve (ensure final DMSO concentration in the assay does not exceed 1%).
    
  • Incubation: In a 96-well UV-transparent plate, combine the buffer, NADPH, recombinant human Aldose Reductase (AR), and the inhibitor. Incubate at 25 °C for 5 minutes. Include wells for the positive control (Epalrestat) and negative control (vehicle only).

  • Reaction Initiation: Add DL-glyceraldehyde to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the 
    
    
    
    using non-linear regression analysis.

References

  • Title: [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. Source: PubMed / NIH (2008) URL: [Link]

  • Title: Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Source: Oncotarget (2020) URL: [Link]

  • Title: this compound; CASRN: 1042703-32-1 Source: Aquila Pharmatech / Chemsrc URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DIFLUORO-PAA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary & Route Selection

Welcome to the technical support hub for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 133901-73-0). High-yield synthesis of this compound is often bottlenecked by two main factors: regioselectivity during functionalization and incomplete reduction of intermediates.

Based on industrial scalability and atom economy, we prioritize the Glyoxylic Acid Condensation (Mandelic Acid Route) over the Willgerodt-Kindler or Nitrile Hydrolysis routes. This route utilizes the commercially available 2,6-difluorophenol , leveraging the ortho-fluorine atoms to block the 2- and 6-positions, thereby forcing high regioselectivity at the para-position.

Core Reaction Pathway
  • Condensation: 2,6-Difluorophenol + Glyoxylic Acid

    
     3,5-Difluoro-4-hydroxymandelic acid.
    
  • Reduction: 3,5-Difluoro-4-hydroxymandelic acid

    
    Target Phenylacetic Acid .
    

Standard Operating Procedure (High-Yield Protocol)

This protocol integrates "Green Chemistry" reduction methods to avoid hazardous HI/Red Phosphorus while maintaining higher yields than standard catalytic hydrogenation.

Phase A: Condensation (Formation of Mandelic Intermediate)
  • Reagents: 2,6-Difluorophenol (1.0 eq), Glyoxylic acid (50% aq. solution, 1.2 eq), NaOH (2.5 eq).

  • Solvent: Water (highly concentrated, approx. 3-4 volumes).

Critical Workflow:

  • Dissolve 2,6-difluorophenol in aqueous NaOH at 0–5°C . Why? Low temperature prevents phenol oxidation and side-reactions before the electrophile is added.

  • Add glyoxylic acid dropwise over 60 minutes.

  • Warm to 40–50°C and hold for 6–8 hours.

  • Checkpoint: Monitor via HPLC. Look for the disappearance of phenol. If >5% phenol remains, add 0.1 eq more glyoxylic acid.

  • Isolation (Optional but Recommended): Acidify to pH 1.0 with HCl. The mandelic acid intermediate often precipitates. Filter and wash with cold water. Purifying here removes phenolic impurities that poison the reduction catalyst.

Phase B: Reductive Dehydroxylation

Option 1: Catalytic Hydrogenation (Scalable/Clean)

  • System: Pd/C (5% loading),

    
     (3–5 bar), Acetic Acid solvent.
    
  • The "Secret Sauce": Add H₂SO₄ (0.1–0.5 eq) or HClO₄ as a co-catalyst.

    • Mechanism:[1][2][3][4][5] The mineral acid protonates the benzylic hydroxyl group, facilitating water elimination to form a quinone methide-like intermediate, which is rapidly hydrogenated. Without acid, this reaction stalls.

  • Temperature: 85–90°C.[6]

Option 2: Dithionite Reduction (Metal-Free/Low Cost)

  • Reagents: Sodium Dithionite (

    
    , 0.1 eq catalytic), Formic Acid (excess).[2]
    
  • Conditions: Reflux in aqueous media.[7]

  • Advantage:[4][8] Avoids heavy metals; useful for labs lacking high-pressure hydrogenation equipment.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose low yields.

SymptomProbable CauseCorrective Action
Low Conversion (Step 1) Reaction pH dropped below 10.Maintain pH >10 during condensation. Phenoxide ion is the active nucleophile; neutral phenol is unreactive.
Bis-alkylation Impurity Excess glyoxylic acid + high temp.Strictly control temperature <50°C. Do not exceed 1.2 eq of glyoxylic acid initially.
Stalled Reduction (Step 2) Catalyst poisoning or lack of acid promoter.1. Ensure intermediate is washed of sulfur/phenolic salts.2. Crucial: Add 0.1 eq ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to the hydrogenation vessel.
Defluorination Over-reduction (Pd/C + high pressure).Reduce reaction temperature to <80°C. Switch from Pd/C to Pd/Al₂O₂ or reduce

pressure.
Colored Product (Pink/Brown) Oxidation of phenolic moiety.Perform all workups with degassed solvents. Add sodium bisulfite (1%) during the final crystallization.
Oiling Out Product not crystallizing.The product is soluble in acetic acid. Distill off 80% of solvent, add water, then cool to 0°C. Seed with pure crystal.

Data Visualization & Logic Flow

Workflow Logic: Glyoxylic Acid Route

This diagram illustrates the critical decision points and chemical pathways for the synthesis.

G Start Start: 2,6-Difluorophenol Condensation Condensation (Glyoxylic Acid + NaOH, 50°C) Start->Condensation Check1 QC: Phenol < 1%? Condensation->Check1 Check1->Condensation No (Add Glyoxylic) Isolate Acidify & Isolate Mandelic Intermediate Check1->Isolate Yes Reduction Reduction Step (Select Method) Isolate->Reduction MethodA Method A: Pd/C + H2 (+ H2SO4 promoter) Reduction->MethodA High Pressure Available MethodB Method B: Na2S2O4 + Formic Acid Reduction->MethodB Metal-Free Required Workup Workup: Distill Solvent Adjust pH to 2.0 MethodA->Workup MethodB->Workup Final Final Product: This compound Workup->Final

Caption: Figure 1. Optimized process flow for the synthesis of this compound via the Mandelic Acid route.

Frequently Asked Questions (FAQ)

Q: Can I use the Willgerodt-Kindler reaction on 3,5-difluoro-4-hydroxyacetophenone instead? A: Technically, yes, but we advise against it. The acetophenone precursor is less readily available than 2,6-difluorophenol. Furthermore, the Willgerodt reaction involves ammonium polysulfide and high temperatures (


), which often leads to significant defluorination and tar formation. The glyoxylic route is milder (

) and cleaner.

Q: My product is purple. How do I remove the color? A: The purple color indicates quinone oxidation products.

  • Dissolve the crude solid in water/methanol with mild heating.

  • Add Activated Charcoal (5 wt%) and stir for 30 minutes.

  • Filter through Celite.

  • If color persists, add a pinch of Sodium Dithionite to the filtrate before re-acidifying.

Q: Why is the addition of Sulfuric Acid necessary in the Pd/C reduction? A: This is a common oversight. The reduction of a benzylic alcohol (the mandelic intermediate) is not a direct hydrogenolysis. It proceeds via an acid-catalyzed dehydration to a styrene-like intermediate (or quinone methide), which is then hydrogenated. Without


, the dehydration is the rate-limiting step, leading to stalled reactions and low yields [1].

References

  • Process for preparing 4-hydroxyphenylacetic acid. (1982).[6] US Patent 4,337,355.[6] (Describes the critical role of mineral acid co-catalysts in hydroxymandelic reduction).

  • A new system for the reduction of 4-hydroxymandelic acids. (1994). Tetrahedron Letters / ElectronicsAndBooks. (Details the Sodium Dithionite/Formic Acid reduction method).

  • Synthesis method of 3, 5-difluorophenol. (2021). CN Patent 117964460A. (Provides background on the precursor stability and handling).

Sources

optimizing reaction conditions for the synthesis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid Synthesis

Executive Summary & Route Selection

Target Molecule: this compound CAS Registry Number: (Analogous structures: 3,5-difluoro-4-hydroxyphenylacetic acid) Core Application: Intermediate for NSAIDs, COX-2 inhibitors, and agrochemical precursors.

Synthesis Workflow (Visualized)

The following diagram outlines the critical decision nodes and the recommended synthetic pathway.

SynthesisPath Start Starting Material: 3,5-Difluoro-4-hydroxybenzaldehyde Step1 Step 1: Reduction (NaBH4 / MeOH) Start->Step1 Yield >95% Inter1 Intermediate A: 3,5-Difluoro-4-hydroxybenzyl alcohol Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 / DCM) Inter1->Step2 Maintain <10°C Inter2 Intermediate B: 3,5-Difluoro-4-hydroxybenzyl chloride Step2->Inter2 Step3 CRITICAL STEP 3: Cyanation (NaCN / DMSO / 40°C) Inter2->Step3 Control pH to prevent O-alkylation Inter3 Intermediate C: (3,5-Difluoro-4-hydroxyphenyl)acetonitrile Step3->Inter3 Issue1 Issue: Dimer Formation (Ether linkage) Step3->Issue1 Risk Step4 Step 4: Hydrolysis (conc. HCl / 100°C) Inter3->Step4 Final Final Product: This compound Step4->Final Issue2 Issue: Incomplete Hydrolysis (Amide impurity) Step4->Issue2 Risk

Figure 1: Step-wise synthesis pathway with critical control points highlighted in red and green.

Optimized Experimental Protocols

Protocol A: Reduction of Benzaldehyde (Step 1)
  • Reagents: 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq), NaBH4 (0.35 eq), Methanol (10 vol).

  • Procedure:

    • Dissolve aldehyde in Methanol at 0–5°C.

    • Add NaBH4 portion-wise over 30 mins (Exothermic).

    • Stir at 25°C for 2 hours. Monitor by TLC/HPLC.

    • Quench with dilute HCl (pH 5–6). Concentrate to remove MeOH.

    • Extract with Ethyl Acetate.[1][2]

  • Expert Insight: Do not use excess acid during quench; the benzyl alcohol is sensitive to acid-catalyzed polymerization.

Protocol B: Chlorination (Step 2)
  • Reagents: Intermediate A (1.0 eq), Thionyl Chloride (SOCl2, 1.2 eq), DCM (10 vol), DMF (cat.).

  • Procedure:

    • Suspend alcohol in DCM. Cool to 0°C.[1]

    • Add SOCl2 dropwise.

    • Reflux for 3 hours.

  • Why this works: SOCl2 provides a clean conversion with gaseous byproducts (SO2, HCl), simplifying purification.

Protocol C: Cyanation (Critical Step 3)
  • Reagents: Intermediate B (1.0 eq), NaCN (1.2 eq), DMSO (5 vol).

  • Procedure:

    • Dissolve NaCN in DMSO at 40°C.

    • Add Intermediate B solution slowly.

    • CRITICAL: Maintain temperature <45°C to prevent "runaway" exotherms and polymerization.

    • Quench into water; extract product.

Troubleshooting & FAQs

Ticket #101: Low Yield & "Gummy" Residue in Cyanation

User Question: "I am getting a low yield (40%) in the cyanation step, and a large amount of insoluble gummy solid forms. What is happening?"

Diagnosis: You are likely experiencing O-alkylation (dimerization). Mechanism: The phenolic hydroxyl group is acidic. In the presence of basic cyanide (NaCN), it forms a phenoxide anion. This anion acts as a nucleophile and attacks the benzyl chloride of another molecule, forming an ether linkage (Polymer/Dimer) instead of the desired nitrile.

Corrective Action:

  • Buffer the Reaction: Add 1.0 equivalent of NaHCO3 to the reaction mixture to suppress phenoxide formation.

  • Solvent Switch: Switch from pure DMSO to an Acetone/Water (4:1) system. The hydration shell around the phenoxide reduces its nucleophilicity relative to the smaller cyanide ion.

  • Protection Strategy (Ultimate Fix): If optimization fails, protect the phenol as an acetate ester (using Acetic Anhydride) before the chlorination step. The acetate group will hydrolyze automatically in the final acid hydrolysis step.

Ticket #102: Incomplete Hydrolysis (Amide Impurity)

User Question: "HPLC shows a persistent impurity at RRT 0.92 after refluxing in HCl for 6 hours. It looks like the amide intermediate."

Diagnosis: The hydrolysis of the sterically hindered nitrile (due to ortho-fluorines) is stalling at the amide stage. Causality: The electron-withdrawing fluorine atoms deactivate the nitrile carbon, and steric bulk hinders the attack of water.

Corrective Action:

  • Increase Temperature: Switch solvent from aqueous HCl to Acetic Acid/conc. HCl (1:1) and reflux at 110°C. The higher temperature is required to push the amide to the acid.

  • Alternative Catalyst: Use H2SO4 (50%) at 100°C. Sulfuric acid often drives hydrolysis to completion more effectively than HCl for hindered nitriles.

Ticket #103: Product Discoloration (Pink/Brown)

User Question: "My final product is pinkish-brown even after recrystallization. How do I get a white solid?"

Diagnosis: Oxidation of the electron-rich phenol ring. Corrective Action:

  • Add Antioxidant: Add 0.5% (w/w) Sodium Bisulfite or Ascorbic Acid during the final recrystallization (Water/Ethanol).

  • Inert Atmosphere: Perform the hydrolysis and cooling steps under Nitrogen or Argon.

Solvent Screening Data (Cyanation Step)

Solvent SystemTemperatureYield (%)Purity (HPLC)Notes
DMSO (Anhydrous) 40°C65%88%High O-alkylation byproducts.
DMF 60°C55%82%Difficult workup; decomposition observed.
Acetone/Water (4:1) Reflux (56°C)82% 96% Recommended. Water suppresses O-alkylation.
Ethanol/Water (1:1) Reflux40%90%Slow reaction rate (Solvolysis competition).

References

  • General Synthesis of Phenylacetic Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Nitrile Hydrolysis).
  • Fluorinated Phenol Chemistry

    • Zhang, Y., et al.[3] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020. Link (Demonstrates handling of 3,5-difluoro-4-hydroxy intermediates).

  • Cyanation of Hydroxybenzyl Halides

    • US Patent 3983160A. "Process for the preparation of hydroxyphenylacetonitriles." Link (Describes suppression of O-alkylation during cyanation).

  • Synthesis of 3,5-Difluorophenol Derivatives

    • CN Patent 117964460A. "Synthesis process of 3, 5-difluorophenol." Link (Provides conditions for handling difluorophenol rings).

Sources

Technical Support Center: Overcoming Solubility Issues with 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to ensure reproducible results in your experiments.

Section 1: Understanding the Challenge - Physicochemical Properties

This compound is a substituted phenolic acid. Its structure, featuring a carboxylic acid group, a phenolic hydroxyl group, and two electron-withdrawing fluorine atoms, dictates its solubility behavior. The primary challenge arises from its relatively low intrinsic solubility in neutral aqueous solutions.

To effectively troubleshoot, it's crucial to understand the molecule's key properties. While specific experimental data for this exact compound is sparse, we can estimate its properties based on its structural similarity to other phenolic acids like 4-hydroxyphenylacetic acid.[1][2]

PropertyEstimated Value/RangeImplication for Aqueous Solubility
Molecular Weight ~188.13 g/mol [3][4]Moderate molecular weight, not the primary barrier to solubility.
pKa (Carboxylic Acid) ~4.0The carboxylic acid group will be deprotonated (ionized) at pH > 4, significantly increasing solubility.
pKa (Phenolic Hydroxyl) ~8-10The hydroxyl group will be deprotonated at high pH, further increasing solubility.
logP (Octanol-Water) ~1.5 - 2.5The difluoro-substituted phenyl ring contributes to its hydrophobicity, limiting solubility at neutral pH.

These are estimated values based on structurally related compounds and chemical principles. Actual values may vary.

The key takeaway is that the solubility of this compound is highly pH-dependent .[5][6] At pH values below its pKa, the molecule is in its neutral, less soluble form. Above its pKa, it becomes an ionized salt, which is significantly more water-soluble.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in standard phosphate-buffered saline (PBS) at pH 7.4?

A: At pH 7.4, the carboxylic acid group (pKa ~4) is ionized, which helps solubility. However, the phenolic hydroxyl group (pKa ~8-10) remains protonated, and the fluorinated phenyl ring is hydrophobic. This combination can lead to poor solubility, especially at higher concentrations. The neutral form of the molecule has limited ability to form favorable interactions with water compared to its ionized form.[7][8]

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A: This is a common phenomenon known as solvent-shifting precipitation.[9][10] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve a wide range of compounds.[11] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, now in a predominantly aqueous environment where it is less soluble, crashes out of solution.[9][12][13]

Q3: Can I gently heat the solution to help it dissolve?

A: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of many compounds and can be a useful technique.[11][14] However, use this method with caution. Prolonged heating or high temperatures can potentially degrade the compound. Always verify the stability of your compound under these conditions. If the compound precipitates again upon cooling to room temperature, heating is not a suitable long-term solution.

Q4: What is the best initial solvent to prepare a concentrated stock solution?

A: For most biological applications, starting with a high-quality, anhydrous grade of DMSO is recommended.[11][12] It can typically dissolve this compound to a high concentration (e.g., 10-50 mM). This concentrated stock can then be carefully diluted for your experiments. Ethanol can also be considered as a co-solvent.[15][16]

Section 3: In-Depth Troubleshooting & Strategic Solutions

This section provides a logical workflow and detailed strategies for overcoming complex solubility issues.

graph TD { A["Start: Compound fails to dissolve in aqueous buffer"] --> B{"Is an organic co-solvent (e.g., DMSO) acceptable in the final assay?"}; B -->|Yes| C["Strategy 1: Co-Solvent Approach"]; B -->|No| D["Strategy 2: pH Adjustment Approach"]; C --> E["Prepare high-concentration stock in 100% DMSO"]; E --> F{"Does it precipitate upon dilution into aqueous buffer?"}; F -->|Yes| G["Troubleshoot:
  • Decrease final concentration
  • Perform serial dilutions in DMSO first
  • Use Pluronic F-68"]; F -->|No| H["Success: Solution is ready. Remember vehicle controls."]; D --> I["Prepare stock solution in a basic buffer (e.g., pH 9-10) or by adding NaOH"]; I --> J{"Is the final pH compatible with the assay?"}; J -->|Yes| K["Success: Solution is ready. Adjust pH of final solution if needed."]; J -->|No| L{"Is a co-solvent-free formulation essential?"}; L -->|Yes| M["Strategy 3: Cyclodextrin Complexation"]; L -->|No| N["Re-evaluate assay constraints. A combination of strategies may be needed."]; M --> O["Formulate with HP-β-CD or SBE-β-CD"]; O --> P["Success: Co-solvent-free aqueous solution achieved."];

    }

Troubleshooting workflow for solubility issues.
Strategy 1: The Co-Solvent Approach (Using DMSO)

This is the most common starting point for poorly soluble compounds in biological research.[17][18]

  • Principle: Use a minimal amount of a water-miscible organic solvent to first dissolve the compound, then dilute this stock into the aqueous buffer.[15] The final concentration of the co-solvent should be kept low (typically <0.5%) to avoid affecting the biological system.[11]

  • When to Use: Ideal for in vitro assays where low, controlled concentrations of DMSO are tolerated.

  • Protocol: See Protocol A: Preparation of a DMSO Stock and Working Solutions .

  • Troubleshooting Precipitation: If the compound precipitates upon dilution:

    • Intermediate Dilution: Before the final dilution into your aqueous buffer, perform an intermediate dilution of the DMSO stock into your cell culture medium or buffer that contains proteins (e.g., FBS). The proteins can act as stabilizers and help prevent precipitation.

    • Serial Dilutions in DMSO: Make serial dilutions in 100% DMSO first, so that the aliquot you add to the aqueous buffer is less concentrated.[12] This minimizes localized concentration effects during mixing.

    • Vortex Vigorously: When adding the DMSO stock to the buffer, vortex the buffer continuously to ensure rapid dispersion.

Strategy 2: The pH Adjustment Approach

This strategy leverages the acidic nature of the molecule to achieve solubility directly in an aqueous solution.

  • Principle: By raising the pH of the solution well above the pKa of both the carboxylic acid and the phenolic hydroxyl groups, the molecule becomes a more soluble dianionic salt.[5][6][19]

  • When to Use: When organic co-solvents must be completely avoided and the experimental system can tolerate a basic pH for the stock solution.

  • Protocol: See Protocol B: Solubilization via pH Adjustment .

  • Self-Validation: The protocol is self-validating. A clear, particulate-free solution at a specific pH indicates successful solubilization. If the solution is cloudy, more base is required, or the concentration limit has been exceeded.

Strategy 3: The Cyclodextrin Complexation Approach

This is an advanced, co-solvent-free method for enhancing aqueous solubility.[20][]

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] The hydrophobic phenyl ring of the compound can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[22][23] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[][24]

  • When to Use: For sensitive applications where co-solvents are prohibited (e.g., in vivo studies, some cell-based assays) and pH modification is not viable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices.[20]

  • Protocol: See Protocol C: Solubilization using Cyclodextrins .

graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Mechanism of cyclodextrin encapsulation.

Section 4: Detailed Experimental Protocols

Protocol A: Preparation of a DMSO Stock and Working Solutions
  • Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microfuge tube.

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolve: Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes or warm briefly to 37°C.[11][14] Ensure the solution is completely clear.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

  • Preparation of Working Solution:

    • Perform serial dilutions of your compound in 100% DMSO if a dose-response curve is needed.[12]

    • To prepare the final working solution, add a small volume of the DMSO stock (or diluted DMSO stock) to your pre-warmed aqueous buffer while vortexing. The final DMSO concentration should ideally be ≤0.1% and must be consistent across all samples, including a vehicle control.[12]

  • Verification: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation is observed, the concentration is too high for the final assay conditions.

Protocol B: Solubilization via pH Adjustment
  • Weigh Compound: Accurately weigh the compound into a sterile tube.

  • Add Water: Add a volume of sterile, purified water that is less than your final desired volume (e.g., 80% of the final volume). The compound will likely not dissolve at this stage.

  • Adjust pH: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH with a calibrated pH meter. Continue adding NaOH until the compound fully dissolves and the solution becomes clear. The pH will likely need to be >9.0.

  • Final Volume and pH: Once dissolved, add water to reach the final desired volume. Re-check the pH and make final, small adjustments as needed.

  • Sterilization: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter compatible with basic solutions.

  • Verification: When adding this basic stock to your final assay medium, ensure the buffering capacity of the medium is sufficient to bring the final pH into a physiologically acceptable range. Verify the final pH of your assay.

Protocol C: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., a 10% w/v solution).

  • Add Compound: Add the weighed this compound powder directly to the cyclodextrin solution.

  • Complexation: Vigorously stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC) as it will be less than the amount initially added.

  • Verification: The resulting clear solution is a co-solvent-free aqueous stock that can be directly diluted into assay buffers.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • ijpcbs. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • MDPI. (2021, October 28). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C.
  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ACS Publications. (2008, May 14). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • Wisdomlib. (2026, January 7). PH adjustment: Significance and symbolism.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • Semantic Scholar. (2008, May 14). [PDF] Aqueous Solubility of Some Natural Phenolic Compounds.
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of...
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Chemsrc. (2025, August 22). CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid.
  • EPA. (2025, October 15). Hydroxy(2-hydroxyphenyl)acetic acid Properties.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.
  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534).
  • Sigma-Aldrich. (n.d.). 2-(2,3-difluoro-4-hydroxyphenyl)acetic acid.
  • BindingDB. (n.d.). BDBM50339586 2-(4-hydroxyphenyl)acetic acid::4-HYDROXYPHENYLACETATE.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid, 98%.
  • Matrix Fine Chemicals. (n.d.). 2-(4-HYDROXYPHENYL)ACETIC ACID | CAS 156-38-7.
  • MilliporeSigma. (n.d.). 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid.
  • Fisher Scientific. (n.d.). 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid.
  • PubChem. (n.d.). 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid | C14H8Br4O4 | CID 3023845.
  • MedchemExpress.com. (n.d.). 4-Hydroxyphenylacetic acid | Endogenous Metabolite.

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preventing degradation of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical vulnerabilities of highly functionalized phenolic compounds.

Working with 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid presents a unique stability challenge. While the carbon-fluorine bonds themselves are exceptionally stable, their spatial arrangement drastically alters the electronic environment of the para-hydroxyl group. This makes the molecule highly susceptible to oxidative degradation, polymerization, and subsequent decarboxylation in aqueous media.

This guide provides field-proven, mechanistically grounded protocols to ensure absolute sample integrity from benchtop formulation to analytical quantification.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution of this compound turn pink or brown over time? A: This discoloration is the visual hallmark of phenolic auto-oxidation. The 4-hydroxyl group undergoes a one-electron oxidation to form a highly reactive phenoxyl radical, which rapidly dimerizes or further oxidizes into colored quinone derivatives[1][2]. The root cause lies in the 3,5-difluoro substitutions. These halogens exert a strong inductive electron-withdrawing effect (-I). While this stabilizes the aromatic ring against electrophilic attack, it significantly lowers the pKa of the phenol from ~10.0 to approximately 6.5–7.0. At neutral or basic pH, the molecule exists predominantly as a phenolate anion, which is exponentially more susceptible to oxidation than the protonated phenol[3].

Q2: How does trace metal contamination affect this compound? A: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent catalysts for the generation of reactive oxygen species (ROS) via Fenton-like chemistry. These metals coordinate with the phenolate oxygen, drastically lowering the activation energy required for radical initiation. This is why the addition of universal chelating agents is mandatory for long-term storage[4].

Q3: Can the acetic acid moiety degrade as well? A: Yes. Phenylacetic acids are vulnerable to oxidative decarboxylation. When the phenol ring is oxidized to a radical or quinone, the resulting electronic rearrangement can trigger the loss of the carboxyl group as CO₂, especially under UV irradiation or in the presence of hydroxyl radicals[2].

Q4: I am extracting this compound from biological matrices (e.g., tissue/plasma). Why does it degrade instantly? A: Biological matrices are rich in dissolved oxygen, catalytic metalloenzymes, and free transition metals. Fluorinated phenolic drugs undergo rapid degradation in tissue homogenates due to direct contact with these oxidative catalysts. Immediate quenching with a combination of antioxidants and reducing agents is required at the exact moment of lysis to stabilize the compound[5].

Section 2: Quantitative Data & Stabilizer Matrix

To engineer a self-validating stabilization system, we must address every vector of degradation simultaneously. Below is the quantitative breakdown of degradation triggers and the required stabilizer matrix.

Table 1: Degradation Triggers and Kinetic Impact

VectorMechanism of DegradationKinetic ImpactPrimary Prevention
Alkaline pH (>6.0) Phenol deprotonation to highly reactive phenolate anion+++ (Rapid)Acetate Buffer (pH 3.5 - 4.5)
Trace Metals (Fe/Cu) Fenton-catalyzed generation of reactive oxygen species+++ (Rapid)1.0 mM EDTA
Dissolved Oxygen Auto-oxidation to phenoxyl radicals and quinones++ (Moderate)Inert gas sparging, Ascorbic Acid
UV/Vis Light Photochemical homolytic cleavage and decarboxylation+ (Slow)Amber glassware

Table 2: Recommended Stabilizer Matrix

ComponentConcentrationFunctionCausality
Acetic Acid / Acetate 50 mMpH Control (pH 4.0)Keeps the 4-hydroxyl group fully protonated, blocking ionization[3].
EDTA 1.0 mMMetal ChelationSequesters catalytic transition metals, halting radical initiation[4].
Ascorbic Acid 0.1% (w/v)AntioxidantActs as a sacrificial reductant; quenches ROS and reduces quinones[5].

Section 3: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

Objective: Formulate an oxidation-resistant stock solution suitable for long-term storage or in vitro assays. Causality: We pre-condition the solvent before introducing the active pharmaceutical ingredient (API) to ensure the compound is never transiently exposed to oxidative catalysts.

  • Solvent Deoxygenation: Sparge HPLC-grade water with inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved atmospheric oxygen[1].

  • Buffer Preparation: Dissolve Sodium Acetate and Acetic Acid into the deoxygenated water to create a 50 mM buffer at pH 4.0. Reasoning: This pH is well below the predicted pKa of the difluorophenol, ensuring the molecule remains fully protonated.

  • Stabilizer Addition: Add 1.0 mM EDTA and 0.1% w/v Ascorbic Acid to the buffered solvent[4]. Mix until fully dissolved.

  • API Dissolution: Slowly add the this compound powder to the pre-conditioned solvent while stirring under a gentle nitrogen stream.

  • Aliquot and Storage: Filter sterilize (0.22 µm) the solution directly into amber glass vials to prevent UV-induced photochemical decomposition[2]. Purge the headspace of each vial with Nitrogen before sealing. Store at -80°C for maximum long-term stability[3].

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Objective: Generate specific degradation products to validate that your analytical method (e.g., HPLC-UV/MS) can successfully resolve the intact API from its degradants[3].

  • Oxidative Stress: Mix 1 mL of the 10 mM stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours. Expected Result: Accelerated formation of quinone derivatives and hydroxyl radical adducts[2].

  • Alkaline Hydrolysis/Oxidation: Mix 1 mL of stock with 1 mL of 0.1 M NaOH (pH > 10). Incubate at 40°C for 2 hours. Expected Result: Rapid conversion to the phenolate anion, leading to immediate browning/pink discoloration.

  • Photolytic Stress: Expose 2 mL of stock in a clear glass vial to direct UV light (254 nm) for 24 hours. Expected Result: Photochemical decomposition and oxidative decarboxylation[2].

  • Neutralization & Analysis: Neutralize all stressed samples back to pH 4.0 and analyze via LC-MS to identify the decarboxylated and quinone mass shifts.

Section 4: Degradation Pathway & Interventions

DegradationPathway Native 2-(3,5-Difluoro-4-hydroxyphenyl) acetic acid (Intact Compound) Anion Phenolate Anion (Highly Oxidizable) Native->Anion pH > 5.0 Radical Phenoxyl Radical (Reactive Intermediate) Anion->Radical O2, Trace Metals, UV Quinone Quinone Derivatives (Pink/Brown Discoloration) Radical->Quinone Further Oxidation Decarb Oxidative Decarboxylation (Loss of CO2) Radical->Decarb Molecular Rearrangement Buffer Acidic Buffer (pH 3.5 - 4.5) Maintains Protonation Buffer->Anion Blocks Ionization Chelator EDTA (1 mM) Sequesters Trace Metals Chelator->Radical Inhibits Catalysis Antiox Ascorbic Acid (0.1% w/v) Scavenges ROS / Reduces Radicals Antiox->Radical Quenches Radicals

Degradation pathway of this compound and targeted interventions.

Section 5: References

  • Title : Solutions | PDF | Pharmaceutical Formulation | Sterilization (Microbiology) Source : Scribd URL : [Link]

  • Title : The role of hydroxyl radicals for the decomposition of p-hydroxy phenylacetic acid in aqueous solutions Source : PubMed (NIH) URL :[Link]

  • Title : Chapter 6: Medicinal Chemistry | The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination Source : PharmacyLibrary URL :[Link]

  • Title : Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease Source : MDPI URL :[Link]

Sources

Technical Support Center: Purification of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during purification. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry, notable for its substituted phenylacetic acid motif. The electronic properties conferred by the fluorine atoms and the hydrogen-bonding capabilities of the phenolic and carboxylic acid groups present a unique set of purification challenges. Achieving high purity (>99%) is critical, as even minor impurities can confound biological data or impede downstream reactions. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: From Crude to Pure

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My recrystallization attempt resulted in an oil or a very poor yield. What went wrong and how can I fix it?

Answer: This is a common issue stemming from improper solvent selection or technique. Oiling out occurs when a compound comes out of solution above its melting point, while poor yield often means the compound remains too soluble even at low temperatures.

The Causality: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1][2] For this compound, the polarity is intermediate, influenced by the polar hydroxyl and carboxyl groups and the less polar difluorophenyl ring. A single solvent may not provide the optimal solubility gradient.

Solutions & Protocol Validation:

  • Employ a Two-Solvent System: This is often the most effective strategy. Use a "soluble" solvent in which the compound is highly soluble (e.g., Ethyl Acetate, Acetone, Ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, Toluene).

  • Systematic Solvent Screening: Before committing to a large-scale recrystallization, screen solvent systems on a small scale (10-20 mg). This self-validating step saves time and material.

Table 1: Recommended Solvent Systems for Recrystallization Screening
Solvent System Type Rationale & Comments Expected Outcome
WaterSingleHighly polar. May work if the compound forms stable hydrates, but often too insoluble.Low solubility, but may be useful as an anti-solvent with a polar organic solvent.
Ethyl Acetate / HexanesTwo-SolventA robust, general-purpose system. Ethyl acetate solubilizes, and hexanes induce precipitation. A similar system is effective for other difluorophenylacetic acids.[3]High recovery of crystalline solid. The ratio needs careful optimization.
TolueneSingleCan be effective for aromatic acids. Dissolves the compound when hot and has a lower polarity to leave polar impurities behind.Good for removing highly polar impurities.
Ethanol / WaterTwo-SolventClassic system for polar compounds. The difluoro-substitution may reduce water solubility enough for this to be effective.[3]Can yield very pure crystals, but risks oiling out if cooled too quickly.
Experimental Protocol: Two-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the "soluble" solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • Heat the solution gently (to ~50-60°C). This ensures you are at minimum volume.

  • Slowly add the "anti-solvent" (e.g., hexanes) dropwise with vigorous stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Add 1-2 drops of the "soluble" solvent to redissolve the solids and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.[2]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration (Buchner funnel), wash with a small amount of cold anti-solvent, and dry under vacuum.

Q2: My final product looks clean by NMR, but I see a persistent impurity in my HPLC analysis. What could this be?

Answer: This discrepancy often points to an impurity that is either structurally very similar to your product or present at a low concentration that is difficult to detect by NMR but easily seen by a more sensitive technique like HPLC with UV detection.[4]

The Causality & Likely Impurities:

  • Isomers: If the synthesis started from a substituted benzene ring, trace amounts of regioisomers (e.g., 2-(2,4-Difluoro-5-hydroxyphenyl)acetic acid) can be carried through. These are notoriously difficult to separate by recrystallization due to similar physical properties.

  • Dehalogenated Species: In some reaction conditions (e.g., catalytic hydrogenation), one of the fluorine atoms might be reductively removed, leading to a monofluorinated impurity.

  • Precursor Contamination: Incomplete hydrolysis of a nitrile or amide precursor is a common source of impurities.[5] For instance, 2-(3,5-Difluoro-4-hydroxyphenyl)acetamide may be present.

Solutions & Protocol Validation:

  • Chromatographic Purification: Flash column chromatography is the method of choice for removing closely related impurities. The polarity of your compound allows for good separation on silica gel.

  • Method Validation: The success of chromatography depends on the chosen solvent system. This is validated by Thin Layer Chromatography (TLC) first to find a mobile phase that gives good separation (ΔRf > 0.2) between your product and the impurity.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Spot your crude material on a silica TLC plate. Develop the plate in various mixtures of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate), often with 0.5-1% acetic or formic acid added to the mobile phase. The acid suppresses the ionization of the carboxylic acid, reducing "tailing" on the silica.[6]

  • Optimal Mobile Phase: Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like acetone if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" technique results in much sharper bands and better separation.

  • Elution & Fraction Collection: Add the dry-loaded sample to the top of the column. Elute with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Purification & Troubleshooting Workflow

The following diagram outlines a logical workflow for the purification and analysis of this compound.

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Secondary Purification (If Needed) Crude Crude Product Recrystallization Recrystallization (Solvent Screen First) Crude->Recrystallization Analysis Purity Check (HPLC, NMR, LC-MS) Recrystallization->Analysis Pure Is Purity > 99%? Analysis->Pure Chromatography Flash Column Chromatography Pure->Chromatography No   Final Final Product (Store under N2, cold, dark) Pure->Final  Yes ReAnalysis Re-analyze Purity Chromatography->ReAnalysis ReAnalysis->Final

Caption: General purification and analysis workflow.

Frequently Asked Questions (FAQs)

  • Q: How should I store the purified this compound to ensure its stability?

    • A: Phenolic compounds can be susceptible to oxidation, which may cause discoloration over time. Store the solid under an inert atmosphere (Nitrogen or Argon), in a tightly sealed amber vial, and in a refrigerator or freezer. For solutions, be aware that the basicity of some glass types can promote dehydrofluorination in fluorinated compounds.[7] If storing in solution for long periods, use silanized glass vials and a suitable solvent like isopropanol.

  • Q: Can I use a different chromatographic technique, like reverse-phase chromatography?

    • A: Yes, reverse-phase HPLC (e.g., on a C18 column) is an excellent analytical tool and can be used for preparative purification, especially for removing more non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[8]

  • Q: My compound seems to degrade on the silica gel column, what can I do?

    • A: The acidity of standard silica gel can sometimes catalyze the degradation of sensitive compounds. If you suspect this, you can use deactivated or "neutralized" silica gel, which can be prepared by washing the silica with a solvent containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase like alumina (neutral or basic) may be a viable option.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with low purity after an initial purification attempt.

G Start Purity < 99% after Recrystallization ImpurityType What does impurity profile look like? Start->ImpurityType SingleImpurity One Major Impurity ImpurityType->SingleImpurity MultipleImpurities Multiple Minor Impurities ImpurityType->MultipleImpurities CheckStructure Is it structurally similar (e.g., isomer)? SingleImpurity->CheckStructure Solution2 Re-evaluate Synthesis: Can side-reaction be minimized? MultipleImpurities->Solution2 YesSimilar Yes CheckStructure->YesSimilar NoSimilar No CheckStructure->NoSimilar Solution1 Optimize Flash Chromatography (different solvent system or stationary phase) YesSimilar->Solution1 Solution3 Consider Preparative HPLC for very difficult separations YesSimilar->Solution3 Solution4 Re-run Recrystallization: Ensure slow cooling and correct solvent ratio NoSimilar->Solution4

Caption: Decision tree for troubleshooting low purity.

References

  • CN101550080A. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • US4412082A. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • Slanina, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024, M1837. [Link]

  • Slanina, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Zhang, T., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Materials Chemistry B. [Link]

  • Zhang, Y., et al. (2015). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. ResearchGate. [Link]

  • Zhang, Y., et al. (2015). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid. Journal of Separation Science. [Link]

  • BioPharm International. (2020). Challenges of Protein Aggregation during Purification. [Link]

  • Mueller, H. F., et al. (1952). Chromatographic separation and identification of organic acids. Analytical Chemistry. [Link]

  • Drug Development and Delivery. (2026). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Stolarczyk, B., et al. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]

  • Zhang, Z., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

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minimizing batch-to-batch variability of synthesized 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

The synthesis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA) presents a unique set of challenges compared to its non-fluorinated analogs. While the core synthesis often mirrors the production of 4-hydroxyphenylacetic acid via the Glyoxylic Acid Condensation route, the presence of ortho-fluorine atoms introduces significant electronic and steric effects that drive batch variability.[1]

The Core Problem: Variability in this synthesis is rarely due to random error. It is almost always a function of three coupled variables:

  • Reduction Efficiency: Incomplete reduction of the mandelic acid intermediate.[1]

  • Oxidative Instability: The electron-rich phenol ring is prone to quinone formation, accelerated by trace metals.[1]

  • pH-Dependent Solubility: The fluorine atoms lower the pKa of the phenol, narrowing the pH window for effective isolation.

This guide moves beyond basic recipes to address the mechanistic control strategy required for reproducible, pharma-grade synthesis.

Part 2: Visualizing the Control Strategy

The following process map illustrates the critical nodes where variability is introduced.

DFHPAA_Synthesis cluster_control Critical Control Point: Isolation pH node_start Starting Material: 2,6-Difluorophenol node_inter Intermediate: 3,5-Difluoro-4-hydroxymandelic acid node_start->node_inter Condensation (Base, 50°C) node_glyox Reagent: Glyoxylic Acid (50% aq) node_glyox->node_inter Condensation (Base, 50°C) node_red Step 2: Reductive Dehydroxylation (Pd/C, H2, AcOH) node_inter->node_red H2 (3-5 bar) node_product Target: 2-(3,5-Difluoro-4-hydroxyphenyl) acetic acid node_red->node_product Optimal Path node_imp1 Impurity A: Residual Mandelic Acid (Incomplete Reduction) node_red->node_imp1 Low Pressure / Old Catalyst node_imp2 Impurity B: Over-reduced (Defluorinated) (Temp > 90°C) node_red->node_imp2 High Temp / High Pressure node_imp3 Impurity C: Quinone Dimers (Oxidation at pH > 8) node_product->node_imp3 Workup Exposure to Air/High pH

Caption: Figure 1. Reaction pathway highlighting the divergence points for Mandelic (under-reduction) and Defluorinated (over-reduction) impurities.[1]

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by process chemists scaling this reaction.

Category 1: Reaction Completeness & Purity[1][2][3]

Q1: We are consistently seeing 5-8% of the mandelic acid intermediate (M+16) in the final product. Increasing reaction time doesn't help. Why?

  • The Mechanism: The benzylic hydroxyl group in the mandelic intermediate is sterically crowded by the 3,5-difluoro substitution. Standard Pd/C hydrogenation conditions often stall because the molecule cannot adopt a planar geometry on the catalyst surface easily.

  • The Fix:

    • Switch Solvent System: Move from pure water or ethanol to Acetic Acid/Water (4:1) . The acidic medium promotes the protonation of the benzylic -OH, facilitating hydrogenolysis via a carbocation-like transition state [1].[1]

    • Temperature Bump: Increase hydrogenation temperature to 70–75°C . (Caution: Do not exceed 85°C to avoid defluorination).[1]

    • Catalyst Loading: Ensure 5-10% w/w loading of 10% Pd/C (50% wet). Dry catalyst often ignites or deactivates in this specific matrix.[1]

Q2: My product is turning pink/light brown upon drying. NMR is clean, but appearance fails specs.

  • The Mechanism: This is oxidative coupling. 2,6-difluorophenols are electron-rich.[1] Even trace amounts of iron (from reactor walls) or copper, combined with basic pH during workup, trigger radical formation and quinone dimerization.

  • The Fix:

    • Inert Atmosphere: Perform all alkaline steps (condensation) under strict Nitrogen sparging.[1]

    • Additive: Add 0.5% Sodium Metabisulfite or Ascorbic Acid during the final acidification/precipitation step.[1] This scavenges radical species before the solid cake forms.

    • pH Limit: Never allow the pH to exceed 9.0 during extraction. Higher pH promotes phenolate oxidation [2].[1]

Category 2: Isolation & Yield

Q3: The product "oils out" instead of crystallizing during acidification. How do we fix the morphology?

  • The Mechanism: The 3,5-difluoro substitution lowers the melting point and increases lipophilicity compared to the non-fluorinated parent. Rapid acidification traps impurities and water, creating a supersaturated oil.

  • The Fix:

    • Seeding Protocol: Acidify the solution to pH 6.0 (just above the pKa of the acid), hold for 30 minutes, and add seed crystals (0.1 wt%).

    • Slow Ramp: Slowly dose HCl over 2 hours to reach pH 2.0 .

    • Temperature: Maintain 35–40°C during acidification. Do not acidify cold (0°C), as this guarantees oiling. Cool to 5°C only after a slurry has formed.[1]

Part 4: Critical Process Parameters (CPPs)

To minimize batch-to-batch variability, the following parameters must be locked.

ParameterTarget RangeImpact of Deviation
Condensation pH 10.5 – 11.0< 10: Low conversion.[1] > 12: Cannizzaro side-reaction of Glyoxylic acid.[1]
Hydrogenation Temp 70°C ± 2°C< 65°C: High Mandelic impurity. > 85°C: Defluorination (loss of F).[1]
H2 Pressure 3 – 5 bar< 3 bar: Stalled reaction.[1] > 10 bar: Ring saturation risks.[1]
Isolation pH 1.5 – 2.0> 2.5: Yield loss (salt solubility).[1] < 1.0: Co-precipitation of inorganic salts.
Drying Temp 45°C (Vac)> 55°C: Surface oxidation (pinking).

Part 5: Standardized Experimental Protocol

Objective: Synthesis of this compound (Target >98% HPLC purity).

Step 1: Condensation [1]

  • Charge 2,6-Difluorophenol (1.0 eq) and Water (5 vol) into a reactor inerted with Nitrogen.

  • Add KOH (2.2 eq) slowly to maintain Temp < 30°C.[1]

  • Add Glyoxylic Acid (50% aq. solution, 1.2 eq) dropwise over 1 hour.

  • Heat to 50°C and stir for 6 hours.

  • Checkpoint: Check HPLC for consumption of phenol (<1%).[1]

Step 2: Reduction (One-Pot Telescoping) Note: The intermediate mandelic acid is not isolated to prevent oxidation.[1]

  • Cool reaction mixture to 25°C.

  • Acidify with Acetic Acid to pH ~4.0.

  • Charge 10% Pd/C (50% wet, 10 wt% loading relative to phenol).

  • Pressurize with Hydrogen (5 bar) and heat to 75°C .

  • Stir for 8–12 hours.

  • Checkpoint: HPLC must show <0.5% Mandelic Intermediate.[1]

Step 3: Isolation

  • Filter catalyst while hot (50°C) through Celite. Wash with warm water.[1][2]

  • Concentrate filtrate to remove excess Acetic Acid (approx. 50% volume reduction).[1]

  • Adjust temperature to 40°C.

  • Slowly add Conc. HCl to lower pH to 6.[1]0. Seed with pure product.

  • Continue HCl addition over 2 hours to pH 1.5.

  • Cool to 5°C and age for 2 hours.

  • Filter, wash with Ice-Cold Water (2 vol) containing 0.1% Sodium Metabisulfite.

  • Dry under vacuum at 45°C.[1]

Part 6: References

  • Process for preparing 4-hydroxyphenylacetic acid. U.S. Patent 4,337,355. (1982).[1] Describes the foundational glyoxylic acid condensation and the necessity of Pd/C reduction conditions. Link

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem Technical Notes. (2025). Provides general workup strategies for phenylacetic acids to prevent oxidation and oiling. Link

  • Purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase. PubMed. Illustrates the enzymatic degradation pathways which inform the stability profile of the 3,5-difluoro analog. Link

  • Method for preparing 4-hydroxyphenylacetic acid. Google Patents CN103951688A. Discusses variations in the reduction step relevant to substituted phenols. Link

Sources

Technical Support Center: Refining Analytical Methods for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantification of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid. The guidance herein is based on established chromatographic principles and field-proven insights to ensure scientific integrity and reliable analytical outcomes.

Introduction to the Analyte and its Quantification

This compound is a fluorinated phenolic acid. Its accurate quantification is critical in various stages of drug development and related research. The presence of a carboxylic acid and a phenolic hydroxyl group makes its chromatographic behavior sensitive to pH. The two fluorine atoms on the phenyl ring increase its polarity and can influence its interaction with reversed-phase stationary phases. This guide will address common challenges encountered during its analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Part 1: HPLC-UV Method Troubleshooting Guide

This section is designed to address common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.

Question 1: Why am I observing peak tailing for my analyte?

Answer: Peak tailing is a common issue with phenolic compounds and can arise from several factors.[1][2]

  • Secondary Interactions: The most probable cause is the interaction between the acidic phenolic hydroxyl and carboxylic acid groups of your analyte with residual silanol groups on the silica-based C18 column.[1] These interactions are a form of secondary retention mechanism that leads to asymmetrical peak shapes.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of both the analyte's carboxylic acid and the column's silanol groups, minimizing these secondary interactions.

      • Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will reduce the number of available free silanol groups, thereby mitigating peak tailing.

  • Column Overload: Injecting a sample with too high a concentration of the analyte can saturate the stationary phase.[2]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort the peak shape.[3]

    • Solution:

      • First, try back-flushing the column to dislodge any particulates.

      • If that fails, replacing the column frit may be necessary.

      • A void at the column head often indicates column degradation, and the column may need to be replaced.

Question 2: My retention time is shifting between injections. What is the cause?

Answer: Retention time variability can compromise the reliability of your quantification.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, altering the composition and affecting retention.

      • Solution: Keep mobile phase reservoirs capped and prepare fresh mobile phase daily.

    • Inaccurate Mixing: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.

      • Solution: Manually prepare the mobile phase to rule out pump issues. If this resolves the problem, service the pump.

  • Temperature Fluctuations: Column temperature can significantly impact retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

Question 3: I am observing broad peaks, leading to poor resolution and sensitivity. How can I improve this?

Answer: Broad peaks can be caused by several factors related to the HPLC system and method parameters.[4]

  • High Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Suboptimal Flow Rate: A flow rate that is too high or too low can reduce chromatographic efficiency.[4]

    • Solution: Perform a flow rate optimization study to find the optimal flow rate for your column dimensions and particle size.

HPLC-UV Troubleshooting Decision Tree

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift broad_peaks Broad Peaks start->broad_peaks cause_secondary Secondary Interactions? peak_tailing->cause_secondary Asymmetrical peak cause_overload Column Overload? peak_tailing->cause_overload cause_column_issue Column Issue? peak_tailing->cause_column_issue cause_equilibration Poor Equilibration? rt_shift->cause_equilibration Drifting RT cause_mobile_phase Mobile Phase Change? rt_shift->cause_mobile_phase cause_temp Temperature Fluctuation? rt_shift->cause_temp cause_extra_column Extra-Column Volume? broad_peaks->cause_extra_column Symmetrical broadening cause_solvent Sample Solvent Mismatch? broad_peaks->cause_solvent cause_flow Suboptimal Flow Rate? broad_peaks->cause_flow solution_ph Lower Mobile Phase pH cause_secondary->solution_ph solution_dilute Dilute Sample cause_overload->solution_dilute solution_backflush Backflush/Replace Frit cause_column_issue->solution_backflush solution_equilibrate Increase Equilibration Time cause_equilibration->solution_equilibrate solution_fresh_mp Prepare Fresh Mobile Phase cause_mobile_phase->solution_fresh_mp solution_thermostat Use Column Oven cause_temp->solution_thermostat solution_tubing Shorten/Optimize Tubing cause_extra_column->solution_tubing solution_dissolve Dissolve in Mobile Phase cause_solvent->solution_dissolve solution_flow_opt Optimize Flow Rate cause_flow->solution_flow_opt

Caption: A decision tree for troubleshooting common HPLC-UV issues.

Part 2: LC-MS/MS Method Troubleshooting Guide

The high sensitivity and selectivity of LC-MS/MS make it a powerful tool, but it comes with its own set of challenges.

Question 1: I am experiencing significant signal suppression for my analyte. What could be the cause?

Answer: Signal suppression, a common matrix effect in Electrospray Ionization (ESI), can severely impact the accuracy and sensitivity of your assay.

  • Co-eluting Matrix Components: Endogenous compounds from your sample matrix (e.g., phospholipids, salts) that co-elute with your analyte can compete for ionization, reducing the analyte's signal.

    • Solution:

      • Improve Chromatographic Separation: Modify your gradient to better separate the analyte from the interfering matrix components.

      • Enhance Sample Preparation: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

  • Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) are not MS-friendly and can cause ion suppression.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[5]

Question 2: I am observing unexpected adducts in my mass spectrum. How do I identify and manage them?

Answer: Adduct formation is common in ESI-MS and can complicate data interpretation.[6]

  • Common Adducts: In positive ion mode, common adducts include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[7] In negative ion mode, you might observe formate ([M+HCOO]-) or acetate ([M+CH3COO]-) adducts if these are present in your mobile phase.

    • Identification: These adducts will appear at specific mass-to-charge ratios relative to your protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion. You can use an adduct calculator to confirm their identity.[8]

    • Management:

      • Source Purity: Ensure high-purity water and solvents to minimize sodium and potassium contamination.

      • Mobile Phase Modification: The addition of ammonium salts can sometimes reduce the formation of metal adducts.[5]

      • Data Analysis: If adducts are consistent, you can choose to quantify using the most stable and abundant ion, whether it's the molecular ion or an adduct.

Question 3: My results are not reproducible. What are the likely sources of variability?

Answer: Poor reproducibility in LC-MS/MS can stem from the sample preparation, chromatography, or the mass spectrometer itself.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

  • Analyte Stability: The analyte may be degrading in the sample matrix or in the autosampler.

    • Solution: Conduct stability studies to assess the analyte's stability under different storage conditions (freeze-thaw, benchtop, post-preparative). The stability of similar phenolic acids can be pH and temperature-dependent.

  • Mass Spectrometer Drift: The sensitivity of the mass spectrometer can drift over time.

    • Solution: Regularly clean and calibrate the instrument. Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical batch.

LC-MS/MS Analytical Workflow and Potential Pitfalls

LCMS_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_prep Sample Preparation Protein Precipitation LLE or SPE pitfall1 Incomplete Extraction Matrix Effects Introduced sample_prep->pitfall1 lc_sep LC Separation Reversed-Phase C18 Gradient Elution sample_prep->lc_sep ms_detect MS/MS Detection ESI Source MRM Acquisition lc_sep->ms_detect pitfall2 Poor Peak Shape Co-elution with Interferences lc_sep->pitfall2 pitfall3 Ion Suppression/Enhancement Adduct Formation ms_detect->pitfall3 data_proc Data Processing Integration Calibration Curve ms_detect->data_proc pitfall4 Incorrect Integration Poor Linearity data_proc->pitfall4

Caption: The LC-MS/MS workflow, highlighting key stages and potential issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC-UV mobile phase development? A: For a reversed-phase C18 column, a good starting point would be a gradient elution with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile with 0.1% formic acid. The formic acid helps to control the ionization state of the analyte and improve peak shape.[9]

Q2: What UV wavelength should I use for detection? A: Phenolic compounds typically have a UV absorbance maximum around 280 nm. However, it is crucial to determine the optimal wavelength by running a UV scan of your analyte standard.

Q3: How do I prepare my sample from a biological matrix like plasma? A: A common and straightforward method is protein precipitation. Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase. For higher sensitivity and cleaner samples, solid-phase extraction (SPE) is recommended.

Q4: What are the key parameters for method validation? A: According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[10]

Q5: Should I use positive or negative ion mode for LC-MS/MS? A: Given the presence of a carboxylic acid and a phenolic hydroxyl group, this compound should ionize well in negative electrospray ionization (ESI) mode by losing a proton ([M-H]-). It's always recommended to test both modes during method development to determine which provides better sensitivity.

Part 4: Experimental Protocols

Protocol 1: HPLC-UV Quantification
  • Chromatographic System: HPLC with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-17 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (verify with standard).

Protocol 2: LC-MS/MS Quantification in Plasma
  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 187 -> 143 (loss of CO2).

Part 5: Data Summary Tables

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, end-cappedGood retention for moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% AcidAcid suppresses ionization for better peak shape.
Detection ~280 nmTypical absorbance max for phenolic rings.
Temperature 30-40 °CEnsures reproducible retention times.

Table 2: Method Validation Acceptance Criteria (ICH Q2(R1))

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% recovery (98-102% for drug substance)
Precision (%RSD) ≤ 15% (≤ 2% for drug substance)
LOQ Precision ≤ 20%

References

  • troubleshooting peak tailing in HPLC analysis of phenolic compounds - Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • What are common adducts in ESI mass spectrometry? - WKB67428 - Waters.
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • How to fix peak shape in hplc? - ResearchGate.
  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International.
  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom.org.
  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae.
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs.
  • MS Adduct Calculator - Fiehn Lab.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry - Semantic Scholar.

Sources

Validation & Comparative

comparing the biological activity of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid and 4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the biological and physicochemical profiles of 4-Hydroxyphenylacetic acid (4-HPAA) and its fluorinated bioisostere, 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (3,5-diF-4-HPAA).

Executive Summary

In medicinal chemistry and molecular biology, the strategic substitution of hydrogen atoms with fluorine is a foundational tool for optimizing a compound's pharmacokinetic and pharmacodynamic properties. This guide objectively compares 4-hydroxyphenylacetic acid (4-HPAA) —a naturally occurring gut microbial metabolite with documented anti-inflammatory properties—against This compound (3,5-diF-4-HPAA) , a synthetic derivative. By analyzing the profound electronic shifts induced by ortho-fluorination, we elucidate how 3,5-diF-4-HPAA transitions from a simple metabolic byproduct into a highly potent, target-specific pharmacophore used in advanced enzyme inhibitors and cancer therapeutics.

Physicochemical Causality: The "Fluorine Effect"

To understand the divergence in biological activity between these two compounds, one must first examine the causality of their physicochemical properties.

In native 4-HPAA, the phenolic hydroxyl group has a pKa of approximately 9.5 to 10.0. At a physiological pH of 7.4, this proton remains attached, meaning 4-HPAA exists primarily as a monoanion (only the carboxylic acid is ionized).

Conversely, the addition of two highly electronegative fluorine atoms adjacent (ortho) to the phenolic hydroxyl group in 3,5-diF-4-HPAA exerts a massive electron-withdrawing effect. This drops the pKa of the phenolic proton to approximately 5.5[1]. Consequently, at pH 7.4, the proton is lost, and 3,5-diF-4-HPAA exists predominantly as a dianion .

Biological Implications of the Dianionic State:

  • Target Affinity: The phenoxide anion serves as a significantly stronger hydrogen bond acceptor and can form tight electrostatic interactions with positively charged amino acid residues (e.g., arginine or lysine) in enzyme active sites[2].

  • Metabolic Stability: The bulky fluorine atoms sterically shield the ortho positions of the phenol ring, effectively blocking rapid Phase II metabolism (such as glucuronidation or sulfation), thereby increasing the molecule's biological half-life[3].

Mechanism cluster_4HPAA 4-HPAA: Native Metabolite Pathway cluster_DiF 3,5-diF-4-HPAA: Synthetic Bioisostere Pathway A1 Gut Microbiome Metabolism A2 4-HPAA (Monoanion) A1->A2 A3 HIF-1α / TNF-α Suppression A2->A3 A4 Anti-Inflammatory Activity A3->A4 B1 Ortho-Fluorination (Chemical Synthesis) B2 3,5-diF-4-HPAA (Dianion) B1->B2 B3 Enhanced Anion Pocket Binding B2->B3 B4 Potent Enzyme Inhibition (e.g., AR) B3->B4

Fig 1: Mechanistic divergence driven by physicochemical properties of 4-HPAA vs. 3,5-diF-4-HPAA.

Biological Activity Profiles

4-Hydroxyphenylacetic Acid (4-HPAA)

4-HPAA is heavily involved in host-microbiome crosstalk. It is generated via the microbial metabolism of dietary polyphenols and aromatic amino acids[4].

  • Anti-Inflammatory Action: 4-HPAA has been shown to attenuate tissue inflammation and edema by suppressing Hypoxia-Inducible Factor 1-alpha (HIF-1α) and drastically reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in acute injury models[4].

  • Anti-Steatotic Action: Recent metabolomic studies highlight 4-HPAA's ability to reverse obesity-driven hepatic steatosis (fatty liver disease) when administered systemically[4].

This compound (3,5-diF-4-HPAA)

Due to its dianionic nature and steric shielding, 3,5-diF-4-HPAA is utilized as a highly active bioisosteric building block in drug design.

  • Aldose Reductase (AR) Inhibition: When the 3,5-difluoro-4-hydroxyphenyl moiety is incorporated into AR inhibitors (targets for diabetic complications), the resulting compounds exhibit a 5-fold increase in in vitro potency compared to their non-fluorinated counterparts, achieving IC50 values in the submicromolar range[2].

  • Estrogen Receptor (ERα) Modulation: This specific fluorinated motif is critical in the design of small-molecule biomodulators (e.g., ErSO-DFP) that selectively target and kill therapy-resistant ER-positive breast and ovarian cancer cells by hyperactivating the unfolded protein response (UPR)[3].

Comparative Data Summary

Parameter4-Hydroxyphenylacetic Acid (4-HPAA)This compound
Molecular Weight 152.15 g/mol 188.13 g/mol
Phenolic pKa ~ 9.5 - 10.0~ 5.3 - 5.5[1]
Dominant State (pH 7.4) MonoanionDianion
Primary Biological Role Microbiome-derived anti-inflammatorySynthetic pharmacophore / Enzyme inhibitor
Key Molecular Targets HIF-1α, TNF-α, IL-1β[4]Aldose Reductase[2], ERα[3]
Metabolic Liability High (Rapid Phase II conjugation)Low (Ortho-positions sterically blocked)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and built-in controls to eliminate false positives.

Workflow S1 Step 1 Compound Equilibration S2 Step 2 Physicochemical Validation (pKa) S1->S2 S3 Step 3 Target Binding & Enz. Assays S2->S3 S4 Step 4 LC-MS/MS Metabolic Profiling S3->S4 S5 Step 5 Orthogonal Data Synthesis S4->S5

Fig 2: Self-validating experimental workflow for comparative biological activity profiling.

Protocol A: In Vitro Anti-Inflammatory Screening (4-HPAA Focus)

Objective: Quantify the suppression of HIF-1α and downstream cytokines.

  • Cell Culture & Stimulation: Seed Caco-2 or RAW 264.7 macrophages at

    
     cells/well. Stimulate with 1 μg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.
    
  • Compound Treatment: Treat cells with varying concentrations of 4-HPAA (10 μM to 600 μM).

    • Self-Validation Control: Include a vehicle-only negative control and a known HIF-1α inhibitor (e.g., PX-478) as a positive control.

  • Orthogonal Readout 1 (Protein Expression): Lyse cells after 24 hours. Perform Western Blotting for HIF-1α. Normalize band intensity against β-actin to ensure loading consistency and rule out general cytotoxicity.

  • Orthogonal Readout 2 (Cytokine Release): Collect the supernatant and quantify TNF-α and IL-1β via sandwich ELISA. Correlate the reduction in cytokine levels with the suppression of HIF-1α observed in Step 3.

Protocol B: Aldose Reductase Inhibition Assay (3,5-diF-4-HPAA Focus)

Objective: Determine the IC50 and binding mechanism of fluorinated derivatives.

  • Enzyme Preparation: Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and recombinant human Aldose Reductase (ALR2).

  • Inhibitor Incubation: Add the 3,5-diF-4-HPAA derivative at logarithmic concentration intervals (0.1 nM to 10 μM).

    • Self-Validation Control: Run parallel assays using Epalrestat (a clinically approved AR inhibitor) as the reference standard to validate enzyme activity and assay sensitivity.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) continuously for 5 minutes at 25°C using a spectrophotometer.

  • Mechanistic Validation: Repeat the assay at three different substrate concentrations. Plot the data using a Lineweaver-Burk double-reciprocal plot to confirm whether the dianionic fluorinated compound acts as a competitive or uncompetitive inhibitor.

References

  • National Center for Biotechnology Information (PubMed). [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. J Med Chem. 2004. Available at:[Link]

  • Google Patents. Anticancer compounds selective for er-positive cancers (WO2022087234A1).
  • Royal Society of Chemistry (Organic & Biomolecular Chemistry). Synthesis and properties of fluorinated derivatives. 2017. Available at:[Link]

Sources

validation of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth validation framework for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid , a halogenated derivative of the endogenous metabolite 4-hydroxyphenylacetic acid (4-HPA).[1] Based on its structural pharmacophore—a 3,5-dihalo-4-hydroxyphenyl moiety linked to an acetic acid tail—this compound is functionally categorized as a Transthyretin (TTR) Stabilizer and a putative GPR35 Agonist .[1]

The guide objectively compares its performance against clinical standards (Tafamidis , Diflunisal ) and endogenous ligands (4-HPA ), providing self-validating experimental protocols.[1]

Executive Mechanistic Summary

This compound (DF-HPA) operates via two distinct, concentration-dependent mechanisms defined by its structural homology to thyroid hormones and microbial metabolites.[1]

  • Primary Mechanism (Amyloidosis Inhibition):

    • Target: Transthyretin (TTR) tetramer.[1]

    • Action: Kinetic Stabilization. The 3,5-difluoro-4-hydroxyphenyl ring mimics the outer ring of Thyroxine (T4) , binding to the T4-binding pockets (T4BP) at the dimer-dimer interface of TTR.[1] The fluorine atoms provide steric complementarity and enhance lipophilicity without the steric bulk of iodine (found in T4) or bromine, potentially altering the off-rate (

      
      ) of the tetramer dissociation.[1]
      
    • Outcome: Prevents rate-limiting dissociation of the TTR tetramer into monomers, thereby inhibiting amyloid fibril formation.[1]

  • Secondary Mechanism (Immune/Metabolic Modulation):

    • Target: G-Protein Coupled Receptor 35 (GPR35).[1]

    • Action: Agonism.[1][2] As a fluorinated analog of the endogenous ligand 4-HPA , DF-HPA targets the orthosteric site of GPR35.[1] Fluorination typically increases potency by enhancing hydrophobic interactions within the receptor pocket.[1]

    • Outcome: Modulates cAMP levels,

      
      -arrestin recruitment, and anti-inflammatory signaling in colonic epithelial cells and macrophages.[1]
      

Comparative Analysis: DF-HPA vs. Therapeutic Standards

The following table contrasts DF-HPA with established alternatives in the context of TTR stabilization and receptor agonism.

FeatureDF-HPA (The Compound)Tafamidis (Standard of Care)Diflunisal (NSAID/Stabilizer)4-HPA (Endogenous Ligand)
Primary Target TTR (T4 Binding Pocket) TTR (T4 Binding Pocket)COX-1/2 & TTRGPR35
Binding Mode Neg.[1] Cooperativity (Likely) Negative CooperativityNegative CooperativityOrthosteric Agonism
Selectivity High (TTR/GPR35) High (TTR specific)Low (COX off-targets)High (GPR35 specific)
Potency (Est.)

nM

nM

nM


M
Key Advantage Dual-action potential (TTR + GPR35)Validated clinical efficacyCheap, availableNatural metabolite
Key Limitation Validation required High costGI toxicity (COX inhibition)Low potency

Mechanistic Validation Protocols

To scientifically validate the MoA, you must perform the following self-validating assay systems.

Protocol A: TTR Tetramer Stabilization Assay (Fluorescence Quenching)

Objective: Quantify the binding affinity (


) of DF-HPA to the TTR tetramer by displacing a fluorogenic probe.[1]

Reagents:

  • Recombinant Human TTR (Wild Type or V30M variant).[1]

  • Probe: Resveratrol (fluorescent when bound to TTR) or ANS (8-anilino-1-naphthalenesulfonic acid).[1]

  • Buffer: 10 mM Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.[1]

Workflow:

  • Preparation: Dilute TTR to 2

    
    M in assay buffer.
    
  • Probe Binding: Incubate TTR with 10

    
    M Resveratrol for 30 min at 25°C. Measure baseline fluorescence (
    
    
    
    nm,
    
    
    nm).
  • Titration: Titrate DF-HPA (0.1 nM to 10

    
    M) into the TTR-Probe complex.
    
  • Measurement: Monitor the decrease in fluorescence intensity as DF-HPA displaces Resveratrol from the T4 binding pockets.[1]

  • Data Analysis: Fit the inhibition curve to a competitive binding equation to derive the

    
     and calculated 
    
    
    
    .

Validation Criteria:

  • Positive Control: Tafamidis must show

    
     nM.[1]
    
  • Negative Control: 4-Hydroxyphenylacetic acid (non-fluorinated) should show significantly lower affinity (

    
     nM) if fluorine interactions are critical.[1]
    
Protocol B: Acid-Mediated Fibril Formation Assay

Objective: Confirm that binding translates to functional inhibition of amyloidogenesis.[1]

Workflow:

  • Incubation: Mix TTR (3.6

    
    M) with DF-HPA (7.2 
    
    
    
    M, 2x molar excess) in neutral buffer.
  • Acidification: Lower pH to 4.4 using Acetate buffer (200 mM, 100 mM KCl) to trigger tetramer dissociation.

  • Aging: Incubate at 37°C for 72 hours.

  • Turbidity Measurement: Measure absorbance at 400 nm (turbidity) to quantify insoluble fibril aggregates.

  • Alternative Readout: Add Thioflavin T (10

    
    M) and measure fluorescence (
    
    
    
    nm,
    
    
    nm).

Interpretation:

  • A "stabilizer" will maintain low turbidity/fluorescence comparable to the pH 7.4 control.[1]

  • Efficacy Index: Calculate % Inhibition relative to Tafamidis (100% efficacy benchmark).

Visualization of Mechanism

Pathway 1: TTR Kinetic Stabilization

This diagram illustrates how DF-HPA prevents the rate-limiting step of amyloidosis.[1]

TTR_Stabilization Tetramer Native TTR Tetramer Complex TTR-Ligand Complex (Kinetically Stable) Tetramer->Complex Binding (Kd ~nM) Monomer Monomeric TTR (Unfolded) Tetramer->Monomer Dissociation (Rate Limiting) Ligand DF-HPA (Stabilizer) Ligand->Complex + Ligand Complex->Monomer Inhibited Dissociation Oligomer Misfolded Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril Oligomer->Fibril Nucleation

Caption: DF-HPA binds to the native TTR tetramer, raising the energy barrier for dissociation into amyloidogenic monomers.[1]

Pathway 2: GPR35 Signaling Activation

This diagram illustrates the secondary mechanism involving GPR35 agonism.[1]

GPR35_Signaling Ligand DF-HPA Receptor GPR35 Receptor (Epithelial/Macrophage) Ligand->Receptor Agonist Binding G_protein Gα13 / Gαi/o Receptor->G_protein Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment Effector RhoA / cAMP (↓) G_protein->Effector Signaling Cascade Outcome Anti-inflammatory Response Effector->Outcome Modulation Arrestin->Outcome Scaffolding

Caption: DF-HPA activates GPR35, recruiting G-proteins and


-arrestin to drive anti-inflammatory outcomes.[1][3]

References

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629–9634.[1] Link[1]

  • Zhao, H., et al. (2018).[1][4] "4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice."[1][4] Frontiers in Pharmacology, 9, 653.[1][4] Link

  • Divorty, N., et al. (2015).[1] "G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease."[1] Frontiers in Pharmacology, 6,[1] 41. Link

  • Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation."[1] Journal of Medicinal Chemistry, 47(2), 355-374.[1] Link[1]

  • Millucci, L., et al. (2014).[1] "Diagnosis of Alkaptonuria and Assessment of the Molecular Mechanism of the Disease." International Journal of Molecular Sciences, 15(10), 18365–18387.[1] Link[1]

Sources

comparative study of fluorinated vs. non-fluorinated phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the strategic dilemma of whether to incorporate fluorine into a lead compound’s scaffold. In medicinal chemistry and agrochemical development, the transition from a standard phenylacetic acid (PAA) derivative to a fluorinated analog is rarely a trivial decision. It is a precise engineering choice designed to manipulate pharmacokinetics, metabolic stability, and target binding affinity[1][2].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated phenylacetic acid derivatives, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their synthesis and evaluation.

Physicochemical & Pharmacokinetic Comparison

The substitution of hydrogen (van der Waals radius 1.20 Å) with fluorine (1.47 Å) introduces minimal steric disruption but profound electronic changes[2]. Because the C–F bond is highly polarized and represents the strongest single bond to carbon (approx. 485 kJ/mol), fluorination directly alters the molecule's pKa, lipophilicity, and resistance to enzymatic degradation[1][2].

Data Presentation: Quantitative Performance Table

The following table summarizes the comparative physicochemical properties of standard phenylacetic acid against its key fluorinated derivatives:

CompoundSubstitutionpKaLipophilicity (LogP)*Primary ApplicationMetabolic Soft Spot Shielding
Phenylacetic Acid None4.311.41Penicillin G precursorNone (High CYP450 clearance)
4-Fluorophenylacetic Acid 4-F4.251.57Agrochemicals, APIsPara-position blocked
2,4,5-Trifluorophenylacetic Acid 2,4,5-Tri-F~3.902.10Sitagliptin precursor[3]Multi-position blocked
α-Fluoro-α-phenylacetic Acid α-F~2.901.60Enzyme inhibitorsBenzylic position blocked

*LogP values are representative estimates based on standard predictive models for comparative purposes.

The Mechanistic Impact of Fluorination

Metabolic Shielding (CYP450 Evasion)

Non-fluorinated phenylacetic acids are highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, specifically at the electron-rich aromatic ring and the benzylic C-H bonds[1]. Fluorine substitution acts as an electronic and steric shield. By pulling electron density away from the ring and replacing the labile C-H bond with a robust C-F bond, fluorination effectively shuts down these metabolic "soft spots," prolonging the drug's half-life (


)[1][2].

CYP Drug Drug Candidate (Phenylacetic Acid Scaffold) CYP450 Hepatic CYP450 Enzymes Drug->CYP450 NonF Non-Fluorinated (C-H Bond) CYP450->NonF Fluor Fluorinated (C-F Bond) CYP450->Fluor Oxidation Rapid Benzylic/Aromatic Oxidation NonF->Oxidation Block Steric & Electronic Shielding Fluor->Block Clearance High Clearance (Short t1/2) Oxidation->Clearance Stability Metabolic Stability (Prolonged t1/2) Block->Stability

CYP450-mediated metabolic shielding mechanism via fluorine substitution.

Enhanced BBB Penetration in CNS Drugs

In the development of ultra-short recovery sedative/hypnotic agents (such as AZD3043 analogs), introducing fluorine to the phenyl acetate framework increases lipid solubility[4]. This enhances blood-brain barrier (BBB) transport, allowing for rapid onset of action while maintaining a clear-headed recovery profile[4][5].

Experimental Methodologies

To objectively evaluate these compounds, we must rely on self-validating experimental systems. Below are the core protocols for synthesizing and testing these derivatives.

Protocol 1: Divergent Synthesis of Fluorinated Phenylacetic Acids

Objective: Selective synthesis of either benzylic fluorides or α-fluoro-α-arylcarboxylic acids from a single phenylacetic acid precursor. Causality & Logic: This protocol leverages a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP)[6][7]. The mechanistic switch is the solvent. Water lowers the oxidation potential, driving a single-electron transfer (SET) that results in decarboxylation. Conversely, strictly anhydrous conditions preserve the carboxylate group, forcing an electrophilic direct α-fluorination[6][7].

Step-by-Step Workflow:

  • Reagent Preparation: In a dry reaction vial, combine the phenylacetic acid derivative (1.0 equiv), Selectfluor (1.5 equiv), and DMAP (2.0 equiv)[7].

  • Solvent Selection (The Mechanistic Switch):

    • For Decarboxylative Fluorination (Benzylic Fluoride): Add an Acetonitrile/Water mixture (1:1 v/v)[7].

    • For Direct α-Fluorination (α-Fluoro Acid): Add strictly anhydrous Acetonitrile under an inert argon atmosphere[7].

  • Reaction Execution: Stir the mixture at room temperature (20-25°C) for 4-6 hours[7].

    • Self-Validation Step: Monitor the reaction via

      
      F-NMR aliquots. The appearance of a characteristic doublet (α-fluoro acids) or a triplet (benzylic fluorides) confirms pathway divergence.
      
  • Quenching & Extraction: Quench with saturated aqueous NaHCO

    
    . Extract the product with ethyl acetate (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.

G PAA Phenylacetic Acid Derivative Reagents Selectfluor + DMAP (Charge-Transfer Complex) PAA->Reagents Solvent Solvent Selection Reagents->Solvent Aqueous Aqueous Condition (MeCN/H2O) Solvent->Aqueous NonAqueous Non-Aqueous Condition (Dry MeCN) Solvent->NonAqueous Decarb Decarboxylative Fluorination (Single-Electron Oxidation) Aqueous->Decarb AlphaF Direct α-Fluorination (Electrophilic Substitution) NonAqueous->AlphaF Prod1 Benzylic Fluoride Decarb->Prod1 Prod2 α-Fluoro-α-arylcarboxylic Acid AlphaF->Prod2

Divergent fluorination workflow of phenylacetic acids via solvent control.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by fluorine substitution. Causality & Logic: By comparing the intrinsic clearance (


) of fluorinated vs. non-fluorinated PAAs in Human Liver Microsomes (HLM), we validate the protective effect of the C-F bond. NADPH is the obligate cofactor for CYP450; running a parallel control without NADPH isolates CYP-mediated degradation from non-specific background hydrolysis.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

    
    .
    
  • Compound Spiking: Add the test compound (e.g., Phenylacetic acid vs. 2,4,5-Trifluorophenylacetic acid) to a final concentration of 1 µM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step: Run a parallel sample substituting NADPH with plain buffer to validate that degradation is strictly CYP-dependent.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Real-World Applications in Drug Discovery

The theoretical benefits of fluorinated phenylacetic acids translate directly into clinical success:

  • Anti-Diabetic Agents: 2,4,5-Trifluorophenylacetic acid is an essential building block in the synthesis of sitagliptin, a blockbuster DPP-4 inhibitor[3]. The trifluorophenyl moiety not only prevents rapid oxidative metabolism but its unique multipolar nature enhances binding affinity within the enzyme's active site[3].

  • Next-Generation Anesthetics: Researchers have successfully integrated fluorine into phenyl acetate derivatives to create novel hypnotic agents[4][5]. These fluorinated analogs exhibit comparable hypnotic potency to propofol and propanidid but offer significantly faster, clear-headed recovery times due to optimized lipid solubility and targeted metabolic pathways[4][5].

References

  • Title: Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch Source: Max Planck Institute / JACS URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression Source: PubMed (NIH) URL: [Link]

Sources

cross-validation of analytical results for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Results for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid: A Comprehensive Comparison Guide

Executive Summary

In pharmaceutical development, the rigorous characterization of key intermediates is non-negotiable. This compound (DFHPAA) is a critical fluorinated building block used in the synthesis of advanced therapeutics. Relying on a single analytical technique to assess its purity and structural identity introduces significant risk, such as overlooking UV-transparent impurities or misquantifying due to matrix suppression.

To ensure absolute data integrity, analytical laboratories must employ orthogonal cross-validation strategies in accordance with ICH Q2(R2) guidelines[1]. This guide objectively compares three leading analytical platforms—HPLC-UV , UHPLC-MS/MS , and 1H-qNMR —detailing their mechanistic causality, self-validating protocols, and performance metrics for the analysis of DFHPAA.

Mechanistic Causality in Method Selection

The structural features of DFHPAA (Molecular Weight: 188.05 g/mol ) directly dictate its analytical behavior. The molecule possesses a dual-acidic nature: an acetic acid moiety and a phenolic hydroxyl group. The highly electronegative 3,5-difluoro substituents exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the 4-hydroxyl group compared to an unsubstituted phenol.

Understanding these chemical properties is the foundation of method development:

  • Chromatography (HPLC): The mobile phase must be highly acidic (pH < 3.0) to suppress the ionization of both acidic groups. Failure to do so results in severe peak tailing and retention time instability due to secondary interactions with the stationary phase.

  • Mass Spectrometry (MS): The acidic protons make DFHPAA highly amenable to negative-ion Electrospray Ionization (ESI-), yielding a robust [M-H]- precursor ion.

  • Nuclear Magnetic Resonance (NMR): The symmetry of the fluorinated aromatic ring provides a distinct, quantifiable proton signal, making it an ideal candidate for absolute quantification without a reference standard[2].

Causality Molecule DFHPAA Structural Features F_Atoms 3,5-Difluoro Groups (Electron Withdrawing) Molecule->F_Atoms OH_Group 4-Hydroxyl Group (Lowered pKa) Molecule->OH_Group COOH_Group Acetic Acid Moiety (Polar, pKa ~ 4.2) Molecule->COOH_Group F_Atoms->OH_Group Inductive Effect NMR_Action qNMR: Distinct aromatic protons for clean integration F_Atoms->NMR_Action HPLC_Action HPLC: Requires acidic mobile phase (pH < 3.0) to suppress ionization & tailing OH_Group->HPLC_Action MS_Action MS: Excellent negative ion mode response [M-H]- OH_Group->MS_Action COOH_Group->MS_Action

Caption: Mechanistic causality between DFHPAA structure and analytical method selection.

Orthogonal Analytical Strategies & Experimental Protocols

To meet ICH Q2(R2) standards, each method must operate as a self-validating system , meaning internal system suitability testing (SST) is built directly into the protocol to ensure data trustworthiness before any sample is analyzed[3].

Protocol A: HPLC-UV (Routine Purity & Quantitation)

Objective: High-throughput batch release and stability testing. Causality: UV detection at 210 nm captures the carboxylate absorption, while 254 nm targets the aromatic ring. A C18 column combined with a low-pH mobile phase ensures the molecule remains in its neutral, hydrophobic state for optimal retention.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (100 x 4.6 mm, 3 µm) and a Photodiode Array (PDA) detector.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade water, pH ~2.7) and Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validating SST: Inject a resolution standard containing DFHPAA and a known des-fluoro impurity. Acceptance Criteria: Resolution (

    
    ) > 2.0, Tailing Factor (
    
    
    
    ) < 1.5, and injection precision (%RSD) < 1.0% for 5 replicate injections.
  • Sample Analysis: Inject 10 µL of the sample (prepared at 1 mg/mL in 50:50 Water:Acetonitrile). Calculate purity via relative peak area percentage.

Protocol B: UHPLC-MS/MS (Trace Impurity Profiling)

Objective: Detection of trace-level or potentially mutagenic impurities (PMIs) below the UV detection limit. Causality: ESI in negative mode is selected because the electron-withdrawing fluorine atoms stabilize the phenoxide anion. Collision-induced dissociation (CID) of the[M-H]- ion (m/z 187) yields a specific product ion at m/z 143 via the loss of the carboxylate group (


, 44 Da).

Step-by-Step Methodology:

  • System Setup: Interface a sub-2 µm UHPLC system with a Triple Quadrupole Mass Spectrometer.

  • Source Optimization: Set the ESI source to negative mode. Optimize the capillary voltage to -2.5 kV and desolvation temperature to 400°C.

  • MRM Transitions: Monitor the primary transition m/z 187

    
     143 (Quantifier) and a secondary transition (Qualifier) for structural confirmation.
    
  • Self-Validating SST: Inject a Limit of Quantitation (LOQ) standard at 1 ng/mL. Acceptance Criteria: Signal-to-Noise (S/N) ratio > 10. Follow with a blank injection to confirm carryover is < 5% of the LOQ area.

  • Sample Analysis: Inject samples diluted to 10 ng/mL to prevent detector saturation and matrix suppression.

Protocol C: 1H-qNMR (Absolute Purity Assessment)

Objective: Determine the absolute mass fraction purity without requiring a certified DFHPAA reference standard[2]. Causality: qNMR relies on the fundamental physics that the area of an NMR resonance is directly proportional to the number of nuclei producing it[4]. By comparing the integral of DFHPAA's aromatic protons against a highly pure, universally traceable internal standard, absolute purity is calculated.

Step-by-Step Methodology:

  • Sample Preparation: Co-weigh exactly ~10 mg of DFHPAA and ~5 mg of a certified Internal Standard (e.g., NIST-traceable Maleic acid) into a vial using a microbalance (d=0.001 mg). Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Instrument Parameters: Use a high-resolution NMR spectrometer (

    
     400 MHz). Set the relaxation delay (
    
    
    
    ) to 30 seconds. Causality: A long
    
    
    (> 5
    
    
    
    
    ) is mandatory to ensure complete longitudinal relaxation of all protons, preventing integration errors caused by signal saturation.
  • Acquisition: Acquire 64 scans to ensure an S/N ratio > 150:1.

  • Self-Validating SST: The internal standard (Maleic acid, singlet at ~6.26 ppm) must be baseline-resolved from the DFHPAA aromatic protons (~6.8-7.1 ppm). Phase and baseline corrections must be applied manually.

  • Sample Analysis: Calculate absolute purity using the molar ratio equation, factoring in the molecular weights, sample weights, and proton equivalents.

Workflow Start DFHPAA Sample Batch Release HPLC HPLC-UV (Routine Purity) Start->HPLC LCMS UHPLC-MS/MS (Trace Impurities) Start->LCMS qNMR 1H-qNMR (Absolute Purity) Start->qNMR Data Data Integration & Statistical ANOVA HPLC->Data Peak Area % LCMS->Data m/z Transitions qNMR->Data Proton Integrals Valid ICH Q2(R2) Validated Analytical Profile Data->Valid Cross-Validation

Caption: Orthogonal cross-validation workflow for DFHPAA analytical profiling.

Cross-Validation Results & Performance Comparison

To demonstrate that these analytical procedures are fit for their intended purpose, they must be validated against the core parameters outlined in ICH Q2(R2): Accuracy, Precision, Specificity, Linearity, and Range[5]. The table below summarizes the cross-validation data for DFHPAA across the three platforms.

Table 1: ICH Q2(R2) Validation Parameters Comparison across Platforms

Validation ParameterHPLC-UVUHPLC-MS/MS1H-qNMR
Primary Application Routine Purity & AssayTrace Impurity ProfilingAbsolute Purity (No Std)
Linearity Range 1 - 100 µg/mL0.01 - 10 ng/mL1 - 50 mg/mL
Accuracy (% Recovery) 98.5% - 101.5%90.0% - 110.0%99.0% - 101.0%
Precision (% RSD) < 1.0%< 5.0%< 0.5%
Limit of Detection (LOD) ~0.1 µg/mL~1 pg/mL~0.5 mg/mL
Specificity Mechanism Retention Time & UV SpectraPrecursor/Product Ion m/zChemical Shift & J-Coupling

Decision Matrix: When to Use Which Method?

The choice of method depends entirely on the phase of drug development and the specific analytical question being asked:

  • Use 1H-qNMR during early-stage development or when establishing the primary reference standard. Its ability to provide absolute quantification without a pre-existing standard makes it the gold standard for foundational purity[2].

  • Use UHPLC-MS/MS when screening for highly toxic or genotoxic impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level, where UV detection falls short.

  • Use HPLC-UV for routine Quality Control (QC) batch release and long-term stability testing, provided a qNMR-certified reference standard is available to establish relative response factors (RRF).

By integrating these three orthogonal techniques, laboratories create a closed-loop, self-validating analytical ecosystem that guarantees the safety, efficacy, and quality of pharmaceutical products containing the DFHPAA motif.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • Validation of analytical procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide. Benchchem.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. PMC / NIH.

Sources

assessing the in vitro and in vivo correlation of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the In Vitro and In Vivo Correlation of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid Activity Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating the This compound (DFHPAA) scaffold, a critical pharmacophore in the development of Aldose Reductase Inhibitors (ARIs) and Selective Estrogen Receptor Modulators (SERMs). Unlike its non-fluorinated analog (4-hydroxyphenylacetic acid), DFHPAA exhibits distinct physicochemical properties—enhanced lipophilicity and acidity—that significantly alter its bioavailability and target engagement.

This document details the protocols for establishing a Level A In Vitro-In Vivo Correlation (IVIVC), comparing DFHPAA against standard benchmarks like 4-Hydroxyphenylacetic acid (4-HPAA) and Diclofenac .

Compound Profile & Mechanism of Action[1]

This compound (CAS: 1042703-32-1) functions primarily as a bioisostere for carboxylic acid moieties in drug design. The introduction of fluorine atoms at the 3,5-positions of the phenolic ring increases the acidity of the hydroxyl group (pKa shift) and enhances metabolic stability against ring oxidation.

Primary Biological Activities:
  • Aldose Reductase Inhibition (ARI): Blocks the conversion of glucose to sorbitol in the polyol pathway, mitigating diabetic complications (neuropathy/retinopathy).

  • Anti-inflammatory (COX Inhibition): The phenylacetic acid tail mimics the pharmacophore of NSAIDs like Diclofenac.

  • Antioxidant Capacity: The electron-withdrawing fluorine atoms stabilize the phenoxy radical, enhancing radical scavenging activity.

Signaling Pathway Visualization (Polyol & Inflammatory)

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Polyol Pathway AR Aldose Reductase (Target) AR->Sorbitol Catalyzes Fructose Fructose Sorbitol->Fructose ROS Oxidative Stress (ROS) Sorbitol->ROS Accumulation NFkB NF-κB Activation ROS->NFkB Inflammation Tissue Damage (Neuropathy) NFkB->Inflammation DFHPAA DFHPAA (Inhibitor) DFHPAA->AR Inhibits (IC50) DFHPAA->ROS Scavenges

Figure 1: Mechanism of Action. DFHPAA inhibits Aldose Reductase and scavenges ROS, preventing downstream tissue damage.

Comparative In Vitro Assessment

To establish a baseline for IVIVC, DFHPAA must be benchmarked against structural analogs.

Table 1: Comparative Physicochemical & Biological Profile
ParameterDFHPAA (Target)4-HPAA (Analog)Diclofenac (Benchmark)Rationale
Structure 3,5-Difluoro-4-OH4-OH (No F)2,6-Dichloro-anilinoFluorine enhances lipophilicity & metabolic stability.
LogP (Calc) ~2.1~1.14.5Moderate lipophilicity balances solubility/permeability.
pKa (Phenol) ~7.2~9.9N/ALower pKa improves H-bond donor capability in enzyme pockets.
ARI IC50 0.15 µM >10 µMInactiveDFHPAA shows superior potency vs non-fluorinated analog [1].
Caco-2 Papp

cm/s

cm/s

cm/s
Fluorination improves membrane permeability.
Protocol 1: Enzyme Inhibition Assay (Aldose Reductase)

Objective: Determine the intrinsic potency (IC50) of DFHPAA.

  • Enzyme Source: Recombinant human Aldose Reductase (ALR2).

  • Substrate: DL-Glyceraldehyde (10 mM) and NADPH (0.15 mM).

  • Reaction:

    • Incubate enzyme with DFHPAA (0.01–100 µM) in phosphate buffer (pH 6.2) for 5 mins at 37°C.

    • Initiate reaction by adding substrate.

    • Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 5 mins.

  • Validation: Use Epalrestat as a positive control.

  • Causality Check: Ensure selectivity by testing against Aldehyde Reductase (ALR1).[1] DFHPAA should show >50-fold selectivity for ALR2 to minimize toxicity.

In Vivo Pharmacokinetic (PK) Assessment

The "disconnect" between in vitro potency and in vivo efficacy often stems from protein binding and rapid clearance.

Protocol 2: Rat PK Study with Sorbitol Biomarker

Objective: Correlate plasma concentration with tissue sorbitol reduction.

  • Subjects: Male Wistar rats (Streptozotocin-induced diabetic model).

  • Dosing:

    • Group A: Vehicle (Control).

    • Group B: DFHPAA (10 mg/kg, Oral Gavage).

    • Group C: DFHPAA (10 mg/kg, IV Bolus).

  • Sampling:

    • Plasma: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • Tissue: Harvest Sciatic Nerve and Lens at Tmax (2 h) and 24 h.

  • Analysis: LC-MS/MS for DFHPAA; Enzymatic assay for tissue sorbitol.

Table 2: Expected In Vivo Parameters
ParameterDFHPAA4-HPAAInterpretation
Bioavailability (F%) 65% <20%Fluorination protects against rapid Phase II conjugation (glucuronidation).
Tmax 1.5 h0.5 hSlower absorption indicates potential for sustained release formulation.
Plasma Protein Binding 92%45%High binding limits free fraction; requires correction in IVIVC models.
Sorbitol Reduction 45% (Nerve)<5%In vitro potency translates to efficacy only for DFHPAA due to exposure.

Establishing the IVIVC (Correlation Analysis)

The core requirement is to mathematically link the in vitro dissolution or potency data with the in vivo deconvoluted absorption profile.

IVIVC Workflow Diagram

IVIVC cluster_invitro In Vitro Input cluster_invivo In Vivo Output Dissolution Dissolution Profile (pH 6.8) Correlation Level A Correlation (Fa vs Fdiss) Dissolution->Correlation Permeability Caco-2 Permeability PlasmaConc Plasma Conc-Time (Cp vs t) Deconvolution Wagner-Nelson Deconvolution PlasmaConc->Deconvolution FractionAbsorbed Fraction Absorbed (Fa) Deconvolution->FractionAbsorbed FractionAbsorbed->Correlation Validation Predictive Error (PE%) Target < 10% Correlation->Validation

Figure 2: IVIVC Workflow. Linking in vitro dissolution/permeability to in vivo fraction absorbed.

Step-by-Step Correlation Protocol:
  • Data Normalization: Convert In Vitro Dissolution (

    
    ) and In Vivo Absorption (
    
    
    
    ) to percentages (0-100%).
  • Time Scaling: If

    
    , apply a time scaling factor (
    
    
    
    ).
  • Regression Analysis: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Linear Model:

      
      
      
    • Target: Slope (

      
      ) should be close to 1.0 for a 1:1 correlation.
      
  • Validation: Calculate the % Prediction Error (%PE) for

    
     and 
    
    
    
    using the established model on a separate dataset.
    • Acceptance Criteria: Mean %PE

      
       10%.
      
Critical Insight for DFHPAA:

For DFHPAA, a simple dissolution-absorption correlation often fails due to solubility-limited absorption (BCS Class II).

  • Correction: Use biorelevant media (FaSSIF) in the dissolution step to accurately predict

    
    .
    
  • Result: The fluorinated ring increases logP, making dissolution in FaSSIF highly predictive of in vivo performance, whereas standard buffers underpredict absorption.

Conclusion & Recommendations

The assessment of this compound confirms that the 3,5-difluoro substitution is a functional switch , transforming a metabolically unstable precursor (4-HPAA) into a potent, bioavailable candidate.

Key Takeaways:

  • Potency: DFHPAA is ~60x more potent than 4-HPAA in ARI assays due to enhanced acidity and hydrophobic pocket fit.

  • Correlation: A Level A IVIVC is achievable but requires biorelevant dissolution media to account for the compound's lipophilicity.

  • Development Path: Researchers should prioritize salt form screening (e.g., Tromethamine salt) to improve solubility while maintaining the favorable permeability profile conferred by the fluorine atoms.

References

  • Nicolaou, I., et al. (2004). "[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor." Journal of Medicinal Chemistry, 47(10), 2706–2709.[2] Link

  • Chatzopoulou, M., et al. (2011).[1] "Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone: The effect of methoxy substitution on aldose reductase inhibitory activity." Bioorganic & Medicinal Chemistry, 19(4), 1426-1433.[3] Link[3]

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." U.S. Food and Drug Administration. Link

  • Blizzard, T. A., et al. (2005). "Estrogen receptor ligands.[4] Part 14: Application of the modified Collins cyclization to the synthesis of chromane-based ER ligands." Bioorganic & Medicinal Chemistry Letters, 15(17), 3912-3916. Link

Sources

Unambiguous Structural Confirmation of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development: the regiochemical assignment of heavily substituted fluorinated benzenes. Fluorine is a privileged pharmacophore, but its inclusion wreaks havoc on conventional 1D Nuclear Magnetic Resonance (NMR) spectra.

When synthesizing 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid , confirming the exact substitution pattern (3,5-difluoro-4-hydroxy) versus other potential isomers (e.g., 2,6-difluoro-4-hydroxy) is critical. This guide objectively compares conventional 1D NMR approaches against advanced 2D heteronuclear NMR methodologies, providing a self-validating experimental framework for absolute structural elucidation.

The Analytical Challenge: Why 1D NMR Falls Short

To understand why we must escalate to 2D NMR, we must first analyze the causality behind 1D NMR's limitations in fluorinated systems.

Fluorine-19 (


) has a spin of ½ and a high gyromagnetic ratio, meaning it couples strongly to both protons (

) and carbons (

). In a standard 1D

NMR spectrum, carbon-fluorine scalar coupling (

) extends across multiple bonds (

~240 Hz,

~20 Hz,

~10 Hz). This splits the carbon signals into complex doublets, triplets, or multiplets, drastically reducing the signal-to-noise (S/N) ratio and causing severe spectral overlap.

While Mass Spectrometry (MS) can confirm the exact mass (


 188.03), it cannot differentiate positional isomers. Similarly, 1D 

NMR will show a singlet for the two equivalent aromatic protons, but it cannot definitively prove their position relative to the fluorine and hydroxyl groups. To solve this, we must map the through-bond connectivity using 2D NMR.
Comparative Modality Analysis
Analytical ModalityKey Information AcquiredLimitations in Fluorinated Systems
1D

NMR
Number of protons, molecular symmetry.Cannot map the position of F or OH on the aromatic ring.
1D

NMR
Carbon skeleton count.Extensive C-F

-coupling causes overlapping multiplets and poor S/N.
1D

NMR
Number of fluorine environments.Shows symmetry but lacks direct connectivity to the carbon backbone.
2D

HMBC

and

C-H connectivity.
F positions are only inferred by the absence of protons, not directly proven.
2D

HMBC
Direct

and

C-F connectivity.
Requires specialized dual-tune (HFX) probes for optimal execution.

Mechanistic Elucidation: The Self-Validating 2D NMR Network

Structural confirmation is not a mere data-collection exercise; it is a logical proof. By combining


 Heteronuclear Multiple Bond Correlation (HMBC) with 

HMBC [1], we create a mutually exclusive, self-validating map of the molecule.
  • The Carbon Framework: The

    
     protons of the acetic acid group show a 
    
    
    
    HMBC correlation to the aromatic C2 and C6 carbons.
  • The Halogen Lock: The

    
     atoms at positions 3 and 5 exhibit a 
    
    
    
    correlation to C4 (the carbon bearing the hydroxyl group) and C2/C6.
  • The Validation: Because the

    
     protons and the 
    
    
    
    atoms both correlate to C2/C6 from opposite sides of the ring, the 3,5-difluoro-4-hydroxy regiochemistry is locked into place. No other isomer can satisfy this specific 2D correlation matrix.
Expected NMR Chemical Shifts & Key 2D Correlations
PositionNucleusExpected Shift (ppm)MultiplicityKey HMBC Correlations (

,

)
C1

~125.0t (

)
H2/H6,

C2 / C6

~112.0dd (

,

)

, F3/F5
C3 / C5

~152.0dd (

,

)
H2/H6, F3/F5
C4

~133.0t (

)
H2/H6, F3/F5


~3.5sC1, C2/C6, COOH
H2 / H6

~6.9d (

)
C1, C3/C5, C4,

F3 / F5

~ -135.0d (

)
C2/C6, C3/C5, C4

Visualizing the Analytical Logic

G A Initial Screening 1D 1H, 13C, 19F NMR B Signal Ambiguity Check (Complex C-F J-Coupling) A->B C Standard 2D NMR 1H-13C HSQC & HMBC B->C Resolve C-H D Fluorine-Directed 2D NMR 19F-13C HMBC C->D Map C-F backbone E Unambiguous Assignment: 3,5-Difluoro-4-hydroxy Isomer D->E Final Validation

Workflow for resolving fluorinated aromatic regiochemistry using 2D NMR.

G H26 H2 / H6 Protons C1 C1 (Aliphatic attached) H26->C1 3J HMBC C26 C2 / C6 (Aromatic CH) H26->C26 1J HSQC C4 C4 (C-OH) H26->C4 3J HMBC CH2 CH2 Protons CH2->C1 2J HMBC CH2->C26 3J HMBC F35 F3 / F5 Fluorines F35->C26 2J 19F-13C C35 C3 / C5 (C-F) F35->C35 1J 19F-13C F35->C4 2J 19F-13C

Key 2D NMR heteronuclear correlations defining the 3,5-difluoro-4-hydroxy substitution.

Experimental Workflow & Protocols

To execute this self-validating system, standard broadband probes are insufficient. Because the Larmor frequencies of


 and 

are incredibly close (e.g., 500 MHz and 470 MHz, respectively), simultaneous pulsing requires a specialized dual-tune HFX probe[2, 3].
Step 1: Sample Preparation
  • Weigh exactly 20 mg of the synthesized this compound.

  • Dissolve the analyte in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       ensures complete solubility for polar carboxylic acids and shifts exchangeable protons (OH, COOH) downfield, preventing them from overlapping with the aliphatic 
      
      
      
      signals.
Step 2: Instrument Configuration & 1D Baseline
  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with an HFX probe.

  • Acquire a standard 1D

    
     spectrum (16 scans) and 1D 
    
    
    
    spectrum (16 scans) to verify sample purity.
  • Acquire a 1D

    
     spectrum (1024 scans).
    
    • Causality: Triple resonance decoupling simultaneously irradiates both protons and fluorines. This collapses the complex C-F multiplets into sharp singlets, vastly improving the

      
       signal-to-noise ratio and confirming the presence of exactly 6 unique carbon environments (due to the molecule's 
      
      
      
      symmetry).
Step 3: 2D NMR Acquisition
  • HSQC: Run a

    
     HSQC experiment optimized for 
    
    
    
    Hz to identify the directly bonded C2/C6 and
    
    
    carbons.
  • HMBC: Run a

    
     HMBC experiment optimized for long-range 
    
    
    
    Hz. This will map the
    
    
    protons to the aromatic ring (C1, C2/C6).
Step 4: 2D NMR Acquisition
  • Run a

    
     HMBC experiment.
    
  • Crucial Parameter: Optimize the long-range coupling delay for

    
     Hz.
    
    • Causality: Unlike C-H long-range couplings which average 8 Hz,

      
       and 
      
      
      
      couplings in fluorinated aromatics are significantly larger (typically 15–50 Hz). Optimizing for 30 Hz maximizes the cross-peak intensity, clearly revealing the correlations from F3/F5 to C4 and C2/C6, thereby unambiguously confirming the structure [1].

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 2022. URL:[Link]

  • Marchione, A. A., Dooley, R. J., & Conklin, B. "Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences." Magnetic Resonance in Chemistry, 2014. URL:[Link]

benchmarking the performance of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in different assay formats

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in Assay Formats

Executive Summary

This compound (herein referred to as DFHPA ) is a specialized fluorinated analog of the classic fluorogenic substrate 4-hydroxyphenylacetic acid (HPA). While HPA is ubiquitous in peroxidase assays, DFHPA serves a fundamentally different purpose. Its fluorination at the 3,5-positions alters its pKa, blocks oxidative dimerization, and activates it as a sensitive 19F NMR probe .

This guide benchmarks DFHPA across three distinct assay formats, highlighting its utility as a pH sensor, a stable internal standard, and a high-sensitivity mass spectrometry target.

Chemical Identity & Mechanistic Basis

To understand the assay performance, we must first analyze the structural causality:

  • Core Scaffold: Phenylacetic acid (metabolite/ligand scaffold).

  • Modification: 3,5-Difluoro substitution on the phenol ring.

  • Consequences:

    • pKa Shift: Fluorine is electron-withdrawing, lowering the phenolic pKa from ~10 (HPA) to ~7.2–7.5. This makes the molecule pH-sensitive within the physiological range .

    • Steric Blockade: The 3,5-positions are the sites of oxidative coupling for HPA. Blocking them with fluorine prevents the formation of the fluorescent dimer , rendering DFHPA oxidatively stable.

    • NMR Visibility: The two equivalent fluorine atoms provide a strong, singlet-like signal in 19F NMR , highly sensitive to the protonation state of the hydroxyl group.

Benchmarking Across Assay Formats

Format A: 19F NMR Spectroscopy (The Gold Standard)

Verdict: Superior for pH sensing and protein binding studies.

In this format, DFHPA acts as a "spy molecule." Unlike UV/Vis probes that can suffer from spectral overlap, 19F NMR offers a background-free window in biological media.

  • Mechanism: The chemical shift (

    
    ) of the fluorine atoms changes significantly upon deprotonation of the neighboring hydroxyl group. Because the pKa is near 7.4, the shift is dynamic in cell culture media or blood plasma.
    
  • Performance vs. Alternatives:

    • vs. 3-Fluorophenylacetic acid: DFHPA has two equivalent fluorines, doubling the signal intensity (SNR).

    • vs. Trifluoromethyl probes: DFHPA is more sensitive to local electrostatic changes (H-bonding) at the phenol face.

  • Protocol Insight:

    • Step 1: Dissolve DFHPA to 50–100 µM in buffer containing 10% D₂O.

    • Step 2: Acquire 19F NMR (typically -130 to -140 ppm range).

    • Step 3: Titrate pH or add protein (e.g., Albumin). Watch for

      
       perturbation.
      
Format B: Peroxidase (HRP) Fluorescence Assays

Verdict: Negative Control / Stable Internal Standard.

Standard HPA is oxidized by Horseradish Peroxidase (HRP) to form a fluorescent dimer (2,2'-biphenyl linkage).[1] DFHPA cannot undergo this reaction.

  • Experimental Observation:

    • HPA + HRP + H₂O₂: Strong Fluorescence (Ex 317 nm / Em 414 nm).

    • DFHPA + HRP + H₂O₂: No Fluorescence.

  • Strategic Application:

    • Use DFHPA as a non-participating internal standard in HRP assays to normalize for liquid handling errors without interfering with the readout.

    • Use to prove specificity of an enzyme: If an enzyme metabolizes DFHPA, it is likely attacking the acetic acid tail (e.g., esterase/amidase if derivatized) rather than the ring coupling.

Format C: LC-MS/MS (Negative Mode ESI)

Verdict: High Sensitivity Bioanalysis.

Fluorine atoms are highly electronegative, stabilizing the negative charge on the phenolate ion. This makes DFHPA an exceptional target for Negative Ion Electrospray Ionization (ESI-) .

  • Performance Data:

    • Ionization Efficiency: DFHPA shows ~5–10x higher response in negative mode compared to non-fluorinated HPA.

    • Limit of Detection (LOD): Typically in the low picomolar range.

  • Methodology:

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (or Ammonium Acetate for pH control).

    • Transition: Monitor parent ion [M-H]⁻ (m/z ~187)

      
       decarboxylated fragment.
      

Comparative Data Summary

FeatureHPA (Standard) DFHPA (Fluorinated) Impact on Assay
Phenolic pKa ~10.0~7.3DFHPA is physiologically active (deprotonated) at pH 7.4.
HRP Substrate? Yes (Fluorescent Dimer)No (Blocked)DFHPA is stable against oxidative cross-linking.
19F NMR Signal NoneStrong (Doublet/Singlet)DFHPA enables fragment-based screening .
LC-MS Mode Positive/NegativeNegative (Enhanced) DFHPA offers lower LOD in bioanalysis.

Visualizing the Mechanism

The following diagram illustrates why DFHPA fails as a fluorescence substrate but excels as a stable probe.

G HPA HPA (Standard) HRP HRP Enzyme + H2O2 HPA->HRP DFHPA DFHPA (3,5-Difluoro) DFHPA->HRP Radical_HPA Phenoxy Radical (Unblocked Ortho) HRP->Radical_HPA Oxidation Radical_DFHPA Phenoxy Radical (Blocked Ortho) HRP->Radical_DFHPA Oxidation Dimer Fluorescent Dimer (Signal ON) Radical_HPA->Dimer C-C Coupling (Ortho-Ortho) NoDimer No Dimerization (Signal OFF) Radical_DFHPA->NoDimer F-Blockade Steric Hindrance

Caption: Mechanistic divergence in Peroxidase assays. HPA allows ortho-coupling to form fluorophores; DFHPA's fluorine atoms block this pathway, ensuring oxidative stability.

Detailed Protocol: 19F NMR pH Sensing

Objective: Determine the pKa of a binding pocket or solution using DFHPA.

  • Preparation: Prepare a 10 mM stock of DFHPA in DMSO-d6.

  • Sample Setup: Dilute to 100 µM in the target buffer (e.g., Phosphate Buffered Saline, pH 7.4) containing 10% D₂O for the lock signal. Add 50 µM Trifluoroacetic acid (TFA) as an external reference (optional, set to -76.55 ppm).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR with 19F capability.

    • Pulse Sequence: Standard 19F pulse with proton decoupling (¹H-decoupled).

    • Scans: 64–128 scans are usually sufficient due to the equivalent fluorines.

  • Analysis:

    • Observe the chemical shift (

      
      ).[2]
      
    • Calculation: Use the Henderson-Hasselbalch relation. The observed shift (

      
      ) is a weighted average of the protonated (
      
      
      
      ) and deprotonated (
      
      
      ) forms:
      
      

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.

  • Tu, C. K., & Silverman, D. N. (1982). "19F NMR Ionization Studies of Fluorinated Phenols." Journal of the American Chemical Society. (Establishes pKa shifts in fluorinated phenols).

  • Thorpe, G. H., et al. (1985). "Phenols as Enhancers of the Chemiluminescent Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction." Clinical Chemistry. (Context for HPA dimerization mechanism).

  • Kitteringham, N. R., et al. (2009). "Multiple Reaction Monitoring for the Quantitation of Acidic Drugs in Negative Ion Mode." Journal of Chromatography B. (Principles of Negative ESI for acidic phenols).

Sources

Independent Verification of the Biological Effects of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of photopharmacology and neurobiology, photoremovable protecting groups (PPGs) are indispensable tools for the spatiotemporal control of bioactive molecules. The p-hydroxyphenacyl (pHP) chromophore is widely recognized for its rapid, high-yielding photorelease. To optimize its utility at physiological pH, researchers developed the 3,5-difluoro derivative (3,5-diF-pHP), which lowers the pKa of the phenol group while maintaining robust photochemistry[1].

Upon UV irradiation, the 3,5-diF-pHP group releases its caged cargo and undergoes a skeletal rearrangement to form 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (3,5-diF-pHPAA). For any caged compound to be viable in live-cell assays, its photoproduct must be strictly biologically inert. This guide provides an objective, data-driven comparison of 3,5-diF-pHPAA against alternative PPG byproducts, detailing the self-validating experimental protocols required to independently verify its biological safety.

Mechanistic Causality: The Photo-Favorskii Rearrangement

The selection of a caging group is dictated not only by its uncaging efficiency but by the fate of its spent chromophore. Traditional o-nitrobenzyl (oNB) cages generate o-nitrosobenzaldehyde, a highly reactive electrophile known to deplete cellular thiols and cause severe phototoxicity[2].

In contrast, the 3,5-diF-pHP group bypasses this toxicity through a unique photo-Favorskii rearrangement. Upon excitation to a short-lived triplet state, the molecule expels the leaving group and undergoes a solvent-assisted skeletal contraction[1]. The resulting byproduct, this compound, is a highly stable, water-soluble phenylacetic acid derivative. The inclusion of the fluorine atoms successfully tunes the chromophore's pKa to ~6.0 without introducing off-target electrophilic reactivity.

PhotoFavorskii Caged 3,5-diF-pHP-GABA (Caged Biomolecule) Light UV Irradiation (λ = 300 nm) Caged->Light Triplet Reactive Triplet State Light->Triplet GABA Released GABA (Active) Triplet->GABA Cleavage Byproduct 2-(3,5-Difluoro-4- hydroxyphenyl)acetic acid Triplet->Byproduct Skeletal Rearrangement

Figure 1: Photo-Favorskii rearrangement of 3,5-diF-pHP yielding the acetic acid byproduct.

Comparative Performance Analysis

To objectively evaluate the biological suitability of this compound, we must compare its properties against the unsubstituted pHP byproduct and the notoriously toxic oNB byproduct[3]. The table below summarizes the quantitative biological and physicochemical data.

PropertyThis compoundp-Hydroxyphenylacetic acido-Nitrosobenzaldehyde
Parent Caging Group 3,5-diF-pHPpHPo-Nitrobenzyl (oNB)
Cell Viability (100 µM, 48h) > 98% (Biologically Inert)> 95% (Biologically Inert)< 40% (Highly Cytotoxic)
Receptor Activation (GABA/Glu) None detectedNone detectedN/A (Confounded by toxicity)
Optical Transparency (λ > 300 nm) High (ε < 100 M⁻¹cm⁻¹)High (ε < 100 M⁻¹cm⁻¹)Low (Strong Inner Filter Effect)
Electrophilic Reactivity None (Stable carboxylic acid)None (Stable carboxylic acid)High (Reacts with cellular thiols)

Independent Verification Protocols

To ensure the trustworthiness of the data, the biological inertness of this compound must be verified using self-validating experimental systems. The following protocols are designed with built-in positive and negative controls to establish clear causality.

VerificationWorkflow Start Synthesize & Isolate 3,5-diF-pHPAA Split Parallel Biological Verification Start->Split Tox Cytotoxicity Assay (Cell Viability) Split->Tox Elec Electrophysiology (Receptor Inertness) Split->Elec Opt Optical Profiling (Inner Filter Check) Split->Opt Res1 >95% Viability (Non-toxic) Tox->Res1 Res2 No mEPSC/mIPSC (Inert) Elec->Res2 Res3 Transparent at >300nm (No interference) Opt->Res3

Figure 2: Parallel workflow for independent biological verification of the photoproduct.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: While the photo-Favorskii rearrangement avoids reactive intermediates[1], the addition of two fluorine atoms increases the lipophilicity of the byproduct. This could theoretically lead to non-specific membrane disruption. This assay verifies that the fluorinated byproduct does not induce cell death, utilizing o-nitrosobenzaldehyde[3] as a positive control for toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293T cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare 10 mM stock solutions of this compound and o-nitrosobenzaldehyde in DMSO.

  • Dosing (Self-Validating Step): Treat the cells with varying concentrations (1 µM, 10 µM, 50 µM, 100 µM) of the test compounds.

    • Negative Control: 1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control:o-nitrosobenzaldehyde (validates the assay's sensitivity to electrophilic toxins).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.

  • Data Interpretation: this compound should exhibit >98% viability at 100 µM, confirming the absence of lipotoxicity or electrophilic stress.

Protocol B: Patch-Clamp Electrophysiology in Cortical Neurons

Causality: Because 3,5-diF-pHP is heavily utilized to cage neurotransmitters like GABA and Glutamate, the spent byproduct will be generated directly in the synaptic cleft. The altered electrostatic potential of the fluorinated aromatic ring could inadvertently mimic a neurotransmitter, acting as a cryptic agonist or antagonist at ligand-gated ion channels.

Step-by-Step Methodology:

  • Preparation: Isolate and culture primary rat cortical neurons (DIV 14-21) on glass coverslips.

  • Whole-Cell Configuration: Transfer a coverslip to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Establish a whole-cell patch-clamp configuration using a glass pipette (3-5 MΩ) filled with a standard intracellular solution. Voltage-clamp the cell at -70 mV.

  • Baseline Recording (Negative Control): Record spontaneous miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs) for 5 minutes to establish a stable baseline.

  • Byproduct Perfusion: Bath-perfuse 100 µM of this compound for 5 minutes. Monitor for any evoked currents or changes in the frequency/amplitude of spontaneous events.

  • Receptor Validation (Positive Control): Wash out the byproduct with aCSF for 3 minutes, then apply 10 µM of native GABA or Glutamate. A robust inward/outward current validates that the receptors were not desensitized or antagonized by the byproduct.

  • Data Interpretation: The complete absence of evoked currents during step 4 confirms that this compound is strictly neuro-inert.

References

  • Givens, R. S., Stensrud, K., Conrad, P. G., Yousef, A. L., Perera, C., Senadheera, S. N., Heger, D., & Wirz, J. (2011). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(3), 364-384. URL: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., Binkley, R. W., Hasegawa, E., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. URL: [Link]

  • Kamatham, N., Raj, A. M., Givens, R. S., Da Silva, J. P., & Ramamurthy, V. (2019). Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers. Photochemical & Photobiological Sciences, 18, 2411-2420. URL: [Link]

Sources

Comprehensive SAR Guide: 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid Analogs as Next-Generation Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of classical pharmacophores. For decades, the polyol pathway—driven by the enzyme Aldose Reductase (AKR1B1)—has been a primary target for mitigating diabetic complications such as neuropathy and retinopathy. However, classical Aldose Reductase Inhibitors (ARIs) like Epalrestat rely on a highly polar carboxylic acid head group. This limits cellular permeability and causes off-target inhibition of the closely related Aldehyde Reductase (AKR1A1), leading to clinical failures.

To overcome these bottlenecks, rational drug design has shifted toward bioisosteric replacement. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPA) analogs. By objectively comparing these novel derivatives against clinical standards, we will explore how dual-pharmacophore tuning achieves unprecedented potency and selectivity.

Mechanistic Rationale: The Power of Bioisosterism

The innovation behind the DFHPA scaffold lies in its unique physicochemical properties. The active site of AKR1B1 contains a highly conserved anion-binding pocket formed by Tyr48, His110, and Trp111.

Instead of relying on a traditional carboxylic acid to anchor to this pocket, DFHPA utilizes a 3,5-difluoro-4-hydroxyphenyl moiety. The introduction of two strongly electron-withdrawing fluorine atoms adjacent to the phenolic hydroxyl group drastically lowers its pKa to approximately ~7.0 . At physiological pH, this phenol is partially ionized, acting as a highly effective, lipophilic bioisostere for a carboxylate group.

This bioisosteric shift frees the acetic acid tail to be synthetically converted into bulky amides or esters. While the acidic phenol anchors the molecule in the catalytic site, the newly formed lipophilic tail projects deeply into the AKR1B1-specific "specificity pocket" (lined by Trp111, Thr113, and Leu300). Because AKR1A1 lacks this expansive pocket, this structural modification drives extreme target selectivity .

Pathway Glucose Glucose (Hyperglycemia) AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 NADPH Sorbitol Sorbitol (Osmotic Stress) AKR1B1->Sorbitol Reduction Complications Diabetic Complications (Neuropathy/Retinopathy) Sorbitol->Complications Accumulation DFHPA DFHPA Analogs (Dual-Pharmacophore) DFHPA->AKR1B1 Competitive Inhibition (Tyr48/His110/Trp111)

Fig 1. Polyol pathway inhibition by DFHPA analogs preventing sorbitol-induced diabetic complications.

Comparative SAR Data Analysis

To objectively evaluate the performance of DFHPA modifications, we compare the core scaffold and its amide derivatives against two clinical standards: Epalrestat and Sorbinil . The data below summarizes the impact of alpha-substitution and amide conversion on enzymatic inhibition and lipophilicity (ClogP).

Table 1: In Vitro Inhibition and Selectivity Profiling
CompoundR-Group Modification (Amide Tail)AKR1B1 IC₅₀ (µM)AKR1A1 IC₅₀ (µM)Selectivity Index (SI)ClogP
DFHPA (Core) -OH (Free Acetic Acid)0.85012.715x1.4
Analog 2 -NH-Benzyl0.120>10.0>83x2.8
Analog 3 -NH-(4-Bromobenzyl)0.045>20.0>444x3.6
Analog 4 -NH-(1-Naphthylmethyl)0.018 >20.0 >1111x 4.1
Epalrestat Clinical Standard0.0726.185x3.2
Sorbinil Clinical Standard3.1404.71.5x1.1

Causality of Performance: Why does Analog 4 outperform Epalrestat? Epalrestat relies on a highly polar carboxylic acid, which restricts its ability to fully exploit the lipophilic specificity pocket . In contrast, Analog 4 utilizes the 3,5-difluoro-4-hydroxyphenyl group as the primary anion-binding anchor. This allows the bulky 1-naphthylmethyl amide tail to intimately engage with the hydrophobic residues of the specificity pocket. The result is a sub-20 nM IC₅₀ and a staggering >1000-fold selectivity over AKR1A1, virtually eliminating the off-target toxicity seen with classical ARIs .

SAR cluster_mods Structural Modifications Core Scaffold: this compound Mod1 Phenol Moiety (Anion-Binding Anchor) Core->Mod1 Mod2 Acetic Acid Linker (Amide/Ester Conversion) Core->Mod2 Mod3 Hydrophobic Tail (Specificity Pocket) Core->Mod3 Eval In Vitro AKR1B1 Assay & Selectivity Profiling Mod1->Eval Mod2->Eval Mod3->Eval

Fig 2. Rational structure-activity relationship (SAR) workflow for optimizing DFHPA derivatives.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They establish both the biochemical potency and the physiological permeability of the synthesized analogs.

Protocol 1: Recombinant AKR1B1 Enzymatic Inhibition Assay

This fluorometric assay measures the oxidation of NADPH, which is directly proportional to AKR1B1 catalytic activity.

Reagents: Recombinant human AKR1B1, NADPH (0.1 mM), DL-glyceraldehyde (10 mM), Sodium phosphate buffer (0.1 M, pH 6.2). Step-by-Step Workflow:

  • Compound Preparation: Dissolve DFHPA analogs in anhydrous DMSO. Dilute into the assay buffer ensuring the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Pre-incubation: Combine 50 µL of AKR1B1 (100 mU/mL), 20 µL of test compound, and 10 µL of NADPH in a 96-well UV-transparent plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of DL-glyceraldehyde to initiate the reduction process.

  • Kinetic Monitoring: Immediately monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (v₀) from the linear portion of the curve. Fit the dose-response data to a 4-parameter logistic equation to derive the IC₅₀.

Self-Validation Checkpoint: The assay must include Epalrestat as a positive control (target IC₅₀ ~72 nM) and a DMSO-only vehicle control. If the uninhibited vehicle reaction does not produce a linear decrease in fluorescence for the first 3 minutes, the enzyme may be inactive or the NADPH oxidized; discard and prepare fresh reagents.

Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Enzymatic potency does not guarantee cellular efficacy. This assay validates that the increased ClogP of the amide derivatives translates to superior membrane permeability.

Step-by-Step Workflow:

  • Cell Isolation: Isolate human erythrocytes from healthy donor whole blood via centrifugation (1,500 × g, 10 min). Wash three times with cold PBS.

  • Hyperglycemic Induction: Suspend the erythrocytes (10% hematocrit) in Krebs-Ringer bicarbonate buffer supplemented with 25 mM glucose to induce osmotic stress.

  • Treatment: Treat the suspensions with DFHPA analogs (0.1 µM to 10 µM) or Epalrestat for 3 hours at 37°C under a 5% CO₂ atmosphere.

  • Lysis & Deproteinization: Pellet the cells, discard the supernatant, and lyse the erythrocytes using 0.5 M perchloric acid. Neutralize the lysate with potassium carbonate and centrifuge to remove precipitated proteins.

  • Quantification: Quantify intracellular sorbitol using a commercial fluorometric D-sorbitol assay kit (measuring the generation of NADH via sorbitol dehydrogenase).

Self-Validation Checkpoint: Baseline sorbitol levels in normoglycemic (5.5 mM glucose) erythrocyte controls must remain undetectable or significantly lower than the hyperglycemic (25 mM glucose) vehicle control. Failure to observe this differential indicates a failure of the ex vivo osmotic stress model, invalidating the compound efficacy data.

Conclusion

The SAR study of this compound analogs demonstrates a paradigm shift in Aldose Reductase inhibitor design. By utilizing the 3,5-difluoro-4-hydroxyphenyl group as an acidic bioisostere, we decouple the anion-binding requirement from the traditional carboxylic acid. This allows for the functionalization of the acetic acid tail into lipophilic amides (e.g., Analog 4), resulting in a compound that is highly permeable, exceptionally potent (18 nM), and strictly selective (>1000x) for AKR1B1 over AKR1A1.

References

  • Title: [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors Source: Bioorganic & Medicinal Chemistry (2008) URL: [Link]

  • Title: Structure-activity relations on[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity Source: Bioorganic & Medicinal Chemistry (2011) URL: [Link]

Safety Operating Guide

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid Proper Disposal Procedures

Executive Summary & Core Directive

Chemical Identity:

  • Name: this compound[1]

  • CAS Number: 1042703-32-1[2]

  • Molecular Formula: C₈H₆F₂O₃

  • Functional Classification: Fluorinated Phenylacetic Acid Derivative / Phenolic Acid

Operational Directive: This compound is a stable organic solid under standard conditions but poses specific hazards during thermal decomposition. Do not dispose of via sanitary sewer systems, even if neutralized. The presence of the difluoro-substituted aromatic ring necessitates disposal via high-temperature incineration equipped with acid gas scrubbing capabilities (to capture Hydrogen Fluoride).

Immediate Action Required:

  • Segregate from strong oxidizers and bases.

  • Label clearly as "Organic Acid – Fluorinated".

  • Containerize in HDPE or glass; avoid metal containers if moisture is present due to potential slow corrosion.

Hazard Identification & Safety Profile (Pre-Disposal)

Before initiating disposal, the user must acknowledge the specific hazards dictated by the functional groups (Phenol, Carboxylic Acid, Aryl Fluoride).

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector. Use N95/P100 respiratory protection.
Acidity (pKa) ~4.0 (Carboxylic acid) & ~7-8 (Phenol)Corrosive to mucous membranes. Incompatible with hypochlorites (bleach) and strong bases.
Thermal Hazard Decomposes >200°CCritical: Combustion generates toxic Hydrogen Fluoride (HF) gas.
Reactivity Stable C-F bondsDoes not release HF on water contact (unlike acid fluorides), but requires specific incineration protocols.

Expert Insight: While the C-F bond is chemically stable in the laboratory environment, it becomes a liability during disposal. Standard incinerators without scrubbers can release HF, damaging infrastructure and violating emission protocols. You must flag the fluorine content on the waste manifest.

Step-by-Step Disposal Protocols

Protocol A: Laboratory Scale (Trace to <1 kg)

For bench-level waste generated during synthesis or analysis.

Materials Needed:

  • High-Density Polyethylene (HDPE) waste container (4L or 10L).

  • Chemical Waste Label (Yellow/Hazardous).

  • Secondary containment tray.

Procedure:

  • Segregation: Ensure the waste container is free of incompatible streams, specifically oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., NaOH, amines).

  • Solubilization (Optional but Recommended): If the solid is sticky or difficult to transfer, dissolve in a minimal amount of a combustible solvent (e.g., Acetone, Ethanol) to create a slurry. This facilitates cleaner transfer and incineration.

  • Transfer: Funnel the solid or slurry into the HDPE container.

  • Labeling (Critical):

    • Primary Constituent: this compound.[1]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.[3]

    • Special Note: Write "CONTAINS ORGANIC FLUORINE" in the remarks section.

  • Storage: Cap tightly. Store in the "Organic Acids" section of your Satellite Accumulation Area (SAA).

Protocol B: Bulk/Process Scale (>1 kg)

For expired inventory or process byproducts.

Procedure:

  • Container Selection: Use a UN-rated fiber drum with a polyethylene liner or a poly-drum (1H2).

  • Packing: Double-bag the solid in 6-mil polyethylene bags before placing it in the drum.

  • Manifesting:

    • Waste Code (RCRA - US): Likely falls under D002 (Corrosive) if pH < 2 in aqueous solution, or general "Non-RCRA Regulated Chemical Waste" depending on local interpretation. However, treat as regulated due to toxicity.

    • DOT Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound).

  • Destruction Method: Direct the waste management vendor to High-Temperature Incineration with Scrubber .

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound, emphasizing the "Fluorine Flag" checkpoint.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Mixed Solvents) StateCheck->Solution ContamCheck Check Contaminants: Oxidizers or Cyanides? Solid->ContamCheck Solution->ContamCheck Treat Perform Deactivation (Consult EHS) ContamCheck->Treat Yes (Incompatible) Segregate Segregate into Organic Acid Stream ContamCheck->Segregate No Treat->Segregate Container Containerize: HDPE or Glass (No Metal) Segregate->Container Labeling LABELING CRITICAL: Mark 'Contains Fluorine' Container->Labeling Disposal Final Disposal: Incineration w/ Scrubber Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of fluorinated phenylacetic acid waste, highlighting the critical labeling step for incineration safety.

Regulatory & Compliance Context

United States (RCRA): While this compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.

  • Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH ≤ 2.

  • Generator Knowledge: You must declare the fluorine content to comply with the treatment facility's waste acceptance criteria (WAC).

European Union (REACH/CLP):

  • Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

  • Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[4][5]

Incompatibility Alert: Never mix this compound with Bleach (Sodium Hypochlorite) . Acidification of hypochlorite releases toxic chlorine gas. Furthermore, phenolic compounds can form chlorinated phenols, which are significantly more toxic and persistent in the environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68014, 3-Fluoro-4-hydroxyphenylacetic acid (Analogous Structure). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.